molecular formula C8H11NO2S B1580986 Ethyl 2-amino-4-methylthiophene-3-carboxylate CAS No. 43088-42-2

Ethyl 2-amino-4-methylthiophene-3-carboxylate

Cat. No.: B1580986
CAS No.: 43088-42-2
M. Wt: 185.25 g/mol
InChI Key: ILYCZKOBLRJJSW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-5(2)4-12-7(6)9/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCZKOBLRJJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334559
Record name Ethyl 2-amino-4-methylthiophene-3-carboxylate
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43088-42-2
Record name Ethyl 2-amino-4-methylthiophene-3-carboxylate
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Record name Ethyl 2-Amino-4-methylthiophene-3-carboxylate
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Foundational & Exploratory

Ethyl 2-amino-4-methylthiophene-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Scaffold

This compound is a polysubstituted 2-aminothiophene derivative that has garnered significant attention in synthetic and medicinal chemistry. As a heterocyclic compound, its thiophene core is a structural motif found in numerous biologically active molecules and functional materials.[1][2][3] The strategic placement of an amino group at the C2 position, an ethyl carboxylate at C3, and a methyl group at C4 provides a unique combination of electronic properties and reactive sites. This makes it an exceptionally valuable and versatile building block for the synthesis of more complex chemical entities, particularly in the development of novel pharmaceutical agents and advanced materials.[4][5]

This guide offers a comprehensive overview of the core chemical properties of this compound, grounded in experimental data and established scientific principles. We will delve into its synthesis, structural characteristics, spectroscopic signature, reactivity, and applications, providing field-proven insights for professionals in drug discovery and chemical research.

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for synthesizing this compound is the Gewald three-component reaction.[6][7] This one-pot synthesis is renowned for its operational simplicity and the ready availability of its starting materials, making it a cornerstone for the production of various 2-aminothiophenes.[8][9] The reaction convenes a ketone (acetone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][10]

Causality in Experimental Design

The choice of a base is critical for the reaction's success. Amine bases like diethylamine or morpholine are typically employed.[1][11] Their primary role is to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion. This initiates the first step of the reaction cascade: a Knoevenagel-Cope condensation with the ketone.[8][9] The subsequent steps involve the addition of sulfur and an intramolecular cyclization to form the thiophene ring. The reaction is typically conducted in a polar protic solvent like ethanol, which facilitates the dissolution of reactants and intermediates.[2][10]

Reaction Mechanism Workflow

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key stages.[7][8]

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The sulfur, acting as a nucleophile (often proposed to be activated by the base), adds to the β-position of the unsaturated intermediate.

  • Intramolecular Cyclization: The terminal sulfur atom then attacks the cyano group, initiating the ring closure.

  • Tautomerization/Aromatization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product.

Gewald_Mechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Acetone Acetone Knoevenagel Knoevenagel-Cope Condensation Acetone->Knoevenagel ECN Ethyl Cyanoacetate ECN->Knoevenagel Sulfur Sulfur (S8) SulfurAddition Sulfur Addition (Michael-type) Sulfur->SulfurAddition Base Base (e.g., Diethylamine) Base->Knoevenagel Base->SulfurAddition Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->SulfurAddition Thiolate Thiolate Intermediate SulfurAddition->Thiolate Cyclization Intramolecular Cyclization & Tautomerization Thiolate->Cyclization Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Cyclization->Product

Caption: Generalized workflow for the Gewald synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis of this compound.[1][2][10]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • Addition of Reactants: In a separate vessel, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Reaction: Add the acetone/ethyl cyanoacetate mixture to the sulfur/diethylamine solution. Stir the combined mixture at 50°C for approximately 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction mixture with ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (e.g., 7:3 v/v) eluent system.

  • Isolation: The final product, yellow crystals, can be obtained by slow evaporation of the solvent. A typical yield is around 85%.[2][10]

Physicochemical and Structural Properties

The compound presents as a light yellow to orange crystalline powder at room temperature.[4] Its structural and physical properties have been well-characterized, providing a solid foundation for its use in further synthetic applications.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂S[4][12]
Molecular Weight 185.24 g/mol [4]
Appearance Light yellow to yellow to orange crystalline powder[4]
Melting Point 76 - 83 °C[4][10]
CAS Number 43088-42-2[4][12]
InChIKey ILYCZKOBLRJJSW-UHFFFAOYSA-N[12]
Crystal Structure and Molecular Geometry

X-ray diffraction studies have revealed that this compound crystallizes in the triclinic space group P-1.[1][10] The analysis shows two independent molecules (A and B) in the asymmetric unit. A key structural feature is the near-planarity of the molecule; the thiophene ring and the directly attached atoms are essentially coplanar.[2][10] The ethyl carboxylate group is also nearly coplanar with the thiophene ring, which suggests a degree of electronic conjugation between the ester and the heterocyclic system.[2][10]

The crystal packing is stabilized by a network of hydrogen bonds. Each molecule features an intramolecular N—H⋯O hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group.[1][2] Furthermore, intermolecular N—H⋯O and N—H⋯S hydrogen bonds link the individual molecules into dimers and chains, creating a stable supramolecular architecture.[1][2][10]

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques. The data presented below are consistent with the assigned structure.

TechniqueKey Data PointsReference
¹H NMR (400 MHz, CDCl₃)δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene C5-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, C4-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[2][10]
¹³C NMR (400 MHz, CDCl₃)δ 166.13 (C=O), 164.17 (C2-NH₂), 136.71 (C4), 106.72 (C5), 102.85 (C3), 59.54 (OCH₂), 18.40 (C4-CH₃), 14.40 (OCH₂CH₃)[2][10]
ESI-MS m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺: 186.15[2][10]
IR (KBr, cm⁻¹) ~3400, 3300 (N-H stretching); ~1660 (C=O stretching)[11][12]
  • ¹H NMR Analysis: The spectrum clearly shows the characteristic singlet for the amino protons around 6.07 ppm and a singlet for the lone thiophene proton at 5.82 ppm. The ethyl group gives rise to a quartet and a triplet, while the methyl group on the ring appears as a sharp singlet.

  • ¹³C NMR Analysis: The spectrum confirms the presence of eight distinct carbon environments, including the ester carbonyl carbon at ~166 ppm and the four unique carbons of the substituted thiophene ring.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound, typically showing the protonated molecular ion [M+H]⁺.[10]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The amino group, the ester, and the thiophene ring itself can all participate in further chemical transformations.[4]

  • Amino Group Reactivity: The nucleophilic amino group is the most common site for derivatization. It readily reacts with aldehydes and ketones to form Schiff bases (imines), or with acyl chlorides and anhydrides to form amides. These reactions are fundamental for building more complex molecular scaffolds.[11]

  • Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. It can also be reduced to a primary alcohol.

  • Thiophene Ring Substitution: While the ring is already substituted, the C5 position is available for electrophilic aromatic substitution, although the electron-donating amino group directs reactivity.

Synthetic Workflow Example: Derivatization

The compound is a key precursor for the synthesis of condensed heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.

Synthetic_Utility cluster_reactions Derivatization Pathways cluster_products Potential Products Start Ethyl 2-amino-4-methyl- thiophene-3-carboxylate SchiffBase Schiff Base Formation (via -NH2 group) Start->SchiffBase + Aldehyde/Ketone Amide Amide Synthesis (via -NH2 group) Start->Amide + Acyl Chloride Thienopyrimidine Thieno[2,3-d]pyrimidine Synthesis Start->Thienopyrimidine + Formamide, etc. Hydrolysis Ester Hydrolysis (to Carboxylic Acid) Start->Hydrolysis + Base/Acid Product1 Imine Derivatives SchiffBase->Product1 Product2 Amide Derivatives Amide->Product2 Product3 Bioactive Thienopyrimidines Thienopyrimidine->Product3 Product4 Carboxylic Acid Intermediate Hydrolysis->Product4

Caption: Synthetic utility of the title compound as a scaffold for diverse derivatives.

Applications in Drug Discovery and Material Science

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, and this compound is a key entry point to this chemical space.

  • Pharmaceutical Development: Derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antidepressant, antimicrobial, and anticonvulsant properties.[1][2] Notably, substituted 2-aminothiophenes are potent allosteric enhancers of the adenosine A1 receptor, a target for treating cardiac arrhythmias.[1][2] The compound serves as a crucial intermediate in the synthesis of drugs like the anti-inflammatory agent Tinoridine.[9]

  • Material Science: The thiophene ring is the fundamental unit of polythiophenes, a major class of conductive polymers. Because of their favorable electronic properties, including reversible oxidation at low potentials, thiophene derivatives are explored for use in functional materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[1][2]

  • Agrochemicals: The stability and biological activity associated with the thiophene ring make it a useful component in the design of modern agrochemicals.[4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: The compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation.[12] It may also cause respiratory irritation and may be harmful if swallowed, inhaled, or in contact with skin.[12][13]

  • Handling Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[4][14]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation. Its straightforward and efficient synthesis via the Gewald reaction, combined with its well-defined physicochemical properties and multifaceted reactivity, establishes it as a high-value scaffold in modern chemistry. For researchers in drug development and material science, a thorough understanding of its properties is essential for leveraging its full potential to create novel molecules with significant therapeutic or technological impact.

References

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  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Thomas, J., et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts. [Link]

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  • Mobinikhaledi, A., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate in Modern Drug Discovery. [Link]

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Sources

Ethyl 2-amino-4-methylthiophene-3-carboxylate structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Bonding of Ethyl 2-amino-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a polysubstituted 2-aminothiophene derivative, stands as a cornerstone heterocyclic building block in modern chemical science. Its rigid, planar structure, endowed with multiple functional groups—an amino group, an ester, and the thiophene core—renders it a highly versatile synthon. This guide provides a comprehensive analysis of its molecular structure, intricate bonding network, spectroscopic signature, and the robust synthetic methodology for its preparation. For professionals in drug discovery and materials science, a deep understanding of these core characteristics is paramount for leveraging this scaffold to design novel therapeutic agents and functional materials.[1][2][3] Thiophene derivatives, in general, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties, and are integral to materials for organic electronics like field-effect transistors and OLEDs.[4][5]

Molecular Structure and Crystallographic Analysis

The definitive three-dimensional arrangement of this compound (C₈H₁₁NO₂S) has been elucidated by single-crystal X-ray diffraction.[4][5][6] The analysis reveals that the compound crystallizes in the triclinic space group P-1, with two independent molecules, designated A and B, in the asymmetric unit.[4][5][6]

A defining feature of the molecule is the high degree of planarity. The thiophene ring itself is nearly perfectly flat, and the directly attached amino and carboxylate substituents deviate only slightly from this plane.[4][5][6] For molecule A, the root-mean-square (r.m.s.) deviation of the thiophene moiety is a mere 0.003 Å.[4][6] The dihedral angle between the thiophene ring and the ethyl carboxylate group is exceptionally small, at approximately 1.65°, indicating these two groups are almost perfectly coplanar.[4][5][6] The amino group is slightly more tilted, with a dihedral angle of about 12.5°.[4][5][6] This overall planarity is crucial for its chemical behavior and interactions in biological systems.

Crystallographic Data Summary
ParameterValueReference
Chemical FormulaC₈H₁₁NO₂S[2][6][7]
Molecular Weight185.24 g/mol [2][7]
Crystal SystemTriclinic[5]
Space GroupP-1[5]
Molecules per Asymmetric Unit (Z')2[4][5][6]
Melting Point76–79 °C[5][6]

Analysis of Chemical Bonding

The stability and reactivity of this compound are governed by a network of both intramolecular and intermolecular non-covalent interactions, primarily hydrogen bonds.

Intramolecular Hydrogen Bonding

The most significant structural feature is a strong intramolecular N—H⋯O hydrogen bond.[4][5][6][8] One of the hydrogen atoms of the C2-amino group forms a hydrogen bond with the carbonyl oxygen of the C3-ester group. This interaction creates a stable pseudo-six-membered ring, which is a key factor in enforcing the planarity of the molecule and influencing the electronic distribution within the enamine-ester system.

cluster_molecule Intramolecular N-H···O Hydrogen Bond N N H1 H N->H1 H2 H N->H2 O_carbonyl O H1->O_carbonyl C2 C2 C2->N C3 C3 C2->C3 C_ester C C3->C_ester C4 C4 C3->C4 C_ester->O_carbonyl O_ether O C_ester->O_ether C_ethyl1 CH₂ O_ether->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 S S S->C2 C5 C5 C4->C5 C_methyl CH₃ C4->C_methyl C5->S

Caption: Intramolecular hydrogen bond forming a stable pseudo-six-membered ring.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules are organized into a well-defined supramolecular architecture. The crystal structure reveals that the two independent molecules (A and B) form dimers.[4][5][6] This dimerization is primarily driven by two types of hydrogen bonds:

  • An intermolecular N—H⋯S bond, where an amino hydrogen of one molecule interacts with the thiophene sulfur atom of the adjacent molecule.[4][5][6]

  • An intermolecular N—H⋯O bond, where an amino hydrogen of one molecule interacts with the carbonyl oxygen of the other.[5]

Notably, the same hydrogen atom from the amino group that participates in the intramolecular bond is also involved in the intermolecular N—H⋯S interaction, creating a bifurcated hydrogen bond system.[4][5][6] These A+B dimers are further linked by additional N—H⋯O hydrogen bonds, forming extended one-dimensional chains along the[8] crystallographic axis.[4][5][6][8]

cluster_dimer Intermolecular Dimer Formation cluster_chain Chain Propagation molA Molecule A (C₈H₁₁NO₂S) molB Molecule B (C₈H₁₁NO₂S) molA->molB N-H···S N-H···O molB->molA dimer1 Dimer (A+B) dimer2 Dimer (A+B) dimer1->dimer2 N-H···O dimer3 ... dimer2->dimer3

Caption: Dimerization via N-H···S/O bonds and subsequent chain formation.

Spectroscopic Characterization

Spectroscopic analysis provides essential data for the structural confirmation of this compound in non-crystalline states and is a primary tool for reaction monitoring and quality control.

NMR and Mass Spectrometry Data
TechniqueAssignmentChemical Shift (δ) / m/zReference
¹H NMR (400 MHz, CDCl₃)-NH₂ (amino)6.07 (s, 2H)[5][6][9]
-CH (thiophene ring)5.82 (s, 1H)[5][6][9]
-OCH₂- (ethyl ester)4.29 (q, J = 7.1 Hz, 2H)[5][6][9]
-CH₃ (ring)2.28 (s, 3H)[5][6][9]
-CH₃ (ethyl ester)1.35 (t, J = 7.1 Hz, 3H)[5][6][9]
¹³C NMR (400 MHz, CDCl₃)C=O, C-NH₂, C-S, C-C166.13, 164.17, 136.71, 106.72, 102.85[5][6][9]
-OCH₂-59.54[5][6][9]
-CH₃ (ring)18.40[5][6][9]
-CH₃ (ethyl ester)14.40[5][6][9]
ESI-MS Calculated for C₈H₁₁NO₂S185.05[5][6][9]
Found [M+H]⁺186.15[5][6][9]
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that correspond to its key functional groups.

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the primary amino group.[10]

  • C-H Stretching: Absorptions around 2990 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and ethyl groups.[10]

  • C=O Stretching: A strong absorption band around 1660-1710 cm⁻¹ is indicative of the ester carbonyl group.[10]

  • C=C Stretching: Bands in the 1440-1610 cm⁻¹ region are assigned to the C=C double bonds within the thiophene ring.[10]

Synthesis: The Gewald Reaction

The most efficient and widely adopted method for synthesizing this compound is the Gewald three-component reaction.[11][12][13] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and high yields.[12]

The reaction involves the condensation of a ketone (acetone), an α-activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like diethylamine or morpholine.[4][6][10]

Gewald Reaction Workflow

The mechanism proceeds through a sequence of well-established steps, beginning with a Knoevenagel-Cope condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[11][13] This is followed by the nucleophilic addition of sulfur, subsequent cyclization, and a final tautomerization to yield the aromatic 2-aminothiophene product.[13]

start Starting Materials: - Acetone - Ethyl Cyanoacetate - Elemental Sulfur (S₈) - Base (e.g., Diethylamine) step1 Knoevenagel-Cope Condensation start->step1 intermediate1 α,β-Unsaturated Nitrile Intermediate step1->intermediate1 step2 Sulfur Addition (Michael Addition) intermediate1->step2 intermediate2 Thiolate Intermediate step2->intermediate2 step3 Intramolecular Cyclization (Attack on Nitrile) intermediate2->step3 intermediate3 Imino Thiophene Intermediate step3->intermediate3 step4 Tautomerization (Aromatization) intermediate3->step4 product Final Product: Ethyl 2-amino-4-methyl- thiophene-3-carboxylate step4->product

Caption: Stepwise workflow of the Gewald synthesis for the target compound.

Experimental Protocol: Synthesis and Purification

The following protocol is a robust, field-proven method for laboratory-scale synthesis.

  • Reagent Preparation: In a flask, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml). In a separate flask, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).[4][5][6]

  • Reaction: Add the acetone/ethyl cyanoacetate solution to the sulfur/diethylamine solution. Stir the combined mixture constantly at 50°C for approximately 3 hours.[4][5][6]

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with pre-coated silica gel plates.

  • Work-up: Once complete, quench the reaction mixture with ice-cold water and extract the product into ethyl acetate.[4][5][6]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[4][5][6]

  • Purification: Purify the crude product using silica gel column chromatography (100–200 mesh) with a hexane/ethyl acetate (7:3) mixture as the eluent.[5][6]

  • Crystallization: Obtain pure yellow crystals by slow evaporation of a saturated solution of the purified product in ethyl acetate. The typical yield is around 85%.[5][6]

Conclusion

This compound possesses a highly planar structure stabilized by a significant intramolecular N—H⋯O hydrogen bond. In the solid state, it self-assembles into dimers and extended chains through a network of intermolecular N—H⋯S and N—H⋯O interactions. Its synthesis is reliably achieved in high yield via the Gewald reaction. This detailed understanding of its structure, bonding, and synthesis is fundamental for its effective application as a versatile building block in the rational design of new pharmaceuticals and advanced organic materials.

References

  • Khanum, K. K., et al. (2021). This compound. IUCrData, 6(4), x210351. [Link]

  • Guan, X., et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 87(23), 15599–15610. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

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CAS number 43088-42-2 physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-AP or 4-Anilino-1-Boc-piperidine, is a critical chemical intermediate in the synthesis of various piperidine-based compounds. Its significance in the pharmaceutical and forensic sciences is primarily due to its role as a direct precursor to 4-anilinopiperidine, a key building block for the illicit synthesis of fentanyl and its analogues.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-4-AP, its synthesis, reactivity, and analytical characterization, tailored for professionals in drug development and related scientific fields.

Chemical Identity and Physical Properties

1-Boc-4-AP is a white crystalline solid.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and modulates its reactivity, making it a versatile intermediate in multi-step syntheses.

PropertyValueSource(s)
CAS Number 125541-22-2[1]
Molecular Formula C₁₆H₂₄N₂O₂[1][4]
Molecular Weight 276.37 g/mol [4]
IUPAC Name tert-butyl 4-(phenylamino)piperidine-1-carboxylate[5]
Synonyms 4-ANBocP, N-Boc-4-AP, 1-Boc-4-(Phenylamino)piperidine, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate[1]
Melting Point 136-137 °C[4]
Boiling Point 400.6 °C at 760 mmHg (Predicted)[4]
Density 1.107 g/cm³ (Predicted)[4]
Appearance Crystalline solid[1]
Solubility DMF: 15 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage Temperature Room temperature, in an inert atmosphere[4]
Spectral Data
  • UV (λmax): 249 nm[1]

  • Mass Spectrometry (GC-MS): A searchable GC-MS spectral database containing 70eV EI mass spectral data for 1-Boc-4-AP is available.[1][6] The exact mass is 276.183778 g/mol .[6]

Synthesis and Reactivity

1-Boc-4-AP is typically synthesized from 4-aminopiperidine. The synthesis involves the protection of the piperidine nitrogen with a Boc group, followed by N-arylation with an appropriate phenyl source.

Representative Synthesis Workflow

Synthesis of 1-Boc-4-AP cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Arylation (Buchwald-Hartwig Amination) 4-aminopiperidine 4-aminopiperidine Boc_protection Boc Protection 4-aminopiperidine->Boc_protection Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Boc_protection 1-Boc-4-aminopiperidine tert-butyl 4-aminopiperidine-1-carboxylate Boc_protection->1-Boc-4-aminopiperidine N_arylation N-Arylation 1-Boc-4-aminopiperidine->N_arylation Bromobenzene Bromobenzene Bromobenzene->N_arylation Pd_catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->N_arylation Ligand Ligand (e.g., BINAP) Ligand->N_arylation Base Base (e.g., NaOtBu) Base->N_arylation 1-Boc-4-AP tert-butyl 4-(phenylamino)piperidine-1-carboxylate N_arylation->1-Boc-4-AP

Caption: General synthetic scheme for 1-Boc-4-AP.

Reactivity and Deprotection

The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield 4-anilinopiperidine.[7] This deprotection step is the gateway to the synthesis of fentanyl and its derivatives.

The reactivity of the aniline nitrogen in 1-Boc-4-AP is influenced by substituents on the phenyl ring. For instance, the presence of a methyl group at the ortho position can sterically hinder the aniline nitrogen, reducing its nucleophilicity compared to a para-substituted counterpart.[8] This steric hindrance can affect the efficiency of subsequent reactions, such as N-acylation in the synthesis of fentanyl analogues.[8]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of tert-butyl 4-aminopiperidine-1-carboxylate with an aryl halide.

Materials:

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

  • Add the aryl halide and tert-butyl 4-aminopiperidine-1-carboxylate.

  • Add the base.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-Boc-4-AP derivative.

Deprotection of the Boc Group

Materials:

  • 1-Boc-4-AP

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-Boc-4-AP in dichloromethane.

  • Add an excess of the acidic solution (e.g., 4M HCl in dioxane or a solution of TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt of 4-anilinopiperidine can be used directly in the next step or neutralized with a base to obtain the free amine.

Applications in Drug Development and Forensic Science

1-Boc-4-AP is a crucial precursor in the synthesis of 4-anilinopiperidine, which is a key intermediate for the production of fentanyl and its analogues.[1][2][3][4] Consequently, its detection and analysis are of significant interest to law enforcement and forensic laboratories.[7] The presence of 1-Boc-4-AP in seized materials can indicate the illicit synthesis of fentanyl-related compounds.[7]

In legitimate research, 1-Boc-4-AP and its derivatives are used to synthesize novel opioid receptor modulators and other piperidine-containing pharmacologically active molecules. The Boc-protected piperidine allows for selective modification at other positions of the molecule before the final deprotection and functionalization of the piperidine nitrogen.

Regulatory Status

Due to its use in the illicit manufacture of controlled substances, 1-Boc-4-AP is a regulated chemical in many jurisdictions. In the United States, it is classified as a List I chemical by the Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls.[2][9]

Conclusion

tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a pivotal chemical intermediate with significant implications for both legitimate pharmaceutical research and the illicit drug trade. A thorough understanding of its physical and chemical properties, synthesis, and reactivity is essential for researchers, scientists, and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the safe and effective handling and utilization of this important compound.

References
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An In-depth Technical Guide to Ethyl 2-amino-4-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with amino and carboxylate functional groups, makes it a versatile building block for the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its key applications in research and development.

Core Molecular and Physical Properties

This compound is a stable, crystalline solid at room temperature.[1] The unique arrangement of its functional groups—an amino group at the 2-position and an ethyl carboxylate group at the 3-position of the 4-methylthiophene ring—imparts specific reactivity and allows for a variety of chemical modifications.[1]

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂S[1][3][4][5]
Molecular Weight 185.24 g/mol [1][3][5]
IUPAC Name This compound[4]
CAS Number 43088-42-2[1][3][4]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point 79 - 83 °C[1]
Purity ≥ 98% (GC)[1]
Storage Store at room temperature[1]

Synthesis via the Gewald Reaction: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is the Gewald aminothiophene synthesis. This one-pot, multi-component reaction is widely utilized for the preparation of highly substituted 2-aminothiophenes.[6][7]

Reaction Principle: The Gewald reaction involves the condensation of a ketone (acetone in this case), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (such as diethylamine or morpholine).[8][9]

Experimental Protocol:

  • Reaction Setup: To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 ml of absolute ethanol, add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 ml of absolute ethanol.[8]

  • Reaction Conditions: Stir the reaction mixture constantly for 3 hours at 50°C.[8]

  • Monitoring the Reaction: The completion of the reaction can be monitored by thin-layer chromatography (TLC) using pre-coated silica gel plates.[8]

  • Work-up: After the reaction is complete, quench the mixture with ice-cold water.[8]

  • Extraction: Extract the product into ethyl acetate. Separate the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure.[10]

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.[8]

  • Crystallization: Obtain yellow crystals of this compound by slow evaporation of a saturated solution in ethyl acetate. The reported yield for this method is approximately 85%.[8][10]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the Gewald synthesis of this compound.

Gewald_Synthesis Reactants Acetone + Ethyl Cyanoacetate + Elemental Sulfur + Diethylamine (in Ethanol) Reaction Stir at 50°C for 3h Reactants->Reaction Quenching Quench with Ice-Cold Water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Product Ethyl 2-amino-4-methylthiophene- 3-carboxylate Purification->Product

Caption: Workflow for the Gewald Synthesis.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Development: This compound serves as a crucial building block for the synthesis of various pharmaceutical agents. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antidepressant, and anticonvulsant properties.[2][8] They have also been identified as allosteric enhancers of the adenosine A1 receptor, which is a target for treating cardiac arrhythmias and other conditions.[2][8]

  • Drug Discovery: The thiophene ring system is a common motif in many biologically active compounds, making this molecule a key starting material in drug discovery campaigns.[7][11] Its functional groups allow for the introduction of diverse substituents to explore structure-activity relationships and develop novel therapeutic candidates.

  • Materials Science: Thiophene-based compounds possess interesting electronic properties, making them suitable for applications in functional materials.[2][8] These can include organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their potential for reversible oxidation at low potentials and semiconductor-like behavior.[2][8]

  • Agricultural Chemistry: The thiophene core can enhance the stability and efficacy of agrochemicals.[1] Consequently, this compound is utilized in the development of new pesticides and other agricultural products.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3][12]

Precautionary Statements:

  • Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[13][14]

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[14]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][14]

    • If swallowed: Get medical help.[13]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[13][14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both pharmaceutical and materials science research. Its straightforward synthesis via the Gewald reaction, coupled with its versatile reactivity, ensures its continued importance as a foundational scaffold for the development of novel compounds with diverse functionalities. A thorough understanding of its properties and safe handling procedures is essential for researchers and scientists working with this compound.

References

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A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis mechanism for Ethyl 2-amino-4-methylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the Gewald aminothiophene synthesis, a versatile and efficient one-pot, multi-component reaction. This document elucidates the reaction mechanism, provides a detailed experimental protocol, and offers insights into the critical parameters that govern the successful synthesis of this polysubstituted 2-aminothiophene.

Introduction: The Significance of 2-Aminothiophenes

2-Aminothiophenes are a privileged scaffold in modern chemistry, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Their inherent structural features allow for diverse functionalization, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5] this compound, the subject of this guide, is a particularly useful precursor for the development of novel therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[5][6]

The Gewald reaction, discovered by Karl Gewald in 1966, remains the most prominent and practical method for accessing these polysubstituted thiophenes.[3][7][8] It is a multi-component reaction that brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to construct the thiophene ring in a single step.[7][9][10] The reaction's operational simplicity, use of readily available starting materials, and broad substrate scope have cemented its importance in synthetic organic chemistry.[3][11]

The Gewald Reaction: A Mechanistic Deep Dive

The synthesis of this compound from acetone, ethyl cyanoacetate, and elemental sulfur is a classic example of the Gewald reaction. While often presented as a simple one-pot procedure, the underlying mechanism is a sophisticated sequence of well-defined chemical transformations. The reaction is generally understood to proceed through three key stages: Knoevenagel-Cope condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[10][12]

Step 1: Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate).[4][7][10] A base, typically a secondary amine like diethylamine or morpholine, deprotonates the α-carbon of ethyl cyanoacetate to form a resonance-stabilized carbanion.[6][10] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the stable α,β-unsaturated nitrile, ethyl 2-cyano-3-methylbut-2-enoate.[4][7] Computational studies have shown this condensation to be the initial and most likely first step in the Gewald reaction pathway.[4]

Step 2: Sulfur Addition and Polysulfide Intermediates

The next phase of the mechanism involves the addition of elemental sulfur. The α,β-unsaturated nitrile intermediate is deprotonated at the γ-position by the base, forming a substituted allylic anion.[4] This anion then acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a polysulfide intermediate.[4][13] The exact mechanism of sulfur transfer and the nature of the sulfurating agent are complex and can involve an equilibrium of various polysulfide chain lengths.[4][13]

Step 3: Intramolecular Cyclization and Aromatization

The crucial ring-forming step is the intramolecular cyclization of a monosulfide intermediate.[12][13] The sulfur-containing intermediate undergoes cyclization via a nucleophilic attack of the sulfur anion onto the carbon of the nitrile group.[6][12] This results in the formation of a cyclic imine tautomer. A subsequent prototropic shift leads to the final, thermodynamically stable aromatic 2-aminothiophene product.[7][10][12] The aromatization of the thiophene ring is the primary thermodynamic driving force for the entire reaction sequence.[4][13]

Gewald_Mechanism Figure 1: Simplified Mechanism of the Gewald Reaction cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition cluster_2 Cyclization & Aromatization Reactants Acetone + Ethyl Cyanoacetate Intermediate1 α,β-Unsaturated Nitrile Reactants->Intermediate1 + Base, -H₂O Base1 Base (e.g., Diethylamine) Intermediate2 Sulfur Adduct (Polysulfide Intermediate) Intermediate1->Intermediate2 + S₈, Base Sulfur Elemental Sulfur (S₈) Intermediate3 Cyclic Imine Intermediate2->Intermediate3 Intramolecular Cyclization Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Intermediate3->Product Tautomerization

Caption: Figure 1: Simplified Mechanism of the Gewald Reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
Acetone58.080.5~37 µLReagent grade
Ethyl cyanoacetate113.120.5~57 µLReagent grade
Elemental Sulfur32.07 (as S)0.516 mgFinely powdered
Diethylamine73.140.5~52 µLCan be substituted with morpholine
Absolute Ethanol46.07-4 mLSolvent
Ethyl Acetate88.11-As neededFor extraction and chromatography
Hexane86.18-As neededFor chromatography
Anhydrous Sodium Sulfate142.04-As neededDrying agent
Silica Gel--As neededFor column chromatography (100-200 mesh)
Step-by-Step Procedure
  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 mL).[1][14]

  • Addition of Reactants: In a separate vial, mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 mL).[1][14] Add this mixture to the solution from step 1.

  • Reaction: Stir the reaction mixture constantly at 50°C for 3 hours.[1][14] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent system.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then quench it with ice-cold water.[1][14]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1][14]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][14]

  • Purification: Purify the crude product using silica gel column chromatography with a hexane:ethyl acetate (7:3) mixture as the eluent.[1][14]

  • Characterization: Collect the fractions containing the product and evaporate the solvent. The final product, this compound, is typically a yellow solid.[1] Expected yield is approximately 85%.[1]

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[1]

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[1]

  • ESI-MS: m/z calculated for C₈H₁₁NO₂S: 185.05; found [M + H]⁺ 186.15.[1]

Experimental Workflow and Logic

The successful execution of the Gewald synthesis relies on a logical sequence of operations designed to maximize yield and purity.

Experimental_Workflow Figure 2: Experimental Workflow for Gewald Synthesis start Start prep_sol1 Prepare Solution A: Sulfur + Diethylamine in Ethanol start->prep_sol1 prep_sol2 Prepare Solution B: Acetone + Ethyl Cyanoacetate in Ethanol start->prep_sol2 combine Combine Solutions A & B prep_sol1->combine prep_sol2->combine react Heat and Stir (50°C, 3h) combine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Ice Water and Extract with Ethyl Acetate monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) and Concentrate workup->dry purify Column Chromatography (Silica Gel, Hexane:EtOAc) dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow for Gewald Synthesis.

Conclusion

The Gewald reaction provides a powerful and direct route to this compound. A thorough understanding of its multi-step mechanism, from the initial Knoevenagel-Cope condensation to the final aromatization, is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocol detailed in this guide is robust and has been demonstrated to produce the target compound in high yield. By adhering to this methodology, researchers can reliably access this important heterocyclic building block for applications in drug discovery and materials science.

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  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • IUCr Journals. (2021). This compound. [Link]

  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry. [Link]

  • ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. [Link]

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Spectroscopic data for Ethyl 2-amino-4-methylthiophene-3-carboxylate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Ethyl 2-amino-4-methylthiophene-3-carboxylate

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic building block. Thiophene derivatives are a prominent class of compounds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities—including anti-inflammatory, antimicrobial, and antidepressant properties—and for their use in functional materials like organic light-emitting diodes (OLEDs) and field-effect transistors.[1] Accurate structural elucidation through spectroscopic methods is paramount for researchers in drug development and materials science to ensure compound identity and purity, forming the foundation for further investigation and application.

This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretation herein is grounded in fundamental principles and supported by published data, offering field-proven insights into the correlation between spectral features and molecular structure.

Molecular Structure and Synthesis Overview

This compound (C₈H₁₁NO₂S) is a polysubstituted thiophene. Its structure consists of a central thiophene ring functionalized with an amino group at position 2, an ethyl carboxylate group at position 3, and a methyl group at position 4.

The most common and efficient synthesis route for this class of compounds is the Gewald reaction.[2] This one-pot multicomponent reaction involves the condensation of a ketone (acetone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as diethylamine or morpholine.[3][1][4]

synthesis_workflow reactants Reactants: - Acetone - Ethyl Cyanoacetate - Elemental Sulfur reaction Gewald Reaction (Stirring at ~50°C) reactants->reaction catalyst Base Catalyst (e.g., Diethylamine) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate purification->product

Caption: High-level workflow for the Gewald synthesis of the title compound.

Below is the chemical structure with atom numbering used for the subsequent NMR assignments.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[3][5] The observed signals are consistent with the proposed structure.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale
6.07Singlet (broad)2H--NH₂The broad singlet is characteristic of exchangeable amine protons. Its downfield shift is due to the electron-withdrawing effect of the thiophene ring.
5.82Singlet1H-Thiophene H-5This singlet corresponds to the sole proton on the thiophene ring. Its chemical shift is in the aromatic region, influenced by the ring current and substituents.
4.29Quartet2H7.1-OCH₂- (C⁶)The quartet signal is indicative of a CH₂ group adjacent to a CH₃ group. This is the methylene of the ethyl ester.
2.28Singlet3H--CH₃ (C⁸)This singlet represents the three protons of the methyl group attached directly to the thiophene ring at the C4 position.
1.35Triplet3H7.1-OCH₂CH₃ (C⁷)The triplet signal arises from the terminal methyl group of the ethyl ester, split by the adjacent CH₂ group.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The assignments below are based on data acquired in CDCl₃.[3][5]

Chemical Shift (δ) ppmAssignmentRationale
166.13C=O (C⁵)The signal furthest downfield corresponds to the carbonyl carbon of the ethyl ester group, which is highly deshielded.
164.17C2-NH₂This quaternary carbon is attached to the electronegative nitrogen atom and is part of the aromatic system, resulting in a downfield shift.
136.71C4-CH₃This signal represents the thiophene ring carbon attached to the methyl group.
106.72C5The upfield shift of this thiophene ring protonated carbon is due to the combined electron-donating effects of the sulfur atom and the other substituents.
102.85C3-COOEtThis quaternary carbon is shielded relative to the other ring carbons due to its position adjacent to the electron-donating amino group.
59.54-OCH₂- (C⁶)The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.
18.40-CH₃ (C⁸)The carbon of the methyl group attached to the thiophene ring.
14.40-OCH₂CH₃ (C⁷)The terminal methyl carbon of the ethyl ester, appearing in the typical upfield aliphatic region.
Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) inside a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a greater number of scans are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ acquire_H1 Acquire ¹H Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C Spectrum dissolve->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to Solvent Peak process->reference analysis Spectral Interpretation & Assignment reference->analysis

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The data below is a composite representation based on typical values for these functionalities and available library spectra.[4][7][8]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3460-3310Strong, Sharp (doublet)N-HAsymmetric & Symmetric Stretching
2990-2940MediumC-H (aliphatic)Stretching
1660-1670Strong, SharpC=O (ester)Stretching
~1590StrongN-HBending (Scissoring)
1500-1440Medium-StrongC=C (thiophene ring)Stretching
~1250StrongC-O (ester)Stretching

The most telling features are the sharp doublet in the 3460-3310 cm⁻¹ region, which is a hallmark of a primary amine (-NH₂), and the very strong absorption around 1660 cm⁻¹, confirming the presence of the conjugated ester carbonyl group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Mass Spectrum Analysis

The calculated monoisotopic mass for C₈H₁₁NO₂S is 185.05 Da.[3] Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique, typically shows the protonated molecular ion.

m/zIonRationale
186.15[M+H]⁺The protonated molecular ion, confirming the molecular weight of the parent compound (185.05 Da).[3][5]
185[M]⁺The molecular ion peak observed under Electron Ionization (EI) conditions.[7]
139[M-C₂H₅OH]⁺ or [M-OC₂H₅+H]⁺A common fragmentation pathway involving the loss of ethanol or the ethoxy radical from the ester group.[7]
111[M-COOC₂H₅]⁺Represents the loss of the entire ethyl carboxylate radical, leaving the 2-amino-4-methylthiophene cation.[7]

digraph "fragmentation_pathway" {
graph [rankdir="LR", splines=true];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#EA4335"];
M [label="[M]⁺˙\nm/z = 185", fillcolor="#FBBC05"];
frag1 [label="[M - OC₂H₅]⁺\nm/z = 140"];
frag2 [label="[M - COOC₂H₅]⁺\nm/z = 112"];

// Note: Search result shows 139 and 111, which implies rearrangements. The diagram shows a simplified loss.
// The text will use the cited values. This diagram is illustrative.

M -> frag1 [label="- •OC₂H₅"];
M -> frag2 [label="- •COOC₂H₅"];

}

Caption: A simplified representation of key fragmentation pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation (ESI-MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6] Infuse the solution directly into the electrospray ion source.

  • Sample Preparation (GC-MS): For Electron Ionization (EI), introduce a dilute solution of the sample into a Gas Chromatograph (GC) coupled to a mass spectrometer. The compound will be vaporized and ionized in the source.[7]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern that is consistent with the known structure.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the hydrogen and carbon skeletons, aligning perfectly with the expected chemical shifts and coupling patterns. Infrared spectroscopy confirms the presence of the primary amine and conjugated ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals logical fragmentation patterns consistent with the molecule's structure. This comprehensive spectroscopic profile serves as a reliable reference for researchers engaged in the synthesis, quality control, and application of this versatile thiophene derivative.

References

  • Khanum, S. A., et al. (2021). This compound. IUCrData, 6, x210351. [Link]

  • International Union of Crystallography. (2021). This compound. IUCr Journals. [Link]

  • Mobinikhaledi, A., et al. (Date not available). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Khanum, S. A., et al. (2021). This compound. National Center for Biotechnology Information (PMC). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

  • Akkurt, M., et al. (Date not available). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. IJPBS. [Link]

  • ResearchGate. (2021). (PDF) this compound. ResearchGate. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

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The 2-Aminothiophene Scaffold: A Technical Guide to Unlocking its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of a Privileged Scaffold

The 2-aminothiophene core is a standout in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically active compounds.[1][2] Its synthetic accessibility, primarily through the robust and versatile Gewald reaction, combined with its favorable physicochemical properties, has established it as a cornerstone for the development of novel therapeutics.[3][4][5] This technical guide offers an in-depth exploration of the diverse biological activities of 2-aminothiophene derivatives, providing researchers and drug development professionals with a comprehensive understanding of their mechanisms of action, methods for their evaluation, and insights into their structure-activity relationships (SAR).

This guide is structured to provide both a high-level overview and granular, actionable details. We will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by detailed experimental protocols and quantitative data. Furthermore, we will visualize the intricate signaling pathways and experimental workflows to provide a clear and comprehensive understanding of the science underpinning the therapeutic potential of 2-aminothiophene derivatives.

The Cornerstone of Synthesis: The Gewald Reaction

The prevalence of 2-aminothiophene derivatives in drug discovery is intrinsically linked to the efficiency of the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6] The reaction's tolerance of a wide range of substituents allows for the creation of diverse chemical libraries, which is crucial for exploring structure-activity relationships.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general procedure for the Gewald reaction. Specific conditions may need to be optimized for different substrates.

Materials:

  • α-Methylene carbonyl compound (e.g., cyclohexanone)

  • α-Cyanoester (e.g., ethyl cyanoacetate) or malononitrile

  • Elemental sulfur

  • Base catalyst (e.g., morpholine, triethylamine, or piperidinium borate)[3]

  • Solvent (e.g., ethanol, methanol, or DMF)[4]

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer and reflux condenser)

  • Heating source (e.g., heating mantle or oil bath)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the α-methylene carbonyl compound (1 equivalent) and the α-cyanoester or malononitrile (1 equivalent) in the chosen solvent.

  • Add elemental sulfur (1 equivalent) to the mixture.

  • While stirring, add the base catalyst (catalytic to stoichiometric amounts, depending on the specific protocol) to the reaction mixture. An exothermic reaction may occur, which can be controlled with an ice bath.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (typically between 50°C and reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the crude product by filtration and wash it with a small amount of cold solvent.

  • Purify the product by recrystallization from a suitable solvent to obtain the desired 2-aminothiophene derivative.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Aminothiophene derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[7][8][9] Their therapeutic potential stems from their ability to interfere with critical cellular processes in cancer cells, including kinase signaling, microtubule dynamics, and the induction of apoptosis.

Mechanisms of Anticancer Action

1. Kinase Inhibition:

A primary mechanism of action for many anticancer 2-aminothiophene derivatives is the inhibition of protein kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival.[10] A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[11][12] By blocking the ATP binding site of EGFR, these derivatives can halt the downstream signaling cascade that promotes tumor progression.[13][14]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes EGF EGF EGF->EGFR Binds 2-AT_Derivative 2-Aminothiophene Derivative 2-AT_Derivative->EGFR Inhibits

EGFR Signaling Pathway Inhibition

2. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[15] Certain 2-aminothiophene derivatives act as antimitotic agents by binding to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[15][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[8]

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division 2-AT_Derivative 2-Aminothiophene Derivative 2-AT_Derivative->Tubulin_Dimers Binds to Colchicine Site

Inhibition of Tubulin Polymerization
Quantitative Evaluation of Anticancer Activity

The anticancer efficacy of 2-aminothiophene derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidineMCF-7 (Breast)0.0117[17]
Thieno[3,2-b]pyrroleHepG2 (Liver)0.21[18]
Thieno[3,2-b]pyrrolePC-3 (Prostate)5.46[19]
2-AminobenzothiopheneVariousSubnanomolar[15]
Thiazole-thiophene hybridNUGC (Gastric)Data varies[20]
Thiazole-thiophene hybridDLD-1 (Colon)Data varies[20]
Thiazole-thiophene hybridHA22T (Liver)Data varies[20]
Thiazole-thiophene hybridHEPG-2 (Liver)Data varies[20]
Thiazole-thiophene hybridMCF (Breast)Data varies[20]
Thiazole-thiophene hybridHONE-1 (Nasopharyngeal)Data varies[20]
Aminothiophene DerivativesHeLa (Cervical)15.38-34.04[21]
Aminothiophene DerivativesPC-3 (Prostate)15.38-34.04[21]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • 96-well microtiter plates

  • 2-Aminothiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 2-aminothiophene derivatives and a vehicle control. Include a positive control (e.g., doxorubicin) if desired.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2-Aminothiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of research.[22][23][24]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many 2-aminothiophene derivatives are still under investigation. However, it is believed that they may act by:

  • Inhibiting essential enzymes: They may target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disrupting cell membrane integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

  • Interfering with metabolic pathways: They could inhibit key metabolic pathways necessary for microbial growth and proliferation.

Quantitative Evaluation of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[25][26]

Compound ClassMicroorganismMIC (µg/mL)Reference
3-Aminothiophene-2-carboxylatesEscherichia coli10-20[25]
3-Aminothiophene-2-carboxylatesStaphylococcus aureus10-20[25]
3-Aminothiophene-2-carboxylatesAspergillus niger10-20[25]
3-Aminothiophene-2-carboxylatesCandida albicans10-20[25]
Thiophene derivativesColistin-resistant A. baumannii16-32[26]
Thiophene derivativesColistin-resistant E. coli8-32[26]
2-Aminothiophene derivativeS. typhi0.81 (mM/mL)[27]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 2-Aminothiophene derivatives

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the 2-aminothiophene derivatives in the broth medium in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and 2-aminothiophene derivatives have shown promise as anti-inflammatory agents.[28][29] Their ability to modulate key inflammatory pathways suggests their potential for treating a range of inflammatory conditions.[30]

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of some 2-aminothiophene derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[31] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. By preventing the activation of NF-κB, these compounds can suppress the inflammatory cascade.[32][33]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits IkB_P p-IkB NFkB_active Active NF-kB IkB_P->NFkB_active Releases Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Promotes LPS LPS LPS->IKK Activates 2-AT_Derivative 2-Aminothiophene Derivative 2-AT_Derivative->IKK Inhibits

NF-κB Signaling Pathway Inhibition
In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% in sterile saline)

  • 2-Aminothiophene derivatives

  • Vehicle control

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Administer the 2-aminothiophene derivative, vehicle, or standard drug to the animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The 2-aminothiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with a well-established synthetic route, ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in combination therapies. The in-depth understanding of the structure-activity relationships and the application of the detailed experimental protocols outlined in this guide will be instrumental in advancing the development of 2-aminothiophene-based drugs to address unmet medical needs.

References

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. [Link]

  • Reddy, T. S., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/b2a1a89f8a3e7b1c3e1e2d8e4c7e6c9e0a0d4a9c]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/b2a1a89f8a3e7b1c3e1e2d8e4c7e6c9e0a0d4a9c)

  • Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

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Potential therapeutic applications of substituted thiophene compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Therapeutic Applications of Substituted Thiophene Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere of the phenyl ring and engage in a variety of molecular interactions, have made it a versatile building block in the design of novel drugs.[1] This technical guide provides an in-depth exploration of the therapeutic applications of substituted thiophene compounds, delving into their structure-activity relationships, mechanisms of action across key disease areas, and the practical methodologies for their synthesis and biological evaluation.

The Privileged Scaffold: Physicochemical Properties and Structure-Activity Relationships (SAR)

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. The thiophene ring fits this description due to a combination of factors that make it an attractive component in drug design.[1][2]

Physicochemical Properties:

  • Bioisosterism: Thiophene is often considered a bioisostere of the benzene ring.[1] This means it has a similar size, shape, and electronic distribution, allowing it to mimic the phenyl group in interactions with biological targets while offering distinct properties. For example, the boiling point of thiophene (84.4 °C) is very close to that of benzene (81.1 °C).[4]

  • Electronic Nature: The presence of the sulfur atom introduces unique electronic properties. The sulfur can participate in hydrogen bonding, which can enhance drug-receptor interactions.[1] The aromatic nature of the thiophene ring also allows for π-π stacking interactions.

  • Modulation of Properties: The thiophene ring provides synthetically accessible positions for substitution, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[1] Incorporating heteroatoms like sulfur can significantly modify these properties, improving drug-receptor interactions and altering metabolism.[1]

Structure-Activity Relationships (SAR):

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the ring.[5][6] SAR studies aim to understand how these substitutions influence the therapeutic effects. For example, in the development of anticancer agents, the presence of electron-withdrawing groups at specific positions on a phenyl ring attached to the thiophene core has been shown to be crucial for activity.[7] A consistent superiority of any single substitution pattern is not observed across all therapeutic areas, highlighting the need for target-specific optimization.[5]

Caption: Bioisosteric relationship between benzene and thiophene rings.

Key Therapeutic Areas and Mechanisms of Action

Substituted thiophenes have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in numerous therapeutic areas.[4][8][9]

Oncology

Thiophene-containing compounds are prominent in oncology, often targeting key signaling pathways involved in cancer cell proliferation and survival.[6][10]

Mechanism of Action: Kinase Inhibition

A significant number of thiophene-based anticancer drugs function as kinase inhibitors.[10] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Thiophene derivatives can be designed to bind to the ATP-binding pocket of specific kinases, preventing their activity and disrupting downstream signaling.[6]

A prime example is the inhibition of the BRAF kinase in melanoma.[11] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation.[12][13] Thiophene-containing drugs like Dabrafenib are potent and selective inhibitors of mutant BRAF.[11][14]

BRAF_Pathway_Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) Activates MEK MEK BRAF (V600E)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Dabrafenib Dabrafenib Dabrafenib->BRAF (V600E) Inhibits

Caption: Inhibition of the MAPK/ERK pathway by Dabrafenib.

Thiophene derivatives have also been investigated as inhibitors of other kinases, including VEGFR-2 and AKT, which are involved in angiogenesis and cell survival, respectively.[15][16][17]

Neurology

The lipophilic nature of the thiophene ring contributes to its ability to cross the blood-brain barrier, making it a suitable scaffold for drugs targeting the central nervous system (CNS).[1]

Mechanism of Action: Enzyme Inhibition and Receptor Modulation

In neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy.[10][18] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which can improve cognitive function. Several thiophene derivatives have been synthesized and shown to be potent AChE inhibitors.[10][18][19][20]

Substituted thiophenes are also found in antipsychotic drugs like Olanzapine , which modulates dopamine and serotonin receptors in the brain.[1]

Infectious Diseases

Thiophene-based compounds have shown promise as antibacterial and antifungal agents.[9][19][21]

Mechanism of Action: Varied

The mechanisms of action in infectious diseases are diverse. Some thiophene derivatives have been shown to increase the membrane permeability of bacteria, leading to cell death.[9] Others are being investigated for their ability to inhibit essential bacterial enzymes.[21] For instance, certain thiophene-based heterocycles have demonstrated potent activity against Clostridium difficile.[21]

Case Studies: FDA-Approved Drugs and Late-Stage Clinical Candidates

The therapeutic potential of substituted thiophenes is underscored by the number of drugs containing this scaffold that have received FDA approval.[1]

Drug NameTherapeutic AreaMechanism of Action
Dabrafenib Oncology (Melanoma)BRAF kinase inhibitor[11]
Olanzapine Neurology (Antipsychotic)Dopamine and serotonin receptor antagonist[1]
Clopidogrel CardiovascularAntiplatelet agent (P2Y12 inhibitor)[1]
Prasugrel CardiovascularAntiplatelet agent (P2Y12 inhibitor)[1]
Tiotropium Respiratory (COPD)Muscarinic receptor antagonist[1]
Suprofen Anti-inflammatoryCyclooxygenase (COX) inhibitor[1]
Raltitrexed OncologyThymidylate synthase inhibitor[1]

Synthetic Strategies and Methodologies

A variety of synthetic methods are available for the preparation of substituted thiophenes, with the Gewald reaction being one of the most versatile and widely used.[7][22][23]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

This protocol describes a general one-pot synthesis of a polysubstituted 2-aminothiophene.[5]

Materials:

  • Carbonyl compound (e.g., cyclohexanone) (10 mmol)

  • Active methylene compound (e.g., malononitrile) (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)

  • Base (e.g., morpholine or triethylamine) (10-20 mol%)

  • Solvent (e.g., ethanol or methanol) (20-30 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[5]

  • Add a suitable solvent (20-30 mL).[5]

  • Add the base (10-20 mol%).[5]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[5]

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify by column chromatography.[5]

Causality: The Gewald reaction is a multi-component reaction that proceeds through a Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.[2][24] The base catalyzes the initial condensation step.[24]

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

In Vitro and In Vivo Evaluation Protocols

The biological activity of newly synthesized thiophene compounds must be assessed through a series of in vitro and in vivo assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[1][3][25][26]

Materials:

  • Cells in culture

  • Test compound (substituted thiophene)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)[25]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[25]

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include untreated control wells.[25]

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3]

  • Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[1]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[25]

Causality: The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Other Key Assays:
  • Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific kinase. Luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction are common.[6]

  • Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): The broth microdilution method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[27][28][29]

Future Directions and Emerging Opportunities

The versatility of the thiophene scaffold continues to present new opportunities in drug discovery. Current research is focused on:

  • Multi-target inhibitors: Designing single thiophene-based molecules that can inhibit multiple targets simultaneously, which could be beneficial in complex diseases like cancer.[16]

  • Novel therapeutic targets: Exploring the application of substituted thiophenes against new and emerging biological targets.

  • Green synthesis: Developing more environmentally friendly synthetic methods for thiophene derivatives, such as using microwave-assisted synthesis.[23]

Conclusion

Substituted thiophene compounds represent a cornerstone of modern medicinal chemistry. Their privileged structural nature, combined with their synthetic tractability, has led to the development of a wide array of therapeutic agents that have made a significant impact on human health. The continued exploration of the chemical space around the thiophene core, guided by a deep understanding of structure-activity relationships and mechanisms of action, promises to yield the next generation of innovative medicines.

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An In-depth Technical Guide to Ethyl 2-amino-4-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-4-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative, stands as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a thiophene core adorned with amino, carboxylate, and methyl groups, imparts a versatile reactivity profile that has been extensively leveraged in the development of a diverse array of biologically active compounds and functional materials. This guide provides an in-depth exploration of this compound, from its fundamental synthesis and characterization to its significant applications in drug discovery and materials science, tailored for researchers, scientists, and professionals in the field.

The thiophene scaffold itself is a well-established pharmacophore, known to be a structural component in numerous therapeutic agents.[1][2] The introduction of an amino group at the 2-position and a carboxylate at the 3-position of the thiophene ring in this compound creates a synthon of immense value, enabling facile derivatization and the construction of more complex molecular frameworks.[3][4] This guide will delve into the nuances of its synthesis, most notably through the Gewald reaction, and elucidate its utility as a precursor to potent anticancer and antimicrobial agents, as well as its role in the creation of novel dyes.

I. Synthesis and Mechanism: The Gewald Reaction

The most prevalent and efficient method for the synthesis of this compound is the Gewald aminothiophene synthesis.[5][6] This one-pot, multi-component reaction offers a straightforward route to highly substituted 2-aminothiophenes from simple starting materials.

A. Reaction Principle

The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[5][6] For the synthesis of the title compound, acetone serves as the ketone, ethyl cyanoacetate as the α-cyanoester, and a base such as diethylamine or morpholine is commonly employed.[7][8]

B. Detailed Reaction Mechanism

The mechanism of the Gewald reaction has been a subject of study and is understood to proceed through several key steps.[5][9][10]

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the ketone (acetone) and the α-cyanoester (ethyl cyanoacetate), catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[5][9]

  • Michael Addition of Sulfur: Elemental sulfur (typically in its S8 crown form) undergoes nucleophilic attack by the enolate of the Knoevenagel product. The exact mechanism of sulfur ring-opening and subsequent addition is complex and can involve polysulfide intermediates.[9][10]

  • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring.[5]

C. Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Gewald synthesis for the title compound.

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (or Morpholine)

  • Absolute ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate container, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the acetone and ethyl cyanoacetate mixture to the solution of sulfur and diethylamine.

  • Stir the reaction mixture constantly at 50°C for 3 hours.[7][11]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.[7]

  • Yellow crystals of this compound are obtained after slow evaporation of the solvent.[7]

Yield: 85%[7] Melting Point: 76-79°C[7]

D. Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Acetone Acetone Knoevenagel Knoevenagel Condensation Acetone->Knoevenagel EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel Sulfur Sulfur MichaelAddition Michael Addition of Sulfur Sulfur->MichaelAddition Base Base (e.g., Diethylamine) Base->Knoevenagel Knoevenagel->MichaelAddition Cyclization Cyclization & Tautomerization MichaelAddition->Cyclization Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Cyclization->Product

Caption: Workflow for the Gewald synthesis of this compound.

II. Physicochemical Properties and Characterization

The structural elucidation and confirmation of this compound are crucial for its use in further synthetic applications.

A. Spectroscopic Data
Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[7]
¹³C NMR (400 MHz, CDCl₃)δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[7]
ESI-MS m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺ 186.15[7]
B. Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit.[7][11] The molecules exhibit intramolecular N—H···O hydrogen bonding. Furthermore, intermolecular N—H···S and N—H···O hydrogen bonds link the molecules into dimers and chains.[7][12]

III. Applications in Medicinal Chemistry

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of various biologically active compounds.[1][2][13]

A. Anticancer Agents

Thiophene derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms, including the inhibition of signaling pathways involved in cancer progression.[1][2] The amino and carboxylate groups of this compound provide convenient handles for derivatization to generate libraries of compounds for anticancer screening. These derivatives have shown the potential to bind to a wide range of cancer-specific protein targets.[1][14] For instance, some thiophene carboxamide derivatives have been synthesized and shown to act as biomimetics of combretastatin A-4 (CA-4), a potent anticancer agent.[14] While specific derivatives of the title compound with anticancer activity are numerous, the general strategy involves modification at the amino and carboxylate positions to explore the structure-activity relationship (SAR).[1][13]

B. Antimicrobial Agents

The increasing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. 2-Aminothiophene derivatives have demonstrated significant potential in this area.[15][16][17] The core structure of this compound can be elaborated to produce compounds with activity against both Gram-positive and Gram-negative bacteria.[18][19] The antimicrobial activity is often influenced by the nature of the substituents introduced onto the thiophene ring.[13] For example, the synthesis of Schiff bases from 2-aminothiophene derivatives has yielded compounds with notable antibacterial and antifungal properties.[3][8]

C. Other Pharmacological Activities

Derivatives of 2-aminothiophenes, including those accessible from this compound, have been reported to exhibit a broad spectrum of biological activities, such as:

  • Anti-inflammatory[7][20]

  • Antidepressant[7][20]

  • Anticonvulsant[7][20]

  • Allosteric enhancers of the adenosine A1 receptor[7][20]

D. Signaling Pathway Visualization

G cluster_synthesis Synthesis cluster_applications Therapeutic Targets Start Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Derivatization Chemical Derivatization Start->Derivatization Anticancer Anticancer Activity (e.g., Tubulin Polymerization Inhibition) Derivatization->Anticancer Antimicrobial Antimicrobial Activity (e.g., Cell Wall Synthesis Inhibition) Derivatization->Antimicrobial Other Other Biological Activities (e.g., Receptor Modulation) Derivatization->Other

Caption: Derivatization of this compound for various therapeutic applications.

IV. Applications in Materials Science

Beyond its medicinal applications, this compound is a valuable precursor in the synthesis of functional organic materials.

A. Dyes and Pigments

The 2-aminothiophene moiety is a key component in the synthesis of azo dyes.[21] The amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors. Thiophene-based azo dyes are known for their high tinctorial strength and good fastness properties, making them suitable for dyeing various fibers.[21] this compound can be utilized as a precursor for the synthesis of disperse dyes.[21]

B. Organic Electronics

Thiophene-containing polymers are well-known for their semiconductor properties and are used in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[7] While the title compound itself is not a polymer, its functional groups allow for its incorporation into larger conjugated systems, potentially leading to new materials with interesting electronic and optical properties.

V. Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward and high-yielding synthesis via the Gewald reaction makes it readily accessible. The versatile reactivity endowed by its functional groups has established it as a cornerstone in the synthesis of a multitude of compounds with important applications in medicinal chemistry and materials science. As research continues to uncover new derivatives and applications, the importance of this foundational thiophene derivative is set to grow, making a thorough understanding of its synthesis, properties, and reactivity essential for researchers in the chemical and pharmaceutical sciences.

VI. References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). ScienceDirect. Retrieved January 7, 2026, from

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). This compound. IUCrData, 6(4), x210351.

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved January 7, 2026, from

  • Gewald reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved January 7, 2026, from

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved January 7, 2026, from

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved January 7, 2026, from

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Semantic Scholar. Retrieved January 7, 2026, from

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Retrieved January 7, 2026, from

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Semantic Scholar. Retrieved January 7, 2026, from

  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (n.d.). Slideshare. Retrieved January 7, 2026, from

  • Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. (2018). Journal of Ilam University of Medical Sciences. Retrieved January 7, 2026, from

  • This compound synthesis. (n.d.). Chemicalbook. Retrieved January 7, 2026, from

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry. Retrieved January 7, 2026, from

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). This compound. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 439–442.

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Retrieved January 7, 2026, from

  • Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2025). ResearchGate. Retrieved January 7, 2026, from

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 7, 2026, from

  • The Role of Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 7, 2026, from

  • This compound. (2021). IUCr Journals. Retrieved January 7, 2026, from

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved January 7, 2026, from

  • Therapeutic importance of synthetic thiophene. (n.d.). PMC. Retrieved January 7, 2026, from

  • This compound. (n.d.). Chem-Impex. Retrieved January 7, 2026, from

  • SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL) THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2025). ResearchGate. Retrieved January 7, 2026, from

  • (PDF) this compound. (2021). ResearchGate. Retrieved January 7, 2026, from

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). PMC. Retrieved January 7, 2026, from

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (2013). American Journal of Chemistry. Retrieved January 7, 2026, from

Sources

A Deep Dive into the Gewald Reaction: A Technical Guide to Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a powerful and versatile method for the synthesis of highly substituted 2-aminothiophenes. Since its discovery by Karl Gewald in 1961, this multicomponent reaction has become indispensable in medicinal chemistry and materials science, owing to the significant biological and electronic properties of the thiophene core.[1][2][3] This guide offers an in-depth exploration of the Gewald reaction mechanism, practical insights into experimental design, and a discussion of its broader applications, tailored for professionals in chemical research and drug development.

The Strategic Importance of the Gewald Reaction

The enduring relevance of the Gewald reaction stems from its efficiency and modularity. It allows for the one-pot synthesis of complex thiophene structures from simple, readily available starting materials: a carbonyl compound (ketone or aldehyde), an α-cyanoester or other activated nitrile, and elemental sulfur, all facilitated by a basic catalyst.[4][5][6] The products, 2-aminothiophenes, are key intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory drugs like Tinoridine, antipsychotics such as Olanzapine, and potent enzyme inhibitors.[7][8][9]

Unraveling the Core Mechanism: A Step-by-Step Analysis

While seemingly straightforward, the mechanism of the Gewald reaction is a fascinating cascade of well-established organic transformations. Though debated for many years, recent computational and experimental studies have provided a clearer picture of the reaction pathway.[10][11][12] The reaction is generally understood to proceed through three key stages:

2.1. Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., ethyl cyanoacetate or malononitrile).[4][13][14] The base, typically a secondary or tertiary amine like morpholine, piperidine, or triethylamine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion.[1][9] This carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide.[4][13]

  • Expert Insight: The choice of base is critical. A weak base is preferred to prevent self-condensation of the carbonyl compound.[14] The success of this initial step is often the determining factor for the overall reaction yield. For less reactive ketones, pre-formation and isolation of the Knoevenagel adduct can be a viable strategy.[1]

2.2. Step 2: Michael-type Addition of Sulfur

The next crucial step involves the addition of elemental sulfur. The α,β-unsaturated nitrile formed in the first step is deprotonated by the base at the α-position to the sulfur, creating a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the elemental sulfur (typically S₈).[10] This process is complex and can involve the formation of polysulfide intermediates.[10][11][12] Recent density functional theory (DFT) calculations suggest that the reaction proceeds through the opening of the S₈ ring to form a polysulfide chain attached to the carbon framework.[10][11][12] These polysulfide intermediates are in a complex equilibrium.[10][12]

  • Expert Insight: The reactivity of elemental sulfur can be a limiting factor. Using finely powdered sulfur and ensuring good dispersion in the reaction mixture is crucial for reproducibility.[6]

2.3. Step 3: Ring Closure and Tautomerization

The final stage involves an intramolecular cyclization. A lone pair on the sulfur atom attacks the carbon of the nitrile group, forming a five-membered ring.[8] This is followed by a series of proton transfers and a tautomerization of the resulting imine to the more stable enamine, which leads to the final aromatic 2-aminothiophene product.[4][13] The aromatization of the thiophene ring is the thermodynamic driving force for the entire reaction sequence.[10][12]

Visualizing the Gewald Reaction Mechanism

Gewald_Mechanism Gewald Reaction Mechanism Start Carbonyl Compound + α-Activated Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base (e.g., Morpholine) Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Michael-type Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Elemental Sulfur (S₈) + Base Sulfur_Adduct Sulfur Adduct (Polysulfide Intermediate) Sulfur_Addition->Sulfur_Adduct Ring_Closure Intramolecular Ring Closure Sulfur_Adduct->Ring_Closure Cyclized_Intermediate Cyclized Intermediate (Iminothiophene) Ring_Closure->Cyclized_Intermediate Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product Aromatization

Caption: A simplified workflow of the Gewald reaction mechanism.

Experimental Protocols and Considerations

The versatility of the Gewald reaction is reflected in the numerous variations of its experimental protocol. The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.

3.1. General One-Pot Protocol for 2-Aminothiophene Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.0 mmol), and finely powdered elemental sulfur (1.1 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF, 5-10 mL).[1] Add the base catalyst (e.g., morpholine or triethylamine, 1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours.[15]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

3.2. Key Experimental Parameters and Their Impact

ParameterCommon ChoicesImpact on ReactionExpert Considerations
Carbonyl Component Ketones (aliphatic, cyclic, aryl-alkyl), AldehydesReactivity varies. Aldehydes are generally more reactive than ketones. Steric hindrance can reduce yields.For less reactive ketones, a two-step procedure involving isolation of the Knoevenagel intermediate may be beneficial.[1]
Active Methylene Nitrile Malononitrile, Ethyl Cyanoacetate, BenzoylacetonitrileThe electron-withdrawing group influences the acidity of the α-protons and the nucleophilicity of the carbanion.Malononitrile is often more reactive than ethyl cyanoacetate.[16]
Base Catalyst Morpholine, Piperidine, Triethylamine, Diethylamine, L-Proline, Inorganic bases (e.g., Na₂CO₃)The choice of base affects the rates of both the Knoevenagel condensation and the sulfur addition.Stoichiometric amounts of amine are often used, though catalytic versions have been developed.[9] The use of conjugate acid-base pair catalysts has shown promise.[9]
Solvent Ethanol, Methanol, DMF, Dioxane, Water, Polyethylene Glycol (PEG)The solvent influences the solubility of reagents and intermediates and can affect reaction rates.Polar protic solvents like ethanol are common. Green chemistry approaches have explored the use of water and PEG.[15][17]
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but can also lead to side reactions.Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[4]
Variations and Scope of the Gewald Reaction

Over the years, numerous modifications to the original Gewald protocol have been developed to expand its scope and improve its efficiency.[18]

  • Two-Step Procedure: For unreactive ketones, the Knoevenagel condensation is performed first, and the resulting α,β-unsaturated nitrile is isolated before reacting with sulfur and base.[1]

  • Use of α-Mercaptoketones: The original version of the reaction utilized α-mercaptoketones or aldehydes, which are often unstable and difficult to prepare.[1]

  • Solid-Phase Synthesis: The Gewald reaction has been adapted for solid-phase synthesis, enabling the generation of thiophene libraries for high-throughput screening.[17]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and often leads to higher yields.[1][4]

  • Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly protocols using water as a solvent, catalyst-free conditions, or recyclable catalysts.[15][16][17]

Workflow for Gewald Reaction Optimization

Gewald_Optimization Gewald Reaction Optimization Workflow Start Define Target 2-Aminothiophene Substrate_Selection Select Carbonyl and Active Methylene Nitrile Start->Substrate_Selection Initial_Screening Initial Reaction Screening (Standard Conditions) Substrate_Selection->Initial_Screening TLC_Analysis Monitor by TLC Initial_Screening->TLC_Analysis Optimization Optimize Parameters: - Base - Solvent - Temperature TLC_Analysis->Optimization Low Yield / Side Products Workup Work-up and Purification TLC_Analysis->Workup Reaction Complete Optimization->Initial_Screening Re-screen Characterization Characterization (NMR, MS, IR) Workup->Characterization

Caption: A typical workflow for optimizing the Gewald reaction.

Conclusion and Future Outlook

The Gewald reaction remains a highly relevant and powerful tool in synthetic organic chemistry. Its ability to generate diverse and highly functionalized 2-aminothiophenes in a single step ensures its continued use in drug discovery and materials science. Future developments in this field are likely to focus on further expanding the substrate scope, developing even more sustainable and catalytic versions of the reaction, and leveraging computational chemistry to gain deeper mechanistic insights and predict reaction outcomes. For researchers and drug development professionals, a thorough understanding of the Gewald reaction's mechanism and experimental nuances is essential for harnessing its full synthetic potential.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. [Link]

  • Semantic Scholar. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Taylor & Francis Online. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online. [Link]

  • chemeurope.com. (n.d.). Gewald reaction. chemeurope.com. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • ProQuest. (2011). The Gewald multicomponent reaction. ProQuest. [Link]

  • Der Pharma Chemica. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Der Pharma Chemica. [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • ResearchGate. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

Sources

IUPAC nomenclature and synonyms for Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-amino-4-methylthiophene-3-carboxylate

Introduction

This compound is a polysubstituted 2-aminothiophene derivative that serves as a highly versatile and valuable building block in modern chemical research. Its significance is rooted in the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry, which appears in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis via the renowned Gewald reaction, and its diverse applications in drug discovery and materials science, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. This section details the systematic naming and common identifiers for this compound.

IUPAC Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[4] This name is systematically derived from its structure:

  • Thiophene: The core of the molecule is a five-membered aromatic heterocycle containing a sulfur atom.

  • -3-carboxylate: An ester group is attached to the 3rd position of the thiophene ring.

  • Ethyl: The ester is an ethyl ester.

  • 2-amino: An amino group (-NH₂) is substituted at the 2nd position.

  • 4-methyl: A methyl group (-CH₃) is substituted at the 4th position.

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound is known by several synonyms. Having a consolidated list of these names and unique identifiers is crucial for exhaustive literature searches and material procurement.

Common Synonyms: [4][5]

  • 2-Amino-4-methylthiophene-3-carboxylic acid ethyl ester

  • Ethyl 2-amino-4-methyl-3-thiophenecarboxylate

  • 2-Amino-3-(ethoxycarbonyl)-4-methylthiophene

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 43088-42-2 [4][5]
Molecular Formula C₈H₁₁NO₂S [4][5]
Molecular Weight 185.24 g/mol [5]
PubChem CID 521132 [4][5]
MDL Number MFCD00051669 [5]

| InChIKey | ILYCZKOBLRJJSW-UHFFFAOYSA-N |[4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties

Property Value Source
Appearance Light yellow to orange crystalline powder [5]
Melting Point 76 - 83 °C [5][6]
Purity ≥ 97-98% (GC) [5]

| Storage | Store at room temperature |[5] |

Synthesis via the Gewald Reaction

The most efficient and widely adopted method for synthesizing this compound is the Gewald three-component reaction .[1][7] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and the formation of the highly functionalized 2-aminothiophene core in a single step.[8]

The reaction involves the condensation of a ketone (acetone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[7]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-elucidated sequence of classical organic reactions:[7][9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the α-cyanoester (ethyl cyanoacetate). The base (e.g., diethylamine, morpholine) deprotonates the α-carbon of the cyanoester, creating a nucleophile that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): The elemental sulfur (S₈) is attacked by the enolate of the Knoevenagel adduct. This step forms a thiolate intermediate.

  • Cyclization and Oxidation: The thiolate anion then attacks the nitrile carbon, leading to ring closure. This is followed by an intramolecular tautomerization and oxidation to form the aromatic thiophene ring. The final product is the stable 2-aminothiophene.

Gewald_Reaction_Workflow cluster_reactants Starting Materials Acetone Acetone (Ketone) Knoevenagel Knoevenagel Condensation Acetone->Knoevenagel Step 1 ECA Ethyl Cyanoacetate (Active Methylene) ECA->Knoevenagel Step 1 Sulfur Elemental Sulfur (S₈) Sulfur_Add Sulfur Addition & Cyclization Sulfur->Sulfur_Add Step 2 & 3 Base Base Catalyst (e.g., Diethylamine) Base->Knoevenagel Step 1 Adduct α,β-Unsaturated Nitrile Intermediate Knoevenagel->Adduct Adduct->Sulfur_Add Step 2 & 3 Product Ethyl 2-amino-4- methylthiophene-3-carboxylate Sulfur_Add->Product

Caption: Workflow of the Gewald three-component reaction for synthesis.

Experimental Protocol

This protocol is adapted from established literature procedures.[6][10]

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur powder

  • Diethylamine (or morpholine)

  • Absolute ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate beaker, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the acetone/ethyl cyanoacetate mixture to the sulfur/diethylamine solution.

  • Stir the reaction mixture constantly at 50-55°C for approximately 3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the mixture by pouring it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (e.g., 7:3) mixture as the eluent.

  • The final product, yellow crystals, is obtained after solvent evaporation. A typical yield is around 85%.[6]

Applications in Research and Drug Development

The unique structure of this compound, with its multiple functional groups (amino, ester, and the thiophene ring), makes it an exceptionally useful intermediate for synthesizing a diverse range of complex molecules.

Scaffold for Medicinal Chemistry

2-Aminothiophenes are recognized as a "privileged scaffold" in drug discovery, meaning this core structure is capable of binding to multiple biological targets. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities.[2][3][6]

  • Anti-inflammatory and Analgesic Agents: The thiophene nucleus is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine.[1]

  • Antimicrobial and Antifungal Activity: Numerous studies have reported significant antibacterial and antifungal properties of 2-aminothiophene derivatives.[2][6]

  • Central Nervous System (CNS) Activity: The scaffold is present in drugs targeting the CNS, including the antipsychotic olanzapine and various compounds with antidepressant and anticonvulsant properties.[1][6]

  • Kinase Inhibitors: The 2-aminothiophene motif serves as a crucial hinge-binding region in various kinase inhibitors, which are a cornerstone of modern cancer therapy.[1]

  • Adenosine Receptor Modulators: Thiophene derivatives have been identified as potent allosteric enhancers for the adenosine A1 receptor, a target for treating cardiac arrhythmias.[1][6]

Applications in Materials Science

The thiophene ring possesses unique electronic properties, making it suitable for developing functional organic materials.[6]

  • Organic Electronics: Due to their semiconductor-like behavior and low oxidation potentials, thiophene-based polymers are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[6]

  • Dyes and Pigments: The extended π-system of thiophene derivatives allows for their use in the synthesis of various dyes.[8]

Applications Core Ethyl 2-amino-4- methylthiophene-3-carboxylate MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci AntiInflam Anti-inflammatory MedChem->AntiInflam Antimicrobial Antimicrobial MedChem->Antimicrobial CNS CNS Agents MedChem->CNS Kinase Kinase Inhibitors MedChem->Kinase Adenosine Adenosine Receptor Modulators MedChem->Adenosine OLEDs OLEDs & OFETs MatSci->OLEDs Dyes Dyes MatSci->Dyes

Caption: The application spectrum of the 2-aminothiophene scaffold.

Conclusion

This compound is a cornerstone intermediate in synthetic chemistry. Its straightforward and efficient synthesis via the Gewald reaction provides access to a highly functionalized scaffold. The proven versatility of the 2-aminothiophene core in modulating diverse biological targets ensures its continued relevance in the design and development of novel therapeutics. Furthermore, its inherent electronic properties open avenues for its use in advanced functional materials, making it a compound of significant interest to both the pharmaceutical and materials science communities.

References

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). This compound. IUCrData, 6(5). Available at: [Link]

  • Jara, A., Notario, R., & Domingo, L. R. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 87(21), 14319–14329. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Thomas, J., Jana, S., Sonawane, M., et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts, 13(06), 0684. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Mobinikhaledi, A., Forughifar, N., & Kalhor, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. Available at: [Link]

  • International Union of Crystallography. (2021). This compound. Retrieved from: [Link]

  • Prasad, Y. R., Kumar, P. R., & Rao, P. S. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 108-115. Available at: [Link]

  • Chate, A. V., et al. (2019). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 10(2), 01-09. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven walkthrough for the complete crystal structure analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a deep understanding of the process from synthesis to advanced structural interpretation.

Introduction: The Significance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives of this heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] They also serve as crucial building blocks for functional materials used in organic electronics due to their favorable semiconductor-like behaviors.[1] this compound is a archetypal example of this class. A precise understanding of its three-dimensional atomic arrangement, or crystal structure, is paramount. This knowledge reveals the intricate network of intermolecular interactions governing its solid-state properties, informs structure-activity relationship (SAR) studies in drug design, and provides a blueprint for the rational design of new materials.

This guide details the complete workflow for determining and interpreting this crystal structure, emphasizing the integration of synthesis, experimental X-ray diffraction, and computational analysis to build a holistic and validated structural model.

PART 1: Synthesis and Crystallization: The Foundation of Analysis

The journey of crystal structure analysis begins not at the diffractometer, but in the synthesis lab. The quality of the final structural model is inextricably linked to the quality of the single crystal from which the data is collected. Therefore, meticulous control over the synthesis, purification, and crystallization is a non-negotiable prerequisite.

Synthesis via Gewald Aminothiophene Condensation

The title compound is efficiently prepared using the Gewald reaction, a robust and versatile multi-component reaction that constructs the polysubstituted 2-aminothiophene ring in a single pot.[3][4] The reaction proceeds via a Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent ring closure.[5]

Causality of Choice : The Gewald reaction is selected for its high atom economy, operational simplicity, and the ready availability of starting materials. It allows for the convergent assembly of the complex thiophene core from simple precursors.[6]

Gewald_Mechanism Fig. 1: Simplified Gewald Reaction Mechanism Reactants Acetone + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation Product Reactants->Knoevenagel Knoevenagel Condensation Base Base (e.g., Diethylamine) Base->Reactants Base->Knoevenagel Deprotonation Thiolate Thiolate Intermediate Knoevenagel->Thiolate Michael Addition of Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Knoevenagel Cyclization Intramolecular Cyclization Thiolate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Ethyl 2-amino-4- methylthiophene-3-carboxylate Tautomerization->Product

Caption: Fig. 1: Simplified Gewald Reaction Mechanism.

Experimental Protocol: Synthesis [1][2][7]

  • Reagent Preparation: Prepare two separate solutions in absolute ethanol.

    • Solution A: Elemental Sulfur (0.5 mmol) and Diethylamine (0.5 mmol) in 2 ml ethanol.

    • Solution B: Acetone (0.5 mmol) and Ethyl Cyanoacetate (0.5 mmol) in 2 ml ethanol.

  • Reaction: Add Solution B to Solution A under constant stirring. Heat the reaction mixture to 50°C for 3 hours.

  • Monitoring: Track the reaction's completion using Thin-Layer Chromatography (TLC) with pre-coated silica gel plates.

  • Workup: Quench the reaction with ice-cold water and perform a liquid-liquid extraction using ethyl acetate.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

Purification and Single-Crystal Growth

Crude products rarely yield diffraction-quality crystals. Purification is essential to remove side products and unreacted starting materials that can inhibit crystallization or introduce disorder into the crystal lattice.

Protocol: Purification and Crystallization [1][2][7]

  • Purification: Purify the crude product using silica gel column chromatography (100–200 mesh) with a hexane/ethyl acetate (7:3) solvent system.

  • Crystallization: Dissolve the purified solid in a minimum amount of hot ethyl acetate to create a saturated solution. Allow the solution to cool slowly to room temperature. The slow evaporation of the solvent over several days will yield yellow, well-defined single crystals suitable for X-ray diffraction.

Causality of Choice : Slow evaporation is a cornerstone technique for growing high-quality crystals. It allows molecules to deposit onto the growing crystal lattice in a slow, ordered fashion, minimizing defects and maximizing crystal size and regularity. The choice of ethyl acetate is critical; the compound should be moderately soluble, allowing for the creation of a saturated solution from which it can controllably precipitate.

PART 2: Single-Crystal X-ray Diffraction: Deciphering the Structure

With a suitable crystal, we can proceed to the X-ray diffraction experiment. This process uses the crystal as a three-dimensional diffraction grating for X-rays to determine the precise location of atoms by analyzing the resulting diffraction pattern. The entire workflow is a multi-step computational and experimental process.[8]

XRay_Workflow Fig. 2: Single-Crystal X-ray Analysis Workflow Crystal 1. Mount Single Crystal DataCollection 2. Data Collection (Diffractometer) Crystal->DataCollection DataProcessing 3. Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing StructureSolution 4. Structure Solution (Direct Methods - Phase Problem) DataProcessing->StructureSolution Refinement 5. Structure Refinement (Least-Squares Fitting) StructureSolution->Refinement Refinement->StructureSolution Model Rebuilding Validation 6. Validation & Advanced Analysis (CIF, Hirshfeld, DFT) Refinement->Validation

Caption: Fig. 2: Single-Crystal X-ray Analysis Workflow.

Step 1 & 2: Data Collection and Processing

The crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. The crystal is then rotated in a monochromatic X-ray beam, and a series of diffraction images are collected on an area detector.[9][10]

This raw data is then processed. Key steps include:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal lattice type.[11]

  • Integration: The intensity of each diffraction spot (reflection) is measured.[12]

  • Scaling and Merging: Data from multiple images are scaled to a common reference frame to correct for experimental variations like beam intensity fluctuations or crystal decay. Symmetry-equivalent reflections are then merged to create a final, unique dataset.[12]

For the title compound, this process reveals the following fundamental crystallographic parameters.

ParameterValue[1][2][7]Significance
Chemical FormulaC₈H₁₁NO₂SDefines the atomic composition of the molecule.
Formula Weight185.24 g/mol Molar mass of the compound.
Crystal SystemTriclinicThe least symmetric of the seven crystal systems.
Space GroupP-1Indicates inversion is the only symmetry element, consistent with a centrosymmetric packing arrangement.
a, b, c (Å)8.169(3), 8.356(3), 14.156(5)The lengths of the unit cell edges.
α, β, γ (°)88.08(3), 86.13(3), 75.14(3)The angles between the unit cell edges.
Volume (ų)932.9(6)The volume of a single unit cell.
Z4Four molecules are present in one unit cell.
Z'2Two crystallographically independent molecules (A and B) comprise the asymmetric unit.
Calculated Density (g/cm³)1.319The theoretical density of the crystal.
Step 3: Structure Solution and Refinement

The central challenge in crystallography is the "phase problem": the diffraction experiment measures the intensities of the reflections, but not their phase information, which is essential to calculate the electron density map.[13] For small molecules like this one, this problem is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[14] The structure was solved with the program SHELXT.[7]

This initial model is then refined using a least-squares procedure (e.g., with SHELXL).[7][15] In this iterative process, the atomic positions, thermal parameters, and occupancies are adjusted to improve the agreement between the structure factors calculated from the model and those observed experimentally.[16] The quality of the final model is assessed by crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better fit.

PART 3: Structural Interpretation and Advanced Analysis

The refined model provides a wealth of information about the molecule's geometry, conformation, and its interactions with neighbors in the crystal lattice.

Molecular Geometry

The analysis reveals two independent molecules, A and B, in the asymmetric unit. In both molecules, the thiophene ring is essentially planar.[1][7] The ester group is also nearly coplanar with the thiophene ring, indicating a degree of electronic conjugation between the ester's carbonyl group and the heterocyclic system.[1]

ParameterMolecule A[1][7]Molecule B[1][7]Significance
Thiophene RMS Deviation (Å)0.003(1)0.001(1)Confirms the high degree of planarity of the five-membered ring.
Dihedral Angle (Thiophene Ring - NH₂)12.5(18)°11(2)°The amino group is slightly twisted out of the plane of the thiophene ring.
Dihedral Angle (Thiophene Ring - Ester)1.65(10)°2.1(2)°The ester group is nearly perfectly coplanar with the ring, allowing for π-system delocalization.
Crystal Packing and Hydrogen Bonding Network

The three-dimensional packing of molecules in the crystal is directed by a network of specific intermolecular interactions, primarily hydrogen bonds.[2]

  • Intramolecular Hydrogen Bond: Each molecule (A and B) features an intramolecular N—H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester. This interaction creates a stable six-membered ring motif (an S(6) graph set) and contributes to the planarity of the molecule.[2][17]

  • Intermolecular Hydrogen Bonds:

    • The two independent molecules, A and B, are linked together to form dimers through an N—H···S hydrogen bond.[1][18]

    • These dimers are further connected into chains running along the[19] crystallographic direction by additional N—H···O hydrogen bonds.[1][2]

H_Bonding Fig. 3: Hydrogen Bonding Scheme cluster_dimer1 Dimer cluster_dimer2 Adjacent Dimer A1 Molecule A B1 Molecule B A1->B1 N-H···S A2 Molecule A' B1->A2 N-H···O (to next dimer) B2 Molecule B' note1 Intramolecular N-H···O bond within each molecule

Sources

A Technical Guide to the Physical Properties of Ethyl 2-amino-4-methylthiophene-3-carboxylate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS No. 43088-42-2) is a pivotal heterocyclic building block in the fields of pharmaceutical development and materials science.[1] Its thiophene core, substituted with both an amine and an ethyl carboxylate group, provides a versatile scaffold for synthesizing a wide array of biologically active molecules and functional materials.[1][2] A thorough understanding of its fundamental physical characteristics, primarily its melting point and solubility profile, is paramount for researchers. These properties govern critical aspects of its application, from reaction engineering and purification to formulation and final product stability. This guide provides an in-depth analysis of these characteristics, grounded in experimental data and established scientific principles, to empower researchers in drug discovery and chemical synthesis.

Core Physicochemical Identity

This compound is a substituted aminothiophene with the molecular formula C₈H₁₁NO₂S and a molecular weight of approximately 185.24 g/mol .[1][3] Its structure, featuring a nucleophilic amine, a readily modifiable ester, and an aromatic thiophene ring, makes it a valuable intermediate. The compound typically appears as a light yellow to orange crystalline powder.[1]

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is not merely a physical constant but a primary indicator of its purity. For this compound, a sharp and consistent melting range signifies a high-purity sample, free from solvents and synthetic byproducts.

Reported Melting Point Data

Multiple sources report slightly different melting ranges for this compound, a common occurrence due to variations in analytical instrumentation, heating rates, and sample purity. The compiled data provides a reliable window for what researchers should expect.

SourceReported Melting Range (°C)Purity Assay
Khanum S. A., et al. (2021)[2][4][5]76–79>98% (Post-crystallization)
Chem-Impex[1]79 - 83≥ 98% (GC)
Thermo Scientific[6]78.0 - 84.0≥98.0% (GC)
TCI Chemicals79.0 - 83.0>98.0% (GC)
ChemicalBook[7]80Not Specified

The consensus from these high-quality sources places the expected melting point for a pure sample firmly within the 76°C to 84°C range. A broader range or a depression below 76°C would suggest the presence of impurities, necessitating further purification.

Protocol: High-Fidelity Melting Point Determination

This protocol describes a self-validating method using a modern digital melting point apparatus. The causality behind each step is explained to ensure accuracy and reproducibility.

Objective: To accurately determine the melting range of a sample and assess its purity.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and solvent-free. This is critical as residual solvent will artificially depress the melting point.

    • Load a small amount of the finely powdered crystalline sample into a capillary tube to a height of 2-3 mm. A uniform, compact packing ensures efficient and even heat transfer.

  • Instrument Calibration (Self-Validation):

    • Before running the sample, verify the instrument's accuracy using certified melting point standards (e.g., caffeine, vanillin) that bracket the expected range of the compound. This step is non-negotiable for generating trustworthy data.

  • Measurement Execution:

    • Fast Ramp: Set a rapid heating rate (e.g., 10-20°C/min) to quickly identify the approximate melting temperature. Stop once melting is observed.

    • Slow Ramp for Accuracy: Allow the instrument to cool. Set the starting temperature to ~10°C below the approximate point found. Set a slow ramp rate of 1-2°C/minute. A slow rate is essential to allow the sample and thermometer to be in thermal equilibrium, yielding a precise range.

  • Observation and Reporting:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The reported melting point is the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2°C).

Solubility Profile: The Key to Application

The solubility of this compound dictates its handling in nearly every experimental workflow, including reaction setup, product extraction, and purification. Its molecular structure—containing both polar (amine, ester) and non-polar (thiophene ring, methyl/ethyl groups) moieties—results in a nuanced solubility profile.

Qualitative Solubility Analysis

Direct quantitative solubility data is scarce in the literature; however, a robust qualitative profile can be synthesized from published synthetic procedures.[2][5][8]

SolventImplied SolubilityRationale / Source
Ethyl Acetate SolubleUsed as the extraction solvent to remove the compound from an aqueous mixture and as the solvent for recrystallization, indicating high solubility, especially when heated.[2][5]
Chloroform (CDCl₃) SolubleUsed as the solvent for NMR analysis, confirming its ability to dissolve the compound.[5]
Hexane/Ethyl Acetate (7:3) Moderately SolubleThis solvent system is used as the mobile phase for silica gel column chromatography to purify the compound.[2][5] Its ability to move down the column indicates moderate interaction and solubility.
Ethanol SolubleThe synthesis is conducted in absolute ethanol, indicating it is soluble in this solvent, particularly at elevated temperatures (50°C).[2][4]
Water Sparingly Soluble / InsolubleThe synthesis reaction is quenched with ice-cold water, and the product is subsequently extracted with an organic solvent (ethyl acetate).[2][4] This classic liquid-liquid extraction procedure is predicated on the compound's poor solubility in the aqueous phase.
Causality of Solubility Behavior

The observed solubility is a direct consequence of the compound's structure. The polar N-H bonds of the amine group and the carbonyl of the ester can act as hydrogen bond acceptors, while the N-H can also be a donor. These features grant solubility in moderately polar solvents like ethyl acetate and ethanol. However, the overall molecule is dominated by the non-polar thiophene ring and hydrocarbon chains, limiting its solubility in the highly polar environment of water.

Integrated Workflow: From Synthesis to Purification

Understanding the melting point and solubility is not an academic exercise; it directly informs the practical workflow for handling this compound. The following diagram illustrates how these properties are leveraged at each stage of a typical laboratory process derived from literature methods.[2][5]

G cluster_synthesis Synthesis Phase cluster_workup Workup & Extraction cluster_purification Purification & Isolation cluster_analysis Quality Control synthesis Gewald Reaction in Ethanol at 50°C quench Quench with ice-cold H₂O synthesis->quench Soluble in reaction mixture extract Liquid-Liquid Extraction with Ethyl Acetate quench->extract Insoluble in H₂O concentrate Concentrate Organic Layer extract->concentrate Soluble in Ethyl Acetate chromatography Silica Column Chromatography (Hexane/EtOAc Eluent) concentrate->chromatography Adsorption based on solubility/polarity crystallize Recrystallization from Saturated Ethyl Acetate chromatography->crystallize Fractions collected product Pure Crystalline Product crystallize->product Insoluble upon cooling mp_analysis Melting Point Analysis (Target: 76-84°C, sharp range) product->mp_analysis Purity verification

Caption: Workflow leveraging the physical properties of the title compound.

This workflow demonstrates the practical application of the solubility data:

  • Synthesis: Ethanol is chosen as the reaction solvent due to the solubility of reactants at 50°C.[2]

  • Workup: The product is forced out of the aqueous phase by quenching with water, exploiting its insolubility. It is then captured in ethyl acetate, where it is highly soluble.[2]

  • Purification: Column chromatography relies on the compound's differential solubility between the stationary phase (silica) and the mobile phase (hexane/ethyl acetate).[2] Recrystallization from ethyl acetate is the final step, where pure crystals form from a saturated solution upon cooling due to a sharp drop in solubility.[5]

  • Quality Control: Finally, the melting point of the isolated solid is measured to confirm its identity and high purity.[5]

Conclusion

The physical characteristics of this compound—a melting point in the range of 76-84°C and marked solubility in solvents like ethyl acetate and ethanol contrasted with insolubility in water—are foundational data points for any researcher utilizing this compound. A firm grasp of these properties, coupled with the robust protocols for their verification, enables more efficient experimental design, successful purification, and ultimately, trustworthy and reproducible scientific outcomes.

References

  • PubChem. This compound. [Link]

  • Khanum, S. A., et al. (2021). This compound. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 503–506. Available at: [Link]

  • PubChem. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • IUCr. This compound (2021). [Link]

  • Mobinikhaledi, A., et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • PubChem. Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate. [Link]

  • IUCr Journals. This compound. [Link]

  • ResearchGate. (PDF) this compound. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Laboratory Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the robust and efficient Gewald aminothiophene synthesis, a one-pot, multi-component reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization data. By explaining the causality behind experimental choices, this document aims to empower scientists to reliably execute and adapt this important transformation.

Introduction and Scientific Context

Substituted 2-aminothiophenes are a privileged scaffold in modern chemistry. Their unique electronic and structural properties make them key intermediates in the synthesis of agrochemicals, dyes, and conducting polymers.[1][2] Most notably, this heterocyclic core is integral to numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] this compound is a particularly useful derivative, serving as a versatile precursor for more complex molecular architectures.[6][7]

The most common and efficient method for preparing this class of compounds is the Gewald reaction, first reported by Karl Gewald in 1966.[8][9] This multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[10] Its operational simplicity, use of readily available starting materials, and mild reaction conditions have made it a cornerstone of heterocyclic synthesis.[11]

Reaction Mechanism: The Gewald Aminothiophene Synthesis

The synthesis of this compound proceeds via the Gewald reaction mechanism. While the complete mechanistic picture, especially regarding the behavior of sulfur, is complex, it is generally understood to proceed through three key stages.[8][12][13]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate). The basic catalyst, typically a secondary amine like diethylamine or morpholine, deprotonates the α-carbon of ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate.[8][12]

  • Sulfur Addition (Thiolation): Elemental sulfur (S₈) is then added to the reaction. The mechanism of sulfur ring-opening and addition is a subject of detailed computational study.[12][13][14] The current understanding is that the α,β-unsaturated nitrile intermediate is deprotonated by the base, and the resulting carbanion attacks the elemental sulfur ring, leading to the formation of a polysulfide intermediate.[12]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, where the sulfur attacks the cyano group.[9] This is followed by a rapid tautomerization (aromatization) to form the stable, final 2-aminothiophene product. The formation of the aromatic thiophene ring is the thermodynamic driving force for the reaction.[14]

The choice of a basic catalyst is crucial. Secondary amines like diethylamine or morpholine are highly effective as they are strong enough to facilitate the initial condensation but mild enough to avoid unwanted side reactions.[15][16] Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and facilitate moderate heating.

Detailed Synthesis Protocol

This protocol details the synthesis of this compound on a 0.5 mmol scale, which can be scaled as needed.

Materials and Equipment
Reagents & Chemicals Grade Supplier Example
Acetone (CH₃COCH₃)ACS Reagent GradeSigma-Aldrich
Ethyl cyanoacetate (C₅H₇NO₂)≥98%Sigma-Aldrich
Sulfur (S), elemental powder-325 mesh, ≥99.5%Sigma-Aldrich
Diethylamine ((C₂H₅)₂NH)≥99.5%Sigma-Aldrich
Absolute Ethanol (C₂H₅OH)≥99.5%Fisher Scientific
Ethyl Acetate (C₄H₈O₂)HPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeVWR
Deionized Water (H₂O)Type IIMillipore System
Silica Gel for Column Chromatography100-200 meshMerck
Equipment
25 mL Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control or oil bath
Condenser
Thermometer
Separatory funnel (100 mL)
Rotary evaporator
Glass column for chromatography
Beakers, Erlenmeyer flasks, graduated cylinders
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions

General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[17][18] Causes skin and serious eye irritation.[19][20] Avoid breathing vapors.

  • Diethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.

  • Acetone & Ethanol: Highly flammable liquids and vapors. Keep away from heat and open flames.

  • Hexane & Ethyl Acetate: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

Refer to the specific Safety Data Sheets (SDS) for each chemical before starting the experiment.[17][18][19][20][21]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purify Purification & Analysis A Solution A: Acetone (0.5 mmol) Ethyl Cyanoacetate (0.5 mmol) in Absolute Ethanol (2 mL) C Combine Solutions A & B in 25 mL RBF A->C B Solution B: Elemental Sulfur (0.5 mmol) Diethylamine (0.5 mmol) in Absolute Ethanol (2 mL) B->C D Stir at 50°C for 3 hours under condenser C->D E Monitor reaction by TLC D->E F Quench with ice-cold water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Separate organic layer G->H I Dry over Na₂SO₄ H->I J Concentrate via Rotary Evaporation I->J K Purify crude product via Silica Gel Column Chromatography (Hexane:Ethyl Acetate 7:3) J->K Crude Product L Collect fractions and concentrate K->L M Obtain pure product (Yellow Crystals) L->M N Characterize: NMR, MS, m.p. M->N

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reactant Preparation:

    • In a small beaker or vial, prepare "Solution A" by mixing acetone (0.037 mL, 0.5 mmol) and ethyl cyanoacetate (0.053 mL, 0.5 mmol) in 2 mL of absolute ethanol.

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, prepare "Solution B" by dissolving elemental sulfur (16 mg, 0.5 mmol) and diethylamine (0.052 mL, 0.5 mmol) in 2 mL of absolute ethanol. Gentle warming may be required to fully dissolve the sulfur.

  • Reaction Execution:

    • Place the round-bottom flask containing Solution B on a magnetic stirrer with a heating mantle or in an oil bath.

    • Attach a condenser to the flask.

    • Begin stirring and add Solution A to Solution B in the flask.[15][22]

    • Heat the reaction mixture to 50°C and maintain this temperature with constant stirring for 3 hours.[15][23]

    • Monitor the reaction's progress by TLC (using a 7:3 hexane/ethyl acetate eluent). The starting materials should be consumed and a new, UV-active spot corresponding to the product should appear.

  • Workup and Isolation:

    • After 3 hours, remove the flask from the heat source and allow it to cool to room temperature.

    • Pour the reaction mixture into a beaker containing approximately 20 mL of ice-cold water. This will quench the reaction and precipitate some of the crude product.[22]

    • Transfer the mixture to a 100 mL separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 20 mL).

    • Combine the organic layers in an Erlenmeyer flask.

    • Dry the combined organic phase over anhydrous sodium sulfate for 15-20 minutes.

    • Decant or filter the dried solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow solid or oil.

  • Purification:

    • Purify the crude product using silica gel column chromatography.[15][23]

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column (dissolved in a minimal amount of dichloromethane or the eluent).

    • Elute the column with a mixture of hexane and ethyl acetate (7:3 v/v).[15]

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • The final product, this compound, should be obtained as yellow crystals.[15]

Expected Results and Characterization

This protocol provides a reliable method for obtaining the target compound with good purity and yield.

Parameter Expected Value Reference
Yield ~85%[15][22][23]
Appearance Yellow Crystals[15]
Melting Point 76-79 °C[15][22][23]
Molecular Formula C₈H₁₁NO₂S[15]
Molecular Weight 185.24 g/mol [15]

Characterization Data: [15][23]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, thiophene-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.

  • ESI-MS: m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺: 186.15.

Conclusion

The Gewald reaction offers a straightforward and high-yielding pathway to this compound. The protocol described herein is robust and has been validated in numerous research settings. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery, chemical biology, and materials science.

References

  • Khanum, S. A., et al. (2021). This compound. IUCrData, 6(5), x210351. [Link]

  • Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 7, 2026, from [Link]

  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(24), 15993–16003. [Link]

  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • International Union of Crystallography. (2021). This compound. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]

  • IUCr Journals. (2021). This compound. IUCrData, 6(5). [Link]

  • Basha, S. S., et al. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 3(4), 864-872. [Link]

  • Loba Chemie. (2016). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. Retrieved January 7, 2026, from [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

  • Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved January 7, 2026, from [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-247. [Link]

  • Nikolakopoulos, G., et al. (2006). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry, 14(7), 2358-2365. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839. [Link]

  • Wang, C., et al. (2020). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Molecules, 25(22), 5345. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 7, 2026, from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

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Anwendungshinweise und Protokolle: Die Gewald-Synthese substituierter 2-Aminothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anleitung bietet eine detaillierte technische Untersuchung der Gewald-Synthese, einer grundlegenden Mehrkomponentenreaktion zur Herstellung von polysubstituierten 2-Aminothiophenen. Als Senior Application Scientist liegt der Schwerpunkt dieser Notiz nicht nur auf der reinen Methodik, sondern auch auf dem mechanistischen Verständnis, der strategischen Auswahl der Reaktanten und der praktischen Umsetzung im Labor, um die Reproduzierbarkeit und Validität der Ergebnisse zu gewährleisten.

Einleitung: Das Fundament der Thiophen-Chemie

Die 1966 von Karl Gewald erstmals beschriebene Gewald-Reaktion ist eine Eintopf-Kondensation eines Carbonyls (Keton oder Aldehyd) mit einem α-Cyanoester oder einem anderen aktivierten Nitril in Gegenwart von elementarem Schwefel und einer organischen Base.[1] Ihre Effizienz, die Verfügbarkeit der Ausgangsmaterialien und die milden Reaktionsbedingungen haben sie zu einer der vielseitigsten und am weitesten verbreiteten Methoden in der heterozyklischen Chemie gemacht.[2][3][4] Das resultierende 2-Aminothiophen-Grundgerüst ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie, da es in einer Vielzahl von biologisch aktiven Molekülen und zugelassenen Medikamenten vorkommt.[5][6]

Strategische Bedeutung in der Arzneimittelentwicklung

Die Bedeutung von 2-Aminothiophenen ergibt sich aus ihrer Fähigkeit, als Bioisostere für Phenylgruppen zu fungieren und vielfältige pharmakologische Aktivitäten zu entfalten.[7] Sie sind zentrale Bausteine für die Synthese von Wirkstoffen mit einem breiten therapeutischen Spektrum, darunter:

  • Antipsychotika: Olanzapin

  • Entzündungshemmer: Tinoridin[8]

  • Antiproliferative Wirkstoffe [8]

  • Allosterische Modulatoren von Adenosin-A1-Rezeptoren [7][8]

  • Antimikrobielle und antivirale Mittel [5][9]

Die einfache Substitution am Thiophenring durch die Gewald-Synthese ermöglicht die systematische Erstellung von Substanzbibliotheken für das Screening und die Optimierung von Leitstrukturen.[10][11]

Der Reaktionsmechanismus: Eine schrittweise Analyse

Obwohl die Reaktion seit Jahrzehnten bekannt ist, wurde der genaue Mechanismus erst später vollständig aufgeklärt.[12] Er lässt sich in drei Hauptschritte unterteilen, die durch die Base katalysiert werden.

  • Knoevenagel-Kondensation: Die Reaktion beginnt mit der basenkatalysierten Kondensation zwischen der Carbonylverbindung und der aktiven Methylenverbindung (z. B. einem α-Cyanoester). Die Base deprotoniert die Methylengruppe, woraufhin das resultierende Carbanion die Carbonylgruppe nukleophil angreift. Eine anschließende Dehydratisierung führt zum stabilen α,β-ungesättigten Nitril-Zwischenprodukt.[10][13]

  • Schwefeladdition (Thiolierung): Elementarer Schwefel (S₈) wird von der Base (oft einem sekundären Amin wie Morpholin) aktiviert und addiert sich an die β-Position des ungesättigten Nitrils. Der genaue Mechanismus dieser Stufe ist komplex und nicht vollständig geklärt, es wird jedoch angenommen, dass ein Sulfid-Addukt gebildet wird.[12][14]

  • Ringschluss und Tautomerisierung: Das Schwefel-Addukt durchläuft einen intramolekularen Ringschluss, bei dem das Thiolat-Ion das Nitril angreift. Nach der Protonierung und anschließender Tautomerisierung entsteht das aromatische und stabile 2-Aminothiophen-Produkt.[13]

Gewald_Mechanism cluster_0 Schritt 1: Knoevenagel-Kondensation cluster_1 Schritt 2: Schwefeladdition cluster_2 Schritt 3: Ringschluss & Tautomerisierung Start Keton/Aldehyd + Aktives Methylennitril Knoevenagel α,β-ungesättigtes Nitril-Intermediat Start->Knoevenagel Deprotonierung & Kondensation Start->Knoevenagel Base1 Base (z.B. Morpholin) Thiolated Thiolat-Addukt Knoevenagel->Thiolated Nukleophile Addition Knoevenagel->Thiolated Sulfur Elementarer Schwefel (S₈) Cyclized Imin-Intermediat Thiolated->Cyclized Intramolekularer Ringschluss Thiolated->Cyclized Product 2-Aminothiophen (Endprodukt) Cyclized->Product Tautomerisierung Cyclized->Product

Abbildung 1: Schematischer Mechanismus der Gewald-Reaktion.

Anwendungsbereich und experimentelle Variablen

Die Vielseitigkeit der Gewald-Reaktion beruht auf der breiten Palette an einsetzbaren Substraten und den anpassbaren Reaktionsbedingungen.

KomponenteOptionen und ÜberlegungenKausale Begründung
Carbonyl Aldehyde, aliphatische/cyclische Ketone, Alkyl-Aryl-Ketone.Aldehyde und aliphatische Ketone sind in der Regel reaktiver in der Knoevenagel-Kondensation. Sterisch gehinderte oder elektronisch desaktivierte Ketone (z. B. Arylketone) erfordern oft härtere Bedingungen oder ein zweistufiges Verfahren.[2]
Aktives Methylen Malononitril, Ethylcyanoacetat, Benzoylacetonitril, Cyanoacetamid.Die Reaktivität wird durch die elektronenziehende Gruppe (EWG) bestimmt. Malononitril (zwei CN-Gruppen) ist oft reaktiver als Ethylcyanoacetat (eine CN- und eine Estergruppe), was zu höheren Ausbeuten oder milderen Bedingungen führen kann.[15]
Base/Katalysator Stöchiometrisch: Morpholin, Piperidin, Triethylamin. Katalytisch: L-Prolin, Piperidiniumborat, ionische Flüssigkeiten.[8][10][13]Die Base ist entscheidend für die Deprotonierung der Methylengruppe. Sekundäre Amine wie Morpholin können auch bei der Aktivierung des Schwefels eine Rolle spielen. Neuere katalytische Systeme zielen darauf ab, die Basenmenge zu reduzieren und die Nachhaltigkeit zu verbessern.[8][14]
Lösungsmittel Alkohole (Ethanol, Methanol), DMF, THF. Grüne Alternativen: Wasser, lösungsmittelfrei (Mechanochemie).[1][13][16]Polare protische Lösungsmittel wie Ethanol sind Standard und lösen die Reaktanten gut. Wasser kann in Kombination mit bestimmten Katalysatoren als umweltfreundliche Alternative dienen.[13][15] Lösungsmittelfreie Methoden reduzieren den Abfall erheblich.[16]
Temperatur Raumtemperatur bis 50-60 °C.Milde Erwärmung beschleunigt in der Regel die Reaktion, insbesondere die Kondensation und die Schwefelreaktivität.[2][14] Zu hohe Temperaturen können zu Nebenreaktionen und Verunreinigungen führen.
Modifikationen Mikrowellenbestrahlung, Ultraschall, Festphasensynthese.Diese Techniken können die Reaktionszeiten drastisch verkürzen (von Stunden auf Minuten) und die Ausbeuten verbessern, insbesondere bei weniger reaktiven Substraten.[2][17]

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als validierte Ausgangspunkte für die Laborpraxis konzipiert. Die Überwachung der Reaktion mittels Dünnschichtchromatographie (DC) ist für die Optimierung der Reaktionszeit unerlässlich.

Protokoll 1: Allgemeine Eintopf-Synthese von 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril

Dieses Protokoll ist ein klassisches Beispiel für die Synthese aus einem cyclischen Keton.

  • Materialien:

    • Cyclohexanon (10 mmol, 0.98 g, 1.02 mL)

    • Malononitril (10 mmol, 0.66 g)

    • Elementarer Schwefel (12 mmol, 0.38 g), fein gepulvert

    • Morpholin (20 mol%, 2 mmol, 0.17 g, 0.17 mL)

    • Ethanol (25 mL)

  • Ausrüstung:

    • 100-mL-Rundkolben, Magnetrührer, Rückflusskühler, Heizplatte.

  • Durchführung:

    • Cyclohexanon, Malononitril und Schwefel in den Rundkolben geben.

    • Ethanol (25 mL) hinzufügen und die Suspension bei Raumtemperatur rühren.

    • Langsam Morpholin zur gerührten Mischung zugeben. Eine leichte Erwärmung und Farbänderung können beobachtet werden.

    • Die Reaktionsmischung auf 45-50 °C erhitzen und für 1-3 Stunden rühren. Der Reaktionsfortschritt wird mittels DC überwacht (z. B. mit einem Eluentengemisch aus Hexan:Ethylacetat 7:3).

    • Nach Abschluss der Reaktion die Heizung entfernen und die Mischung auf Raumtemperatur abkühlen lassen. Oft fällt das Produkt bereits aus.

  • Aufarbeitung und Reinigung:

    • Die Mischung in einem Eisbad für 30 Minuten kühlen, um die Ausfällung zu vervollständigen.

    • Den festen Niederschlag durch Vakuumfiltration abtrennen und den Filterkuchen mit kaltem Ethanol (2 x 10 mL) waschen.

    • Das Rohprodukt an der Luft oder im Vakuumtrockenschrank trocknen.

    • Für eine höhere Reinheit kann das Produkt aus Ethanol oder einer Ethanol/Wasser-Mischung umkristallisiert werden.

  • Charakterisierung:

    • Das Produkt sollte als weißer bis leicht gelblicher Feststoff erhalten werden.

    • Die Identität wird durch Schmelzpunkt, ¹H-NMR, ¹³C-NMR, IR-Spektroskopie und Massenspektrometrie bestätigt.

Protokoll 2: Zweistufige Synthese für weniger reaktive Alkyl-Aryl-Ketone

Dieses Verfahren ist vorteilhaft, wenn die Eintopf-Reaktion nur geringe Ausbeuten liefert, z. B. bei Acetophenon.[2]

  • Schritt A: Synthese des Knoevenagel-Kondensationsprodukts

    • Acetophenon (10 mmol) und Ethylcyanoacetat (10 mmol) in Benzol oder Toluol (30 mL) lösen.

    • Eine katalytische Menge Ammoniumacetat und Eisessig hinzufügen.

    • Die Mischung am Wasserabscheider (Dean-Stark-Apparat) unter Rückfluss erhitzen, bis kein Wasser mehr abgeschieden wird.

    • Das Lösungsmittel unter reduziertem Druck entfernen und das rohe α,β-ungesättigte Nitril-Zwischenprodukt erhalten, das oft ohne weitere Reinigung verwendet werden kann.

  • Schritt B: Ringschluss zum Thiophen

    • Das rohe Zwischenprodukt aus Schritt A in Ethanol (25 mL) lösen.

    • Elementaren Schwefel (12 mmol) und Triethylamin (15 mmol) hinzufügen.

    • Die Mischung bei 50 °C rühren, bis die DC den vollständigen Umsatz anzeigt.

    • Die Aufarbeitung und Reinigung erfolgen analog zu Protokoll 1.

Experimental_Workflow Reagents 1. Reagenzien zusammengeben (Carbonyl, Nitril, Schwefel, Base, Lsgm.) Reaction 2. Reaktion durchführen (Rühren bei RT oder 40-60 °C) Reagents->Reaction Monitoring 3. Reaktionskontrolle (mittels DC) Reaction->Monitoring Monitoring->Reaction Reaktionszeit anpassen Workup 4. Aufarbeitung (Abkühlen, Filtration) Monitoring->Workup Reaktion abschließen Purification 5. Reinigung (Umkristallisation / Chromatographie) Workup->Purification Analysis 6. Charakterisierung (NMR, MS, IR, Schmelzpunkt) Purification->Analysis

Abbildung 2: Allgemeiner Arbeitsablauf für die Gewald-Synthese.

Fehlerbehebung

ProblemMögliche Ursache(n)Lösungsansätze
Geringe oder keine Ausbeute - Ineffiziente Knoevenagel-Kondensation.- Geringe Reaktivität des Schwefels.- Falsche Stöchiometrie oder unreine Reagenzien.- Wahl einer stärkeren Base (z. B. Piperidin statt Triethylamin).- Temperatur moderat erhöhen (40-60 °C).- Zweistufiges Verfahren anwenden, insbesondere bei sterisch gehinderten Ketonen.[14]- Reinheit der Ausgangsmaterialien überprüfen.
Bildung von Nebenprodukten - Zu hohe Reaktionstemperatur.- Unvollständiger Umsatz.- Dimerisierung des Knoevenagel-Produkts.- Reaktionstemperatur senken.- Reaktionszeit basierend auf DC-Kontrolle optimieren.- Base langsam zugeben, um exotherme Reaktionen zu kontrollieren.- Aufreinigungsmethode anpassen (z. B. Säulenchromatographie statt nur Umkristallisation).
Schwierige Aufreinigung - Öliges Rohprodukt.- Produkt in Aufarbeitungslösungsmitteln zu gut löslich.- Versuchen, das Produkt durch Zugabe eines unpolaren Lösungsmittels (z. B. Hexan) oder durch Anreiben mit einem Glasstab zur Kristallisation zu bringen.- Lösungsmittel für die Umkristallisation oder den Waschvorgang wechseln.- Auf Säulenchromatographie umsteigen.

Fazit

Die Gewald-Synthese bleibt eine außergewöhnlich robuste und anpassungsfähige Methode zur Herstellung von hochsubstituierten 2-Aminothiophenen. Ihr Erfolg in der organischen Synthese und insbesondere in der Arzneimittelentwicklung ist ein Beleg für ihre Effizienz und Zuverlässigkeit. Durch ein fundiertes Verständnis des Mechanismus und der kritischen experimentellen Parameter können Forscher diese Reaktion gezielt einsetzen, um komplexe heterozyklische Moleküle mit hohem Potenzial für neue therapeutische Anwendungen zu entwickeln.

Referenzen

  • Puterova, Z., Krutosikova, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. ([Link])

  • ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. ([Link])

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. ([Link])

  • Wikipedia. (2025). Gewald-Reaktion. Wikipedia. ([Link])

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. ([Link])

  • Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. ([Link])

  • Puterova, Z., Krutosikova, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. ([Link])

  • ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat-usa.org. ([Link])

  • PubMed. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. ([Link])

  • ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. ResearchGate. ([Link])

  • PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central (PMC). ([Link])

  • Journal of Chemical Reaction and Synthesis. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. ([Link])

  • ResearchGate. (2010). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications | Request PDF. ResearchGate. ([Link])

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ijpbs.com. ([Link])

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Application Notes & Protocols: The Utility of Ethyl 2-amino-4-methylthiophene-3-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of Ethyl 2-amino-4-methylthiophene-3-carboxylate. This highly functionalized thiophene derivative is a cornerstone intermediate, primarily synthesized via the Gewald reaction. Its unique ortho-aminoester arrangement makes it an exceptionally valuable precursor for the construction of fused heterocyclic systems, most notably the pharmacologically significant thieno[2,3-d]pyrimidine scaffold. This guide offers insights into the causality behind experimental choices, step-by-step protocols for its synthesis and subsequent transformations, and a summary of its applications in medicinal chemistry and materials science.

Introduction to a Key Heterocyclic Intermediate

This compound (CAS No. 43088-42-2) is a polysubstituted thiophene that has garnered significant attention in synthetic organic and medicinal chemistry.[1] As a member of the 2-aminothiophene class of compounds, its value lies in the strategic placement of a nucleophilic amine group adjacent to an electrophilic ester function on a stable aromatic core.[2] This arrangement provides a versatile platform for a wide array of chemical modifications and cyclization reactions.

The thiophene ring itself is a well-regarded "bioisostere" of the benzene ring, often incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[3] Consequently, this building block is integral to the synthesis of compounds with diverse therapeutic potential, including antimicrobial, anti-inflammatory, and antitumor agents.[2][4] Beyond pharmaceuticals, its derivatives are also explored in materials science for applications such as conductive polymers and dyes.[2][5]

Compound Data and Spectroscopic Profile

A summary of the key physical and spectroscopic properties of this compound is provided for easy reference and verification.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂S[6]
Molecular Weight 185.25 g/mol [6]
Appearance Yellow crystals[7]
Melting Point 76–79°C[7][8]
¹H NMR (400 MHz, CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J=7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃)[7][8]
¹³C NMR (100 MHz, CDCl₃) δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[7][8]
ESI-MS m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺: 186.15[7][8]

Synthesis via the Gewald Reaction

The most efficient and widely adopted method for preparing this compound is the Gewald multicomponent reaction.[5][9] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and good yields.[10]

Principle and Rationale

The Gewald reaction involves the condensation of a ketone (acetone) with an active methylene nitrile (ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst (typically a secondary amine like diethylamine or morpholine).[9][10]

  • Causality of Reagents:

    • Base Catalyst: The amine base is crucial for facilitating the initial Knoevenagel condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

    • Elemental Sulfur (S₈): Sulfur acts as the thiocarbonyl source. It undergoes a Michael addition to the unsaturated intermediate, followed by an intramolecular cyclization and tautomerization to form the stable 2-aminothiophene ring.[9]

    • Temperature Control: The reaction is typically maintained at a mild temperature (45-50°C) to ensure a controlled reaction rate, prevent the decomposition of intermediates, and minimize side-product formation.[7][10]

Workflow for Gewald Synthesis

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification reagents Prepare Solutions: - Acetone & Ethyl Cyanoacetate in Ethanol - Sulfur & Diethylamine in Ethanol mix Combine solutions and stir at 50°C for 3h reagents->mix Add ketone solution to sulfur solution quench Quench with ice-water mix->quench After reaction completion (TLC) extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) & Concentrate extract->dry purify Purify via Silica Gel Column Chromatography (Hexane:Ethyl Acetate) dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is adapted from established literature procedures.[7][11][12]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve elemental sulfur (1.6 g, 0.05 mol) and diethylamine (5.1 mL, 0.05 mol) in 20 mL of absolute ethanol.

  • Addition: In a separate beaker, mix acetone (3.7 mL, 0.05 mol) and ethyl cyanoacetate (5.3 mL, 0.05 mol) in 20 mL of absolute ethanol. Add this mixture to the sulfur-amine solution.

  • Reaction: Stir the resulting reaction mixture at 50°C for approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then quench by pouring it into 100 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (100-200 mesh) using a hexane/ethyl acetate (7:3) eluent system.

  • Final Product: The pure product is obtained as yellow crystals upon solvent evaporation (Yield: ~85%).[7][12] Confirm the structure using NMR and MS analysis as detailed in Section 2.0.

Core Application: Synthesis of Thieno[2,3-d]pyrimidines

The most prominent application of this compound is as a precursor to the thieno[2,3-d]pyrimidine scaffold.[9] This fused heterocyclic system is a core component of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[13][14]

Rationale for Cyclization

The ortho-disposition of the amino and carboxylate groups provides a pre-organized framework for annulation (ring-forming) reactions. The nucleophilic amino group can react with a suitable one-carbon electrophile, which then undergoes intramolecular cyclization with the ester group to form the pyrimidine ring.

Key Reactive Sites for Annulation

Caption: Reactive sites on the molecule for thienopyrimidine synthesis.

Protocol: Synthesis of 4-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

This protocol describes a common cyclization using formamide.[13]

  • Setup: Place this compound (1.85 g, 10 mmol) in a 50 mL round-bottom flask.

  • Reagent Addition: Add formamide (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 180-190°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate will form.

  • Purification: Collect the solid product by filtration, wash thoroughly with water and then with a small amount of cold ethanol to remove residual formamide.

  • Drying: Dry the product under vacuum to yield 4-methyl-3H-thieno[2,3-d]pyrimidin-4-one as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Scope of Thienopyrimidine Synthesis

The versatility of this building block allows for the synthesis of a wide range of substituted thienopyrimidines by varying the cyclizing agent:

  • With Isothiocyanates: Reaction with an isothiocyanate followed by base-catalyzed cyclization yields 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.[15]

  • With Nitriles: Acid-catalyzed reaction with nitriles can lead to 2-substituted thieno[2,3-d]pyrimidines.[5][16]

  • With Chloroacetyl Chloride: Acylation with chloroacetyl chloride followed by reaction with an amine (e.g., piperazine derivatives) and subsequent cyclization can build more complex side chains at the 2-position.[13]

Summary of Applications in Research & Development

  • Drug Discovery: This building block is a staple in medicinal chemistry for generating libraries of compounds for high-throughput screening. It is a key intermediate for compounds targeting neurological disorders, various cancers (as kinase inhibitors), and infectious diseases.[2][3][14]

  • Agrochemicals: The thiophene core contributes to the stability and efficacy of certain agrochemicals, and this compound serves as a useful starting point for their synthesis.[2][5]

  • Materials Science: The electron-rich thiophene system makes it a candidate for incorporation into novel materials like conductive polymers and functional dyes, where its properties can be tuned through derivatization.[2]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical and pharmaceutical research. Its straightforward and high-yielding synthesis via the Gewald reaction, combined with the versatile reactivity of its ortho-aminoester functionality, secures its role as a preferred building block for constructing complex heterocyclic scaffolds. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this valuable compound.

References

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Applications in Medicinal Chemistry for Developing Neurological Disorder Treatments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Labyrinth of CNS Drug Discovery

The development of effective therapeutics for neurological disorders represents one of the most significant challenges in modern medicinal chemistry. The intricate complexity of the central nervous system (CNS), shielded by the formidable blood-brain barrier (BBB), demands a sophisticated and multi-faceted approach to drug design and development. This guide provides an in-depth overview of key medicinal chemistry strategies and detailed experimental protocols for researchers, scientists, and drug development professionals dedicated to conquering the frontiers of neurological disease treatment. We will delve into the rationale behind experimental choices, offering field-proven insights to empower your research endeavors.

A primary hurdle in CNS drug discovery is the necessity for therapeutic agents to cross the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[1] This barrier effectively excludes approximately 100% of large-molecule neurotherapeutics and over 98% of all small-molecule drugs.[2] Therefore, a central tenet of medicinal chemistry in this field is the design of molecules with physicochemical properties optimized for brain penetration.[3][4]

Part 1: Foundational Strategies in CNS Medicinal Chemistry

The journey from a biological hypothesis to a clinical candidate for a neurological disorder is a meticulous process of iterative design, synthesis, and testing. Here, we outline the core strategic pillars that underpin successful CNS drug discovery programs.

Target Identification and Validation: Choosing the Right Battle

The selection of a robust molecular target is the cornerstone of any drug discovery campaign. In the context of neurological disorders, this is particularly challenging due to the complex and often poorly understood pathophysiology of many of these conditions.[5][6]

Key Considerations for Target Validation:

  • Genetic Evidence: Does human genetic data link the target to the disease? For instance, mutations in the α-synuclein gene are directly linked to familial Parkinson's disease, providing a strong rationale for targeting this protein.[7][8]

  • Pathological Correlation: Is the target's expression or activity altered in the disease state? The hyperphosphorylation of tau protein and its aggregation into neurofibrillary tangles are hallmark pathologies of Alzheimer's disease and correlate with cognitive decline.[9][10]

  • Preclinical Models: Can modulation of the target in relevant animal models replicate or rescue disease phenotypes? While animal models for psychiatric disorders often have limited translational value, they are crucial for initial hypothesis testing.[11][12]

  • Druggability: Does the target possess a binding site amenable to modulation by a small molecule or biologic?

G cluster_0 Target Identification & Validation Genetic Association Genetic Association Pathological Correlation Pathological Correlation Genetic Association->Pathological Correlation Preclinical Models Preclinical Models Pathological Correlation->Preclinical Models Druggability Assessment Druggability Assessment Preclinical Models->Druggability Assessment

Hit-Finding Strategies: Casting the Net for Bioactive Matter

Once a target is validated, the next step is to identify "hits"—molecules that exhibit the desired biological activity. Two primary strategies dominate this phase: high-throughput screening (HTS) and fragment-based drug discovery (FBDD).

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds (often hundreds of thousands) for activity against a specific target.[13] This approach is akin to casting a wide net to find initial starting points for drug development.

Fragment-Based Drug Discovery (FBDD): FBDD is a more targeted approach that screens smaller, low-molecular-weight compounds ("fragments") for weak but efficient binding to the target.[14] These fragments serve as building blocks that can be grown, linked, or merged to create more potent lead compounds.[14] FBDD is particularly advantageous for developing CNS drugs as it often starts with molecules that have more favorable physicochemical properties for BBB penetration.[15]

Parameter High-Throughput Screening (HTS) Fragment-Based Drug Discovery (FBDD)
Library Size 100,000s - 1,000,000s1,000s
Compound MW 300 - 500 Da< 300 Da
Hit Affinity µM - nMmM - µM
Hit Rate Low (<1%)Higher (often >1%)
Follow-up Often requires significant medicinal chemistry to improve propertiesMore rational, structure-guided optimization
Lead Optimization: Forging a Clinical Candidate

The transition from a "hit" to a "lead" and ultimately to a clinical candidate involves a multi-parameter optimization process. For CNS drugs, this is a delicate balancing act between potency, selectivity, and the ability to cross the blood-brain barrier.[3]

Key Optimization Parameters:

  • Potency and Efficacy: Enhancing the desired biological activity of the compound.

  • Selectivity: Minimizing off-target effects to reduce potential side effects.

  • Pharmacokinetics (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion properties. A critical aspect for CNS drugs is minimizing efflux by transporters like P-glycoprotein at the BBB.[16]

  • Blood-Brain Barrier Penetration: Modifying the chemical structure to enhance brain exposure.[17]

  • Safety and Tolerability: Ensuring the compound is not toxic at therapeutic doses.

G Hit Hit Lead Lead Hit->Lead Potency & Selectivity Candidate Candidate Lead->Candidate ADME & BBB Penetration Clinical Trials Clinical Trials Candidate->Clinical Trials Safety & Efficacy

Part 2: Application Notes & Protocols

This section provides detailed, step-by-step protocols for key assays in the development of treatments for neurological disorders.

Protocol: High-Throughput Screening for Neuroprotective Compounds

Rationale: Neuroprotection is a key therapeutic strategy for many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This protocol describes a cell-based HTS assay to identify compounds that protect neurons from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • 96- or 384-well clear-bottom black plates

  • Compound library (dissolved in DMSO)

  • Oxidative stress inducer (e.g., 6-hydroxydopamine for Parkinson's models, or hydrogen peroxide)

  • Cell viability reagent (e.g., Resazurin or CellTiter-Glo®)

  • Automated liquid handling system

  • Plate reader capable of measuring fluorescence or luminescence

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Using an automated liquid handler, add 100 nL of compound solutions from the library to the appropriate wells for a final concentration of 10 µM. Include positive controls (known neuroprotective agent) and negative controls (vehicle, e.g., 0.1% DMSO).

  • Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C in a 5% CO₂ incubator.

  • Induction of Oxidative Stress: Add the oxidative stress inducer to all wells except for the untreated control wells. The final concentration should be pre-determined to induce approximately 50% cell death.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound relative to the positive and negative controls. Identify "hits" as compounds that increase cell viability above a pre-defined threshold (e.g., >3 standard deviations above the mean of the negative controls).

Hit Validation: Primary hits from the HTS should be subjected to a rigorous validation cascade to eliminate false positives and confirm their activity.[15] This includes:

  • Re-testing: Confirming the activity of the hit compound from a freshly sourced sample.

  • Dose-Response Curves: Determining the potency (EC₅₀) of the compound.

  • Orthogonal Assays: Validating the hit in a different assay that measures a distinct aspect of neuroprotection (e.g., caspase-3/7 activity for apoptosis).

  • Counter-screens: Identifying compounds that interfere with the assay technology (e.g., autofluorescent compounds).

Protocol: In Vitro Blood-Brain Barrier Permeability Assay

Rationale: Assessing the ability of a compound to cross the BBB is a critical step in CNS drug development. This protocol describes a widely used in vitro model using a co-culture of brain endothelial cells and astrocytes.[6]

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Human astrocytes

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Endothelial cell growth medium

  • Astrocyte growth medium

  • Test compound and a low-permeability marker (e.g., Lucifer Yellow)

  • LC-MS/MS for compound quantification

Step-by-Step Methodology:

  • Astrocyte Seeding: Seed human astrocytes on the bottom of a 24-well plate and culture until they reach confluence.

  • Endothelial Cell Seeding: Seed hCMEC/D3 cells on the apical side of the Transwell® inserts and culture until they form a tight monolayer. Trans-endothelial electrical resistance (TEER) should be measured to monitor monolayer integrity.

  • Co-culture: Place the Transwell® inserts containing the endothelial cell monolayer into the 24-well plate with the confluent astrocyte layer.

  • Permeability Assay:

    • Replace the medium in the apical (donor) and basolateral (receiver) compartments with transport buffer.

    • Add the test compound and Lucifer Yellow to the apical compartment.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • At the final time point, collect samples from the apical compartment.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS. Measure the fluorescence of Lucifer Yellow to assess the integrity of the monolayer during the experiment.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Compound Permeability Typical Papp Value (10⁻⁶ cm/s)
High> 5
Medium1 - 5
Low< 1
Protocol: Thioflavin T Assay for α-Synuclein Aggregation

Rationale: The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease.[8][18] This assay is used to screen for compounds that inhibit this aggregation process.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS with 0.05% sodium azide)

  • 96-well black plates with clear bottoms

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Step-by-Step Methodology:

  • Preparation of α-Synuclein: Prepare a stock solution of α-synuclein monomer in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the α-synuclein solution, ThT, and the test compound or vehicle control.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 72 hours.

  • Data Analysis: Plot the fluorescence intensity versus time to generate aggregation curves. The lag time and the maximum fluorescence intensity are key parameters for assessing the inhibitory effect of the compounds. Calculate the percentage of inhibition for each compound concentration.

G Monomeric α-synuclein Monomeric α-synuclein Oligomers Oligomers Monomeric α-synuclein->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Aggregation Inhibitor Inhibitor Inhibitor->Oligomers Blocks Aggregation

Part 3: Concluding Remarks and Future Directions

The field of medicinal chemistry for neurological disorders is in a constant state of evolution. While significant challenges remain, our expanding understanding of disease biology, coupled with innovative drug discovery technologies, offers immense hope. The development of more predictive preclinical models, particularly for psychiatric disorders, is a critical area of need.[5] Furthermore, the rise of novel therapeutic modalities, such as targeted protein degraders and gene therapies, holds the potential to revolutionize the treatment of these devastating diseases. The rigorous application of the principles and protocols outlined in this guide will be instrumental in translating scientific discoveries into life-changing medicines for patients worldwide.

References

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Application Notes and Protocols for the Chemical Derivatization of Ethyl 2-amino-4-methylthiophene-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Aminothiophene

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its inherent physicochemical properties and versatile reactivity make it an ideal starting point for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents. Ethyl 2-amino-4-methylthiophene-3-carboxylate, in particular, serves as a readily accessible and highly adaptable building block for drug discovery endeavors. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties.[2]

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights to facilitate the exploration of this versatile scaffold's therapeutic potential.

Synthesis of the Core Scaffold: The Gewald Reaction

The most common and efficient method for the synthesis of this compound is the Gewald reaction, a one-pot multicomponent condensation.[2] This reaction involves the condensation of a ketone (acetone in this case), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Protocol: Synthesis of this compound

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (or other suitable base like morpholine)

  • Absolute ethanol

  • Ice-cold water

  • Ethyl acetate

  • Silica gel for column chromatography (100-200 mesh)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of elemental sulfur (0.1 mol) and diethylamine (0.1 mol) in absolute ethanol (50 ml).

  • In a separate beaker, mix acetone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (50 ml).

  • Add the acetone and ethyl cyanoacetate mixture to the sulfur and diethylamine solution while stirring continuously.

  • Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to obtain pure this compound.

Expected Yield: ~85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Derivatization Strategies for Drug Discovery

The reactivity of this compound offers multiple avenues for chemical modification. The primary sites for derivatization are the 2-amino group and the 3-ester functionality. The following sections detail protocols for key derivatization reactions, along with the scientific rationale behind these modifications.

I. Derivatization of the 2-Amino Group

The nucleophilic 2-amino group is the most common site for derivatization, allowing for the introduction of a wide variety of substituents to modulate the compound's biological activity and physicochemical properties.

N-acylation is a fundamental transformation in medicinal chemistry to introduce amide functionalities, which can participate in hydrogen bonding interactions with biological targets and improve metabolic stability.

Protocol: Synthesis of Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (10 mmol) in dry DCM (50 ml) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (12 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (11 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Conducting the reaction at a low initial temperature helps to control the exothermic nature of the acylation.

The sulfonamide group is a key pharmacophore in many marketed drugs. Its introduction can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Protocol: Synthesis of Ethyl 4-methyl-2-(phenylsulfonamido)thiophene-3-carboxylate

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (5 mmol) in pyridine (10 ml) at 0°C, add benzenesulfonyl chloride (5.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Expertise & Experience: The choice of pyridine as both a solvent and a base is a common strategy for sulfonamide synthesis. The aqueous workup is designed to remove excess pyridine and unreacted starting materials.

The introduction of an aryl group on the 2-amino position can significantly impact the molecule's biological activity by introducing favorable pi-stacking or hydrophobic interactions with the target. The Chan-Lam cross-coupling reaction is a modern and efficient method for this transformation.

Protocol: Synthesis of Ethyl 2-(phenylamino)-4-methylthiophene-3-carboxylate

Materials:

  • This compound

  • Phenylboronic acid

  • Copper(II) acetate

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a mixture of this compound (1 mmol), phenylboronic acid (1.5 mmol), and copper(II) acetate (1.2 mmol) in a reaction vial, add dry DCM (5 ml).

  • Add pyridine (2 mmol) and powdered 4 Å molecular sieves.

  • Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.

  • Filter the reaction mixture through a pad of celite and wash with DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Authoritative Grounding: The Chan-Lam coupling provides a practical and versatile method for the N-arylation of amines under relatively mild conditions, tolerating a wide range of functional groups.[3]

Condensation of the 2-amino group with aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further derivatization or possess intrinsic biological activity.

Protocol: Synthesis of Ethyl 2-((E)-(phenylimino)methyl)-4-methylthiophene-3-carboxylate

Materials:

  • This compound

  • Benzaldehyde

  • Dry Dimethylformamide (DMF)

  • Hydrochloric acid (catalytic amount)

  • Crushed ice

Procedure:

  • Dissolve this compound (0.05 mol) and benzaldehyde (0.05 mol) in 25 ml of dry DMF in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl (0.2 ml).

  • Reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture and let it stand overnight in a refrigerator.

  • Pour the mixture into crushed ice.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent.

Trustworthiness: This protocol represents a self-validating system where the formation of the precipitate upon pouring into ice water is a strong indicator of a successful reaction. Subsequent recrystallization ensures the purity of the final product.

II. Derivatization of the 3-Ester Group

Modification of the ethyl ester at the C-3 position offers another avenue to explore structure-activity relationships.

Conversion of the ester to an amide can introduce additional hydrogen bonding capabilities and alter the molecule's solubility and pharmacokinetic profile.

Protocol: Synthesis of 2-Amino-4-methyl-N-phenylthiophene-3-carboxamide

Materials:

  • This compound

  • Aniline

  • Sodium methoxide

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • To a solution of this compound (10 mmol) in methanol (50 ml), add aniline (12 mmol) and a catalytic amount of sodium methoxide.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and neutralize with 1 M HCl.

  • The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum.

Expertise & Experience: The use of a catalytic amount of a strong base like sodium methoxide facilitates the transamidation reaction. Neutralization is critical to protonate the product and induce precipitation.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities. The following table summarizes key SAR findings from the literature:

Position of DerivatizationMoiety IntroducedResulting Biological ActivityReference
2-Amino Group Substituted Phenyl (Schiff Base)Enhanced antimicrobial activity[2]
2-Amino Group Acetamido and TrifluoroacetamidoAntiviral (CMV, VZV) and antitumor activity[4]
2-Amino Group ArylamidoCB2 receptor agonists for pain management[5][6]
3-Carboxylate Group Substituted AmidesAdenosine A1 receptor allosteric enhancers[7]
4-Methyl Group Substituted PhenylPositive allosteric modulators of GLP-1R[8]

These findings highlight the importance of systematic derivatization to probe the chemical space around the 2-aminothiophene core and optimize for specific biological targets.

Visualization of Synthetic Pathways

The following diagrams illustrate the key derivatization workflows described in this guide.

Derivatization_Workflow cluster_N_derivatization 2-Amino Group Derivatization cluster_C_derivatization 3-Ester Group Derivatization start This compound acylation N-Acylation start->acylation Acetyl Chloride, Pyridine sulfonylation N-Sulfonylation start->sulfonylation Benzenesulfonyl Chloride, Pyridine arylation N-Arylation start->arylation Phenylboronic Acid, Cu(OAc)2 schiff_base Schiff Base Formation start->schiff_base Benzaldehyde, HCl amide_formation Amide Formation start->amide_formation Aniline, NaOMe product1 product1 acylation->product1 Amide Derivative product2 product2 sulfonylation->product2 Sulfonamide Derivative product3 product3 arylation->product3 N-Aryl Derivative product4 product4 schiff_base->product4 Schiff Base Derivative product5 product5 amide_formation->product5 3-Carboxamide Derivative

Caption: Derivatization pathways of this compound.

Conclusion

This compound is a versatile and valuable scaffold for drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical derivatization of this molecule. By systematically modifying the 2-amino and 3-ester functionalities, it is possible to generate diverse libraries of compounds with the potential to address a wide range of therapeutic needs. The key to success lies in a rational approach to derivatization, guided by an understanding of structure-activity relationships and the application of robust synthetic methodologies.

References

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 2-amido-3-carboxamide thiophene CB₂ receptor agonists for pain management. Bioorganic & Medicinal Chemistry Letters. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. [Link]

  • 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications. [Link]

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 2-amido-3-carboxamide thiophene CB2 receptor agonists for pain management. ResearchGate. [Link]

  • Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. Tetrahedron Letters. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]

  • This compound. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin. [Link]

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Application Note & Protocols: The Pivotal Role of Thiophene Derivatives in the Development of Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Organic Electronics Revolution and the Thiophene Backbone

The field of material science has been fundamentally transformed by the advent of π-conjugated conductive polymers, materials that uniquely blend the electrical properties of metals with the processability and mechanical flexibility of plastics.[1] This has paved the way for innovations in flexible displays, wearable sensors, and efficient solar cells. Among the various classes of conductive polymers, polythiophene and its derivatives have emerged as one of the most extensively studied and commercially significant families.[1][2] Their robust environmental and thermal stability, coupled with a highly tunable electronic structure, makes them ideal candidates for a vast array of applications, from light-emitting diodes and transistors to advanced biosensors and energy storage systems.[2][3][4]

This document serves as a detailed guide for researchers and scientists, providing both the foundational knowledge and practical protocols necessary to work with thiophene-based conductive polymers. We will delve into the critical relationship between chemical structure and material properties, offer step-by-step protocols for synthesis and characterization, and explain the scientific rationale behind key experimental choices.

The Fundamental Science of Polythiophenes

The Thiophene Monomer: An Aromatic Building Block

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle that serves as the fundamental repeating unit in polythiophenes.[5] Its aromaticity, arising from the delocalization of six π-electrons over the ring, is the cornerstone of its utility. The sulfur heteroatom plays a crucial role; its lone pair of electrons participates in the π-system, enhancing electron density and facilitating the polymerization process. Polymerization occurs primarily at the 2 and 5 positions, allowing for the formation of long, conjugated polymer chains.[5]

From Monomer to Conductive Polymer: The Mechanism of π-Conjugation

The conductivity in polythiophene is not intrinsic but is induced through a process called doping . The polymerization of thiophene monomers creates a long chain with alternating single and double bonds, known as a conjugated π-system. In its neutral state, this polymer is a semiconductor. Upon doping (partial oxidation or reduction), charge carriers—positive (polarons, bipolarons) or negative—are introduced into the polymer backbone. These charge carriers are not localized to a single atom but are delocalized across several monomer units through the π-system, allowing them to move along the polymer chain when an electric field is applied, thus generating electrical conductivity.[1]

The Power of Derivatives: Tuning Properties Through Functionalization

Unsubstituted polythiophene is an intractable, insoluble material, which severely limits its application.[6] The true potential of this polymer class is unlocked through the use of thiophene derivatives, typically by attaching functional groups at the 3-position of the thiophene ring.

  • Solubility and Processability: Attaching flexible alkyl or alkoxy side chains (e.g., in poly(3-hexylthiophene), P3HT) disrupts the strong interchain packing, rendering the polymer soluble in common organic solvents.[7] This is a critical modification that enables solution-based processing techniques like spin-coating, inkjet printing, and roll-to-roll manufacturing.

  • Electronic Properties: The nature of the side chain can electronically influence the polymer backbone. Electron-donating groups can raise the energy levels of the molecular orbitals, while electron-withdrawing groups can lower them. This allows for precise tuning of the polymer's band gap, ionization potential, and electron affinity to meet the specific requirements of a device, such as aligning energy levels in an organic solar cell for efficient charge transfer.[4]

  • Sensing and Bio-integration: Functional groups that can interact with specific analytes (e.g., chelating agents, antibodies) can be incorporated to create highly selective chemical or biosensors.[3][8]

Regioregularity: The Key to High Performance

The orientation of the side chains along the polymer backbone, known as regioregularity , has a profound impact on the material's properties. When 3-substituted thiophenes polymerize, three possible couplings can occur: 2,5' (Head-to-Tail, HT), 2,2' (Head-to-Head, HH), and 5,5' (Tail-to-Tail, TT).

A high percentage of HT couplings results in a more planar polymer backbone. This planarity enhances π-orbital overlap along the chain and promotes ordered, lamellar packing between chains in the solid state.[2] The consequence is significantly improved charge carrier mobility and, therefore, higher electrical conductivity. Regiorandom polymers, with a mix of couplings, have twisted backbones that hinder both intra- and inter-chain charge transport.[2][6] Modern controlled polymerization techniques are therefore essential for producing high-performance electronic materials.

Caption: Regioregularity in poly(3-substituted thiophene).

Synthesis Protocols for Thiophene-Based Polymers

The choice of synthesis method is critical as it dictates the polymer's molecular weight, regioregularity, and purity, which in turn define its performance.

Protocol: Chemical Oxidative Polymerization (COP)

This method is one of the simplest and most common ways to synthesize polythiophenes. It is highly effective for producing large quantities of material. The causality lies in using a chemical oxidant, typically anhydrous ferric chloride (FeCl₃), to remove electrons from the thiophene monomer, creating radical cations that then couple to form the polymer chain.[2][9]

Materials:

  • 3-substituted thiophene monomer (e.g., 3-hexylthiophene)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or other suitable solvent

  • Methanol

  • Round bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Protocol:

  • Monomer Preparation: In a dry round bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 3-substituted thiophene monomer in anhydrous chloroform to a concentration of approximately 0.1-0.15 M.[2] Rationale: An inert and anhydrous environment is crucial to prevent side reactions with water or oxygen, which can terminate the polymerization or introduce defects.

  • Oxidant Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (e.g., 0.4 M). The molar ratio of FeCl₃ to monomer is typically between 2:1 and 4:1. Rationale: FeCl₃ acts as the oxidant. A stoichiometric excess ensures the reaction goes to completion.

  • Polymerization: While stirring the monomer solution vigorously, add the FeCl₃ solution dropwise over 20-30 minutes. The solution should immediately darken, indicating the onset of polymerization.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours under the inert atmosphere. A gentle stream of argon can be used to help remove the HCl gas byproduct.[2][9]

  • Precipitation & Quenching: Pour the dark reaction mixture slowly into a large beaker of methanol. This will quench the reaction and precipitate the polymer. A dark solid (polythiophene) should form immediately.

  • Purification (Washing): Filter the precipitate and wash it extensively with methanol until the filtrate becomes colorless. This removes residual FeCl₃ and oligomers. Further purification can be done via Soxhlet extraction with methanol, hexane (to remove low molecular weight polymer), and finally chloroform (to extract the desired polymer fraction).

  • Drying: Dry the purified polymer under vacuum at 40-60°C for at least 12 hours to remove all residual solvents. The final product is typically a dark, lustrous solid.

G Monomer 1. Dissolve Monomer in Anhydrous Solvent Oxidant 2. Add FeCl3 Solution (Oxidant) Dropwise Monomer->Oxidant Polymerize 3. Stir 12-24h Under Inert Gas Oxidant->Polymerize Precipitate 4. Quench Reaction in Methanol Polymerize->Precipitate Filter 5. Filter and Wash Extensively Precipitate->Filter Dry 6. Dry Under Vacuum Filter->Dry Product Purified Polythiophene Dry->Product

Caption: Workflow for Chemical Oxidative Polymerization.

Protocol: Electropolymerization for Film Deposition

Electropolymerization is a powerful technique for directly growing a uniform, adherent polymer film onto a conductive substrate (the working electrode).[10] This method offers excellent control over film thickness and morphology by adjusting parameters like potential, current, and deposition time. The mechanism involves the electrochemical oxidation of the monomer at the electrode surface to form radical cations, which then polymerize and deposit onto the surface as an insoluble doped film.[11]

Materials & Equipment:

  • Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

  • Potentiostat/Galvanostat

  • Conductive substrate (e.g., Indium Tin Oxide (ITO) glass, platinum, or gold) as the working electrode

  • Platinum wire or mesh as the counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Thiophene monomer

  • Supporting electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄))

  • Anhydrous acetonitrile or dichloromethane as the solvent

Step-by-Step Protocol:

  • Electrode Preparation: Thoroughly clean the working electrode substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry it under a stream of nitrogen. Rationale: A pristine electrode surface is essential for uniform film growth and good adhesion.

  • Electrolyte Solution: Prepare a solution containing the thiophene monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent. Rationale: The supporting electrolyte is non-reactive but necessary to ensure ionic conductivity in the solution, allowing current to flow.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working and reference electrodes are close to each other to minimize potential drop through the solution (iR drop). Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Electropolymerization: Perform the polymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. A common approach is to cycle the potential between the solvent background and a potential just above the monomer's oxidation potential for a set number of cycles.[12] Film thickness increases with the number of cycles or deposition time.

  • Post-Treatment: After deposition, gently rinse the polymer-coated electrode with the pure solvent (e.g., acetonitrile) to remove unreacted monomer and electrolyte.

  • Characterization: The film is now ready for electrochemical characterization (e.g., cyclic voltammetry in a monomer-free electrolyte solution) or to be dried for other analyses.

G Electrochemical Cell Setup cluster_cell Beaker with Electrolyte Solution WE Working Electrode (e.g., ITO Glass) CE Counter Electrode (e.g., Pt Wire) RE Reference Electrode (e.g., Ag/AgCl) Potentiostat Potentiostat Potentiostat->WE WE Potentiostat->CE CE Potentiostat->RE RE

Caption: Diagram of a three-electrode electropolymerization setup.

Essential Characterization Protocols

Once synthesized, the polymer must be thoroughly characterized to understand its structure and properties.

Protocol: Spectroscopic Analysis (UV-Vis)

Causality: UV-Vis spectroscopy probes the electronic transitions within the polymer. The absorption maximum (λ_max) of the π-π* transition is directly related to the conjugation length of the polymer backbone. A longer, more effective conjugation length (as found in regioregular polymers) results in a lower energy transition, causing a red-shift (longer wavelength) in the λ_max. The absorption edge can be used to estimate the optical band gap (E_g).

Protocol:

  • Prepare a dilute solution of the soluble polymer in a suitable solvent (e.g., chloroform, THF).

  • For films, use a solid-state sample holder.

  • Record the absorption spectrum over a range of 300-900 nm.

  • Identify λ_max.

  • Estimate the optical band gap using the formula: E_g (eV) = 1240 / λ_edge (nm), where λ_edge is the wavelength at the onset of absorption.

Protocol: Electrochemical Analysis (Cyclic Voltammetry - CV)

Causality: CV is used to determine the redox properties of the polymer film. The onset potentials for oxidation (p-doping) and reduction (n-doping) correspond to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. This allows for the calculation of the electrochemical band gap and assessment of the material's stability.

Protocol:

  • Use a polymer film on a working electrode, prepared by electropolymerization or drop-casting.

  • Assemble a three-electrode cell with a monomer-free electrolyte solution.

  • Scan the potential from a neutral state to an oxidative potential and back, then to a reductive potential and back.

  • Record the resulting current vs. potential plot (voltammogram).

  • Determine the onset potentials for the oxidation (E_ox) and reduction (E_red) peaks.

  • Estimate energy levels relative to a reference (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺):

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

    • Electrochemical Band Gap (eV) = LUMO - HOMO ≈ E_ox - E_red

Protocol: Conductivity Measurement (Four-Point Probe)

Causality: The four-point probe method is the standard for measuring the sheet resistance of a thin film, which is then used to calculate conductivity. It uses four collinear probes: the outer two supply a constant current, while the inner two measure the voltage drop. This setup eliminates errors arising from contact resistance, providing a more accurate measurement of the material's intrinsic conductivity.[13]

Protocol:

  • Prepare a uniform thin film of the polymer on an insulating substrate (e.g., glass).

  • Dope the film to make it conductive. This can be done chemically (e.g., by exposure to iodine vapor or dipping in an oxidant solution) or electrochemically.

  • Gently bring the four-point probe head into contact with the film surface.

  • Apply a known DC current (I) through the outer two probes and measure the voltage (V) across the inner two probes.

  • Calculate the sheet resistance (R_s) using the formula: R_s = C * (V/I), where C is a geometric correction factor (for a large thin film, C ≈ 4.532).

  • Measure the film thickness (t) using a profilometer.

  • Calculate the conductivity (σ) using the formula: σ = 1 / (R_s * t).

Data Summary: Property Comparison

The choice of synthesis method and monomer directly impacts the final properties of the conductive polymer. The following table summarizes typical values for poly(3-hexylthiophene) (P3HT), a benchmark thiophene derivative.

PropertyChemical Oxidation (FeCl₃)ElectropolymerizationGRIM PolymerizationUnit
Regioregularity (HT)85-95%Variable>98%%
Electrical Conductivity (Doped)1 - 10010 - 500100 - 1000+S/cm
Optical Band Gap (E_g)~2.0 eV~2.1 eV~1.9 eVeV
ProcessabilityGood (Solution)Poor (Insoluble Film)Excellent (Solution)-
Molecular Weight ControlPoorN/AGood-

Note: Values are approximate and can vary significantly with specific reaction conditions and doping levels.

Conclusion and Future Outlook

Thiophene derivatives are a cornerstone of modern material science, providing the chemical versatility needed to create a new generation of organic electronic devices. By carefully selecting the monomer's functional groups and employing precise synthesis techniques like controlled polymerization, researchers can fine-tune the resulting polymer's electronic, optical, and physical properties. The protocols outlined in this note provide a validated starting point for synthesizing and characterizing these remarkable materials. As research progresses, the development of novel thiophene-based copolymers and advanced polymerization methods will continue to push the boundaries of what is possible in flexible electronics, renewable energy, and biomedical technology.[8][14]

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Experimental Guide for N-H Functionalization of 2-Aminothiophenes: Protocols and Applications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminothiophene Scaffold in Medicinal Chemistry

The 2-aminothiophene motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved drugs. Its inherent structural features, including the ability to engage in various non-covalent interactions and its bioisosteric relationship with the phenyl group, make it an attractive starting point for the design of novel therapeutics. The N-H bond of the 2-amino group presents a critical handle for synthetic diversification, allowing for the modulation of a compound's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides a comprehensive overview of key experimental methodologies for the N-H functionalization of 2-aminothiophenes, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

Core Synthetic Strategies for N-H Functionalization

The nucleophilic nature of the 2-amino group, influenced by the electron-rich thiophene ring, allows for a variety of functionalization reactions. This section details the most common and effective methods: N-acylation, N-sulfonylation, N-alkylation, and N-arylation, including both classical and modern catalytic approaches.

N-Acylation: Crafting Amide Bonds

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in numerous drug molecules due to their ability to act as hydrogen bond donors and acceptors. This reaction is typically straightforward and high-yielding.

Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of the 2-aminothiophene substrate and the desired amide product. For simple acylations, acid chlorides or anhydrides are highly effective. The addition of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl or acetic acid), preventing protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: N-Acylation of 2-Aminothiophene-3-carbonitrile

This protocol describes the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a representative example of N-acylation.

  • Materials:

    • 2-Aminothiophene-3-carbonitrile

    • 2-(Thiophen-2-yl)acetyl chloride

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.0 eq) to the solution and stir for 10-15 minutes at room temperature.

    • In a separate flask, dissolve 2-(thiophen-2-yl)acetyl chloride (1.1 eq) in anhydrous THF.

    • Slowly add the solution of the acyl chloride to the stirred solution of the aminothiophene at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

    • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-acylated 2-aminothiophene.

Data Presentation: Representative N-Acylation Reactions

2-Aminothiophene DerivativeAcylating AgentBaseSolventYield (%)Reference
2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideTEATHFHigh
Ethyl 2-aminothiophene-3-carboxylateAcetic anhydridePyridine (cat.)Acetic acid95%
N-Sulfonylation: Introducing Sulfonamides

The sulfonamide group is another critical pharmacophore, known for its strong electron-withdrawing nature and its ability to participate in hydrogen bonding. N-sulfonylation of 2-aminothiophenes is readily achieved using sulfonyl chlorides in the presence of a base.

Causality of Experimental Choices: Similar to acylation, a base is required to scavenge the HCl generated during the reaction. Pyridine is often used as both a base and a solvent, facilitating the reaction and solubilizing the starting materials. The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl or alkylsulfonyl groups.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Materials:

    • Substituted 2-aminothiophene

    • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

    • Pyridine

    • Dichloromethane (DCM) (optional)

  • Procedure:

    • Dissolve the 2-aminothiophene (1.0 eq) in pyridine in a round-bottom flask. If solubility is an issue, a co-solvent like DCM can be used.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the arylsulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1 M HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

N-Alkylation: Expanding the Chemical Space

N-alkylation introduces alkyl groups to the amino nitrogen, a strategy often employed to modulate lipophilicity, improve metabolic stability, and fine-tune biological activity. However, direct N-alkylation of 2-aminothiophenes can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group in some substituted derivatives.

Causality of Experimental Choices: The choice of base and solvent is critical for successful N-alkylation. Stronger bases like cesium carbonate are often more effective than weaker bases like potassium carbonate. The use of a polar aprotic solvent such as DMF helps to dissolve the reagents and promote the SN2 reaction. In some cases, protecting the amino group as a carbamate or amide prior to alkylation can prevent side reactions and improve yields.

Experimental Protocol: N-Alkylation of a 2-Acylamino-3-acylthiophene

This protocol highlights a method for the N-alkylation of a less nucleophilic N-acylated 2-aminothiophene.

  • Materials:

    • N-Acylated 2-aminothiophene

    • Alkyl halide (e.g., methyl iodide)

    • Cesium carbonate (Cs₂CO₃)

    • Tetrabutylammonium iodide (TBAI) (catalytic)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the N-acylated 2-aminothiophene (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq) and a catalytic amount of TBAI.

    • Add the alkyl halide (1.5 eq) to the suspension.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation: Representative N-Alkylation Reactions

2-Aminothiophene DerivativeAlkylating AgentBaseSolventYield (%)Reference
Ethyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMethyl iodideCs₂CO₃DMF95%
Ethyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEthyl bromideCs₂CO₃DMF90%
N-Arylation: Forging C-N Bonds with Aryl Partners

The formation of N-aryl bonds on the 2-aminothiophene scaffold is a powerful strategy for accessing compounds with extended aromatic systems, which are often found in kinase inhibitors and other targeted therapies. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds with a broad substrate scope and good functional group tolerance.

Causality of Experimental Choices: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • Materials:

    • Substituted 2-aminothiophene

    • Aryl halide (e.g., aryl bromide or iodide)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a Schlenk tube or a vial equipped with a magnetic stir bar, add the 2-aminothiophene (1.0 eq), aryl halide (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0 eq).

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Pd(II)_complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)_complex Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition Amido_Complex Ar-Pd(II)(NR2)L2 Pd(II)_complex->Amido_Complex + R2NH - HX Amine R2NH Amine_Coordination Amine Coordination & Deprotonation Base Base Amido_Complex->Pd(0)L2 Reductive Elimination Product Ar-NR2 Amido_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig reaction, it can be a valuable alternative, particularly for certain substrates.

Causality of Experimental Choices: Traditional Ullmann reactions often use stoichiometric amounts of copper powder at high temperatures. Modern protocols have introduced the use of catalytic amounts of soluble copper(I) salts (e.g., CuI) in the presence of a ligand (e.g., a diamine or phenanthroline) and a base, allowing for milder reaction conditions. The choice of a high-boiling polar solvent like DMF or DMSO is typical.

Experimental Protocol: General Procedure for Ullmann N-Arylation

  • Materials:

    • Substituted 2-aminothiophene

    • Aryl iodide

    • Copper(I) iodide (CuI)

    • Ligand (e.g., 1,10-phenanthroline) (optional)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a reaction vessel, add the 2-aminothiophene (1.0 eq), aryl iodide (1.1 eq), CuI (10-20 mol%), ligand (if used, 20-40 mol%), and base (2.0 eq).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to a high temperature (typically 110-150 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Modern Approaches: Photoredox and Electro-Organic Catalysis

Recent advances in synthetic methodology have introduced photoredox and electro-organic catalysis as powerful tools for C-N bond formation, often proceeding under milder conditions than traditional methods.

Photoredox Catalysis

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. This allows for novel bond formations that are often not accessible through thermal pathways. For N-H functionalization, this can involve the generation of a nitrogen-centered radical from the amine, which can then couple with a suitable partner.

Application Note: A Scalable Protocol for the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

Ethyl 2-amino-4-methylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds that serve as crucial building blocks in the development of novel therapeutics and functional materials.[1] The inherent structural features of this molecule, including a reactive amino group and a modifiable ester, make it a versatile scaffold for constructing a diverse library of compounds.[2][3][4] Aminothiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and kinase inhibition properties, making them highly valuable in drug discovery programs.[5] This application note provides a detailed, scalable protocol for the synthesis of this compound via the Gewald multicomponent reaction, tailored for researchers, scientists, and drug development professionals.[6][7]

Underlying Chemical Principles: The Gewald Reaction

The synthesis of this compound is efficiently achieved through the Gewald reaction, a one-pot, three-component reaction that condenses a ketone (acetone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7] This reaction is a cornerstone of thiophene chemistry due to its operational simplicity and the ready availability of starting materials.[2][4]

The reaction proceeds through a cascade of interconnected steps. The first is a base-catalyzed Knoevenagel condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[2][6] Subsequently, elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[6] The choice of a secondary amine, such as morpholine, as the catalyst is critical for facilitating both the initial condensation and the subsequent cyclization steps.[8][9]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Acetone Acetone Knoevenagel_Adduct Knoevenagel Intermediate (α,β-unsaturated nitrile) Acetone->Knoevenagel_Adduct ECA Ethyl Cyanoacetate ECA->Knoevenagel_Adduct Sulfur Sulfur (S8) Thiolate_Adduct Thiolate Intermediate Sulfur->Thiolate_Adduct Morpholine Morpholine (Base) Morpholine->ECA Deprotonation Morpholine->Knoevenagel_Adduct Michael Addition of Sulfur Enolate Enolate Intermediate Knoevenagel_Adduct->Thiolate_Adduct Cyclized_Intermediate Cyclized Intermediate Thiolate_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Cyclized_Intermediate->Product Tautomerization

Figure 1: The reaction mechanism of the Gewald synthesis.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (moles)Quantity (mass/volume)
Ethyl Cyanoacetate105-56-6113.12 g/mol 0.884 mol100 g
Acetone67-64-158.08 g/mol 0.884 mol51.3 g (65 mL)
Sulfur (powder)7704-34-932.06 g/mol 0.884 mol28.3 g
Morpholine110-91-887.12 g/mol 0.442 mol38.5 g (38.5 mL)
Ethanol (denatured)64-17-546.07 g/mol -500 mL
Ethyl Acetate141-78-688.11 g/mol -As needed for extraction
Hexane110-54-386.18 g/mol -As needed for purification
IceN/A18.02 g/mol -As needed for work-up
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Condenser

  • Addition funnel

  • Large crystallizing dish or Büchner funnel with vacuum flask

  • Rotary evaporator

  • Glassware for extraction and purification

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a condenser, and an addition funnel.

  • Reagent Charging: To the flask, add ethanol (500 mL), ethyl cyanoacetate (100 g, 0.884 mol), acetone (65 mL, 0.884 mol), and sulfur powder (28.3 g, 0.884 mol).

  • Initiation of Reaction: Begin stirring the mixture to form a suspension. In the addition funnel, place morpholine (38.5 mL, 0.442 mol).

  • Controlled Addition of Catalyst: Add the morpholine dropwise to the stirred suspension over a period of 30-45 minutes. The addition of the basic catalyst is exothermic; monitor the temperature of the reaction mixture. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Progression: After the complete addition of morpholine, heat the reaction mixture to 50-55°C. Stir the mixture at this temperature for 3-4 hours. The reaction mixture will gradually turn into a clear, dark solution.

  • In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for at least one hour to facilitate precipitation of the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol (2 x 50 mL) to remove residual starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[10] For large-scale purification, recrystallization is often more practical.

In-Process Controls and Analytical Characterization

Consistent product quality is ensured through rigorous in-process controls and final product characterization.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction's progress. A typical mobile phase is a 7:3 mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is suitable.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

    • ¹H NMR (400 MHz, CDCl₃): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[1][10]

    • ¹³C NMR (100 MHz, CDCl₃): δ 166.1, 164.2, 136.7, 106.7, 102.8, 59.5, 18.4, 14.4.[1][10][12]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

    • IR (KBr, cm⁻¹): 3408, 3310 (N-H stretching), 2993 (C-H stretching), 1705, 1659 (C=O stretching).[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • ESI-MS: m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺ 186.1.[10]

Safety and Hazard Management

The large-scale synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[13][14][15][16][17][18][19][20][21] All operations should be conducted in a well-ventilated chemical fume hood.[16][22]

  • Reagent Handling:

    • Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[18][19] It is a lachrymator.[19] Avoid contact with skin, eyes, and clothing.[16][22]

    • Acetone: Highly flammable liquid and vapor.[13][23][24] Keep away from heat, sparks, and open flames.[13][23] Causes serious eye irritation and may cause drowsiness or dizziness.[13][23][24]

    • Sulfur Powder: Flammable solid that can form explosive dust-air mixtures.[14][15][20][25] Causes skin irritation.[15][21]

    • Morpholine: Flammable liquid and vapor.[26][27] Toxic in contact with skin and if inhaled, and harmful if swallowed.[26][27][28][29] Causes severe skin burns and eye damage.[26][27][28][29]

  • Spill and Waste Management:

    • In case of a spill, evacuate the area and remove all ignition sources.[17][30] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[17]

    • All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local regulations. Do not discharge into drains.[22][25][29]

Process Workflow

Synthesis_Workflow Start Starting Materials (Acetone, Ethyl Cyanoacetate, Sulfur) Reaction Gewald Reaction (Ethanol, Morpholine, 50-55°C) Start->Reaction Workup Work-up (Cooling, Precipitation) Reaction->Workup Isolation Isolation (Vacuum Filtration, Washing) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Analysis Analytical Characterization (NMR, IR, MS, HPLC) Purification->Analysis FinalProduct Final Product This compound Analysis->FinalProduct

Figure 2: Overall workflow for the synthesis of the target compound.

Conclusion

The Gewald reaction provides a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly the addition of the catalyst and the reaction temperature, high yields of the desired product can be achieved. Adherence to strict safety protocols is paramount when handling the hazardous reagents at a large scale. The protocol and analytical methods described herein provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Produits Lubri-Delta Inc. Safety Data Sheet - Acetone. Retrieved from [Link]

  • Redox. (2022, January 3). Safety Data Sheet Sulfur Powder. Retrieved from [Link]

  • CORECHEM Inc. (2024, March 8). Acetone Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Acetone. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024, May 31). Sulfur,powder,7440E-3 - Safety Data Sheet. Retrieved from [Link]

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). This compound. IUCrData, 6(4), x210351. Retrieved from [Link]

  • ChemSupply Australia. (2024, August 14). Safety Data Sheet SULFUR. Retrieved from [Link]

  • IUCr. (2021). This compound. Retrieved from [Link]

  • Mobinikhaledi, A., Foroughifard, A., & Kalhor, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. Retrieved from [Link]

  • Mamatha, D. M., Kumara, T. S., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2568-2575. Retrieved from [Link]

  • Wikipedia. Gewald reaction. Retrieved from [Link]

  • Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Retrieved from [Link]

  • Organic Chemistry Portal. Gewald Reaction. Retrieved from [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. Retrieved from [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & Maher, A. M. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M329. Retrieved from [Link]

  • Brooks, M. A., & Lee, T. L. (1985). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 345(2), 333-343. Retrieved from [Link]

  • Mack, J. B., et al. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 24(18), 3296. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

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Protocol for the Purification of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2-amino-4-methylthiophene-3-carboxylate using silica gel column chromatography. 2-aminothiophenes are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmacologically active molecules and functional materials.[1][2] The efficacy and reproducibility of subsequent synthetic steps are critically dependent on the purity of this starting material. This guide details the rationale behind solvent system selection, step-by-step procedures for slurry packing and sample elution, and methods for troubleshooting common chromatographic challenges. The target audience includes researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Context

This compound is a polysubstituted thiophene commonly synthesized via the Gewald three-component reaction.[3][4][5] This one-pot synthesis involves the condensation of a ketone (acetone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base catalyst.[1][3][6][7][8] While efficient, the crude product from a Gewald reaction is often contaminated with unreacted starting materials, the base catalyst (e.g., diethylamine), and various side-products, necessitating a robust purification step.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[9] For a moderately polar compound like this compound, which contains both a polar amine group and a slightly less polar ester group, normal-phase chromatography with silica gel is the method of choice.[6][9] Silica gel, a slightly acidic adsorbent, effectively separates the target molecule from less polar impurities, which elute first, and more polar, baseline impurities, which are strongly retained.[9][10]

This protocol has been optimized to ensure high recovery and purity, providing a solid foundation for its use in drug development and advanced material synthesis.

Pre-Chromatography: Compound Properties and Eluent Optimization

Successful chromatography begins with understanding the target molecule and selecting an appropriate solvent system.

2.1 Physicochemical Properties

A summary of the key properties for this compound is essential for procedural design.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S[11]
Molecular Weight 185.25 g/mol [11]
Appearance Yellow crystals[6][7]
Melting Point 76–79°C[6][7]
Polarity Moderately PolarInferred from structure

2.2 Eluent System Selection via Thin-Layer Chromatography (TLC)

The choice of mobile phase (eluent) is the most critical variable. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound. This Rƒ value typically ensures good separation without requiring an excessive volume of solvent.

Protocol for TLC Analysis:

  • Prepare TLC Chambers: Line two small beakers with filter paper and add a few milliliters of two different test solvent systems. A good starting point, based on literature precedent, is Hexane:Ethyl Acetate in 7:3 and 8:2 ratios.[6][7] Cover the beakers with watch glasses to allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in ethyl acetate. Using a capillary tube, spot the solution onto the baseline of two separate silica gel TLC plates.

  • Develop the Plates: Place one plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate Rƒ: Measure the distance from the baseline to the center of the spot for the target compound and the distance from the baseline to the solvent front. Calculate the Rƒ value: Rƒ = (Distance traveled by compound) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio until the desired Rƒ of ~0.3-0.4 is achieved. If the Rƒ is too high, decrease the polarity (increase the hexane proportion). If it is too low, increase the polarity (increase the ethyl acetate proportion).

Materials and Detailed Experimental Protocol

3.1 Equipment and Reagents

  • Glass chromatography column (40-60 cm length, 2-4 cm diameter) with a stopcock

  • Silica Gel (Standard Grade, 100-200 mesh)[6][7]

  • Solvents: Hexane (Reagent Grade), Ethyl Acetate (Reagent Grade)

  • Round bottom flasks for sample preparation and fraction collection

  • TLC plates (Silica gel 60 F254)

  • Beakers, Erlenmeyer flasks, funnels

  • Filter paper, cotton or glass wool

  • Rotary evaporator

3.2 Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation Crude Crude Product (Post-Workup) TLC TLC Analysis for Solvent Optimization Crude->TLC Elute Elute with Optimized Solvent TLC->Elute informs Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Sample (Dry or Wet) Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for chromatographic purification.

3.3 Step-by-Step Purification Protocol

A. Column Preparation (Slurry Packing)

  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (0.5 cm) of sand.

  • In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).

  • Add the initial, least polar eluting solvent (e.g., 85:15 Hexane:Ethyl Acetate) to the silica gel to create a free-flowing slurry. Stir gently to remove air bubbles.

  • With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Continuously tap the side of the column to ensure even packing and prevent air bubbles or cracks.

  • Allow the solvent to drain until the level is just above the silica bed. Add a protective layer of sand (0.5-1 cm) on top of the silica bed. Do not let the column run dry at any point.

B. Sample Loading

  • Wet Loading (Recommended for this compound): Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the silica bed, allowing it to absorb fully.[12]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[12]

C. Elution and Fraction Collection

  • Once the sample is loaded, carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluate in numbered test tubes or flasks. Maintain a constant flow rate.

  • Start with the optimized solvent system (e.g., 7:3 Hexane:Ethyl Acetate).[6][7] Monitor the elution process by collecting fractions of a consistent volume (e.g., 10-20 mL).

  • As the elution progresses, analyze the fractions using TLC. Spot the crude mixture, the current fraction, and the previous fraction on the same plate to track the separation.

  • If separation between the product and a closely-eluting impurity is difficult, a gradient elution can be performed. This involves gradually increasing the polarity of the mobile phase (e.g., moving from 7:3 to 6:4 Hexane:Ethyl Acetate) to increase the elution speed of more retained compounds.[13]

D. Product Isolation

  • Based on the TLC analysis, combine all fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.

  • The final product should be obtained as yellow crystals.[6][7] Confirm its identity and purity using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Compound won't elute (Rƒ = 0) Eluent is not polar enough.Gradually increase the proportion of the polar solvent (ethyl acetate). For very polar compounds, a system like 5% Methanol in Dichloromethane can be used.[14]
Compound elutes too quickly (Rƒ > 0.5) Eluent is too polar.Decrease the proportion of the polar solvent (ethyl acetate).
Streaking or Tailing of Spots on TLC Compound is interacting too strongly with the acidic silica gel (common for amines).Add a small amount (0.5-1%) of triethylamine to the eluent system to neutralize the acidic sites on the silica.[14]
Poor Separation (Overlapping Spots) Inappropriate solvent system or overloaded column.Re-optimize the solvent system with TLC for better spot separation. Ensure the amount of crude material is not more than 1/30th the weight of the silica gel.
Cracked or Channeling Silica Bed Improper packing of the column.The column must be repacked. Ensure the slurry is homogenous and the column is tapped consistently during packing.

References

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Jana, S., et al. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Thomas, J., et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts. [Link]

  • Khanum, S. A., et al. (2021). This compound. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 521132. [Link]

  • Khanum, S. A., et al. (2021). This compound. IUCrData. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]

  • Khanum, S. A., et al. (2021). This compound. International Union of Crystallography. [Link]

Sources

Recrystallization techniques for obtaining pure Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Topic: High-Purity Recovery of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Optimized Recrystallization Techniques

Abstract

This compound is a pivotal building block in medicinal chemistry and material science, frequently employed in the synthesis of novel therapeutic agents and functional materials.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications. This document provides a comprehensive guide to the purification of this compound using optimized recrystallization protocols. We delve into the fundamental principles of crystallization, systematic solvent selection, a detailed step-by-step experimental workflow, and robust methods for purity verification. This guide is designed for researchers, chemists, and process development professionals seeking to achieve high-purity material essential for drug development and scientific research.

Introduction: The Importance of Purity

The thiophene ring system is a privileged scaffold in pharmaceutical development, known to impart favorable biological properties.[2] this compound, with its reactive amino and carboxylate functional groups, serves as a versatile precursor for a wide array of complex molecules.[1] However, its synthesis, often via multicomponent reactions like the Gewald synthesis, can introduce various impurities, including unreacted starting materials, side-products, and colored contaminants.[3]

Recrystallization stands as the most effective and scalable technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[4][5] A successful recrystallization can dramatically enhance purity, improve crystal morphology, and ensure batch-to-batch consistency, which are critical requirements in the pharmaceutical industry.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is the foundation for developing a robust purification strategy.

PropertyValueSource(s)
Chemical Name This compound[1][6]
Molecular Formula C₈H₁₁NO₂S[1][6]
Molecular Weight 185.24 g/mol [1][6][7]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point (Crude) Variable, typically lower than pure compound[8][9]
Melting Point (Purified) 79 - 83 °C[1][7]
CAS Number 43088-42-2[1][6][7]

The Principle of Recrystallization: A Controlled Precipitation

Recrystallization is a purification technique based on differential solubility.[10] The core principle is that the solubility of most solids increases with temperature.[11][12] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, soluble impurities should either be highly soluble at all temperatures or sparingly soluble at all temperatures.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.[10] The impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[12]

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Clarification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Impure Solid B Add Minimum Hot Solvent A->B C Saturated Solution (Compound & Impurities Dissolved) B->C D Hot Gravity Filtration C->D E Insoluble Impurities Removed D->E F Slow Cooling E->F G Pure Crystals Form F->G H Impurities Remain in Mother Liquor F->H I Vacuum Filtration G->I H->I J Wash with Cold Solvent I->J K Dry Pure Crystals J->K

Caption: The four key stages of the recrystallization process.

Solvent Selection: The Critical Decision

The choice of solvent is the most critical parameter for a successful recrystallization.[12] The ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power for the Solute at High Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solubilizing Power for the Solute at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Favorable Solubilizing Power for Impurities: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]

Based on literature evidence for this compound and similar thiophene derivatives, the following solvents are recommended for evaluation:

SolventRationale & ObservationsPotential Issues
Ethanol Often used for recrystallizing 2-aminothiophene derivatives.[13] The crude product is washed with cold ethanol, indicating low solubility at low temperatures.[14]May have moderate solubility at room temperature, potentially reducing yield if not cooled sufficiently.
Ethyl Acetate Yellow crystals of the target compound have been successfully obtained from saturated ethyl acetate solutions.[2][15]Higher volatility can lead to solvent loss and premature crystallization during hot filtration.
Methanol Effective for recrystallizing related aminothiophene esters.[16]Lower boiling point than ethanol; may have slightly different solubility characteristics.
Ethanol/Water A mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), then redissolved with a few drops of ethanol.Can lead to "oiling out" if the solution is cooled too quickly or if too much anti-solvent (water) is added.

For this protocol, Ethanol is selected as the primary solvent due to its favorable balance of properties and documented use.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude this compound.

5.1. Materials and Equipment

  • Crude this compound (~5 g)

  • Ethanol (95% or absolute), reagent grade

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filtering flask

  • Vacuum source

  • Spatula and watch glass

  • Melting point apparatus

Caption: Step-by-step experimental workflow for recrystallization.

5.2. Procedure

  • Dissolution: Place 5.0 g of the crude, yellow-orange solid into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20 mL of ethanol. Place the flask on a hot plate and heat to a near-boil with gentle stirring.

    • Rationale: Starting with a smaller volume of solvent prevents using an excessive amount, which would reduce the final yield.[5]

  • Achieve Saturation: Continue adding hot ethanol dropwise from a separate heated flask until all the solid just dissolves. Avoid adding a large excess of solvent. The final solution should be clear and colored.

    • Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which is necessary to maximize the recovery of the purified compound.[5][12]

  • Decolorization (If Necessary): If the solution is very dark or contains significant colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount (tip of a spatula) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

    • Rationale: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[4] This step should be skipped if the solution color is only light yellow.

  • Hot Gravity Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a pre-warmed 250 mL Erlenmeyer flask. Pour the hot solution quickly through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

    • Rationale: This step removes insoluble impurities. Using a pre-warmed flask and a short-stemmed funnel prevents premature crystallization of the product in the funnel stem.[11]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling promotes the formation of large, well-defined crystals and effectively excludes impurities from the crystal lattice.[11] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

    • Rationale: The solubility of the compound is significantly lower at 0-4 °C than at room temperature, thus increasing the overall yield of the recovered solid.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold ethanol.

    • Rationale: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the pure product crystals.[5]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystalline powder to a pre-weighed watch glass and allow it to air-dry completely in a fume hood or in a vacuum oven at low heat (~40-50 °C).

Purity Assessment: Validating the Outcome

The success of the recrystallization must be confirmed through analytical methods.

6.1. Melting Point Analysis This is the most straightforward method to assess purity.[8][17] A pure substance melts over a very narrow temperature range (0.5 – 1 °C).[8] Impurities disrupt the crystal lattice, causing the melting point to be both depressed and broadened.[8][9]

SampleExpected Melting Point RangeInterpretation
Crude Product e.g., 72 - 78 °C (Broad)Presence of impurities.
Recrystallized Product e.g., 80 - 81.5 °C (Sharp)High purity achieved.

6.2. Thin-Layer Chromatography (TLC) TLC can be used for a quick qualitative check. A purified sample should show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.

6.3. High-Performance Liquid Chromatography (HPLC) For quantitative analysis, HPLC is the method of choice. A purity of ≥98% is often achievable with a single recrystallization. Comparing the chromatograms of the crude and purified material will clearly demonstrate the removal of impurity peaks.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not saturated.Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "Oils Out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The cooling rate is too fast.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider using a different solvent or a mixed-solvent system.
Low Recovery/Yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration; compound has significant solubility in cold solvent.Optimize the solvent volume. Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-warmed. Cool the filtrate in an ice bath for a longer period.
Crystals Appear Colored Colored impurities were not fully removed.Repeat the recrystallization, incorporating the activated charcoal step (Section 5.2, Step 3).

Conclusion

Recrystallization is a powerful, economical, and efficient technique for the purification of this compound. By carefully selecting a suitable solvent, such as ethanol, and following a systematic protocol involving slow cooling and proper washing, a significant increase in purity can be achieved. Verification of purity through melting point analysis and chromatographic methods is essential to validate the process. The detailed protocol herein provides a reliable framework for obtaining high-purity material, ensuring the integrity of subsequent research and development activities.

References

  • Title: What is Melting Point? Source: Mettler Toledo URL: [Link]

  • Title: Melting Point Determination Source: Analytical Testing Labs URL: [Link]

  • Title: Measuring the Melting Point Source: Westlab Canada URL: [Link]

  • Title: Melting Point Determination Source: NAMSA URL: [Link]

  • Title: Melting point determination Source: SSERC URL: [Link]

  • Title: Recrystallization Source: University of California, Los Angeles - Chemistry Department URL: [Link]

  • Title: Recrystallization Source: Wired Chemist URL: [Link]

  • Title: Recrystallization1 Source: University of Massachusetts - Chemistry Department URL: [Link]

  • Title: Recrystallization I Source: University of Pennsylvania - Chemistry Department URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: this compound Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Recrystallization Definition, Principle & Purpose Source: PraxiLabs URL: [Link]

  • Title: Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases Source: Asian Journal of Chemistry URL: [Link]

  • Title: Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids Source: Google Patents URL
  • Title: this compound Source: IUCr Journals URL: [Link]

  • Title: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF Source: ResearchGate URL: [Link]

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Application in the synthesis of novel antimicrobial and antifungal compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel Antimicrobial and Antifungal Compounds

Authored by a Senior Application Scientist

The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant threats to global health, rendering conventional therapies ineffective against a growing number of pathogenic bacteria and fungi.[1][2][3][4] The World Health Organization has identified families of bacteria that pose the greatest danger to human health, for which treatment options are critically limited.[2][5][6][7] This dire situation necessitates a paradigm shift in the discovery and development of new antimicrobial agents, moving beyond the modification of existing scaffolds to the exploration of novel chemical entities and therapeutic strategies.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of modern synthetic strategies, detailed experimental protocols for biological evaluation, and the rationale behind key methodological choices, empowering research teams to navigate the complexities of antimicrobial drug discovery.

The Modern Chemist's Toolbox: Strategies for Synthesizing Novel Antimicrobial Scaffolds

The discovery of new antimicrobial agents has been revitalized by innovative synthetic methodologies that prioritize efficiency, diversity, and the rapid assembly of complex molecules.[8] These approaches allow for the exploration of a vast chemical space to identify novel scaffolds that can circumvent existing resistance mechanisms.[4]

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[8][9] The inherent efficiency and atom economy of MCRs make them ideal for generating libraries of structurally diverse compounds for high-throughput screening.[8][10] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have proven particularly effective in rapidly assembling complex, peptidomimetic structures with significant biological potential.[8]

Causality in MCRs: The strategic advantage of MCRs lies in their convergent nature. Instead of building a molecule through a lengthy, linear sequence, MCRs create complexity in a single step. This dramatically accelerates the discovery timeline and allows chemists to systematically vary multiple points of the molecular scaffold, enabling a more thorough exploration of the structure-activity relationship (SAR).[8][11]

MCR_Workflow cluster_0 Traditional Linear Synthesis cluster_1 Multicomponent Reaction (MCR) A A AB A-B A->AB Step 1 B B B->AB ABC A-B-C AB->ABC Step 2 C C C->ABC Product Product ABC->Product Step 3+ A2 A Product2 Product A2->Product2 One Pot B2 B B2->Product2 One Pot C2 C C2->Product2 One Pot

Caption: MCRs create molecular complexity in a single step versus traditional synthesis.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized drug discovery.[12] This reaction is exceptionally efficient, highly specific, and proceeds under mild, often aqueous, conditions, making it perfect for linking different molecular fragments.[12][13] In antimicrobial synthesis, click chemistry is used to create diverse libraries of 1,2,3-triazole-containing compounds or to conjugate a known active scaffold to other fragments to enhance potency or target new pathways.[12][14] The 1,2,3-triazole core is not merely a linker; it is a bioisostere for amide bonds and can actively participate in binding to biological targets.[12]

Causality in Click Chemistry: The power of this approach lies in its modularity and reliability. By preparing a set of azide-functionalized scaffolds and a library of alkyne-containing fragments, a researcher can rapidly generate a large matrix of novel compounds. This strategy has been successfully employed to discover potent macrolide antibiotics where the ribosome itself templates the click reaction, effectively building its own inhibitor in situ.[14][15]

Click_Chemistry cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactants R1-N3 (Azide) + R2-C≡CH (Alkyne) Catalyst Cu(I) Catalyst Product 1,4-disubstituted 1,2,3-Triazole Catalyst->Product High Yield Mild Conditions

Caption: Click chemistry enables the efficient and specific joining of molecular fragments.

Experimental Protocol: Antimicrobial and Antifungal Susceptibility Testing

Identifying a promising synthetic route is only the first step. The synthesized compounds must be rigorously evaluated for biological activity. The gold standard for determining the in vitro efficacy of a novel compound is the Minimum Inhibitory Concentration (MIC) assay.[16]

This protocol is a standardized method for determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[16] This method is adaptable for both bacteria and fungi and follows guidelines similar to those established by the Clinical and Laboratory Standards Institute (CLSI).[17]

Principle of the Method: A standardized inoculum of the test microorganism is exposed to serial dilutions of the novel compound in a liquid growth medium. Following incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or plate reader (optional)

  • Multi-channel pipette

Step-by-Step Methodology:

  • Preparation of Compound Plate: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the test compound at 2x the highest desired final concentration to the wells in column 1. This creates a 1:2 dilution. c. Using a multi-channel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no compound). e. Column 12 will serve as the sterility control (no compound, no inoculum).

  • Preparation of Inoculum: a. From a fresh agar plate (18-24 hours growth), select several colonies of the microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. b. The final volume in each well (except column 12) is now 200 µL. c. Seal the plate and incubate at 35-37°C. Incubation time is typically 18-24 hours for most bacteria and 24-48 hours for fungi.[18]

  • Reading the Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[16] b. Check the control wells: Column 11 should show distinct turbidity (growth), and column 12 should remain clear (sterility). The test is invalid if these conditions are not met.

MIC_Assay_Workflow prep_plate 1. Prepare Compound Plate (Serial Dilutions) inoculate 3. Inoculate Plate prep_plate->inoculate prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate 4. Incubate (e.g., 37°C, 24h) inoculate->incubate read_results 5. Read MIC (Lowest concentration with no growth) incubate->read_results

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Data Interpretation and Next Steps

The output of the MIC assays should be organized into a clear, comparative format. This allows for rapid assessment of a compound's spectrum of activity and potency.

Compound IDS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)
SYN-001 864>12816
SYN-002 432>1288
SYN-003 >128>128>128>128
Fluconazole NANANA2
Ciprofloxacin 0.50.0150.25NA

Data is hypothetical for illustrative purposes. NA = Not Applicable.

A compound with potent MIC values is a "hit." The subsequent critical phase is to identify its cellular target and mechanism of action (MoA).[19] Understanding the MoA is crucial for optimizing the lead compound and predicting potential resistance pathways. Major antimicrobial targets include:

  • Cell Wall Synthesis: Inhibition of peptidoglycan (bacteria) or glucan/chitin (fungi) synthesis.[2][20]

  • Protein Synthesis: Targeting the bacterial ribosome.[2][20]

  • Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription.[2][20]

  • Cell Membrane Integrity: Disrupting the membrane, leading to leakage and cell death.[2][20]

  • Metabolic Pathways: Inhibiting essential enzymatic pathways like folate synthesis.[20]

MoA_Targets cluster_targets center Pathogen Cell CellWall Cell Wall (Peptidoglycan, Glucan) Membrane Cell Membrane (Disruption) Protein Protein Synthesis (Ribosome) NucleicAcid Nucleic Acid Synthesis (DNA/RNA)

Caption: Major cellular targets for antimicrobial and antifungal drug action.

Techniques to determine MoA range from macromolecular synthesis assays, which measure the incorporation of radiolabeled precursors for DNA, RNA, and protein, to more advanced methods like thermal proteome profiling.[19]

Conclusion and Future Outlook

The synthesis of novel antimicrobial and antifungal compounds is a complex but critical endeavor. By leveraging modern synthetic strategies like multicomponent reactions and click chemistry, research teams can accelerate the discovery of diverse chemical scaffolds.[8][12] These efforts, combined with robust and standardized biological evaluation protocols, form the foundation of a rational and efficient drug discovery pipeline. The ultimate goal is to develop the next generation of therapeutics that can effectively combat drug-resistant pathogens and safeguard public health.[2][5][7]

References

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  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of a key pharmaceutical intermediate.

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you optimize your reaction outcomes.

The synthesis of this valuable thiophene derivative is most commonly achieved through the Gewald multicomponent reaction.[1][2] This one-pot procedure involves the condensation of acetone, ethyl cyanoacetate, and elemental sulfur, typically catalyzed by a base. While elegant in its convergence, the reaction is sensitive to several parameters that can impact yield and purity. This guide provides a structured approach to troubleshooting and optimization.

Understanding the Gewald Reaction Mechanism

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds through several key stages, and issues at any stage can impede the overall success. The process begins with a Knoevenagel condensation, followed by the addition of sulfur, and concludes with a ring-closure to form the aromatic thiophene ring.[1][3]

The mechanism is generally understood as follows:

  • Knoevenagel Condensation : The base (e.g., diethylamine, morpholine) catalyzes the condensation between the ketone (acetone) and the α-cyanoester (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1][4]

  • Sulfur Addition (Michael Addition) : The α,β-unsaturated intermediate is deprotonated by the base, creating a nucleophilic carbanion. This carbanion attacks the elemental sulfur (S₈ ring), leading to the formation of a polysulfide intermediate.[3][5]

  • Ring Closure & Aromatization : The sulfur-containing intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[5][6] The final aromatization is the primary thermodynamic driving force for the entire reaction sequence.[3][4]

Gewald_Mechanism Start Acetone + Ethyl Cyanoacetate Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base (e.g., Diethylamine) Base->Knoevenagel Catalyst Michael Michael Addition of Sulfur Base->Michael Activates Intermediate Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 Intermediate1->Michael Sulfur Elemental Sulfur (S₈) Sulfur->Michael Intermediate2 Sulfur Adduct (Polysulfide Intermediate) Michael->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Cyclization->Product

Caption: The Gewald reaction mechanism workflow.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" for the solution.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

A low or nonexistent yield is the most common issue, often pointing to problems in the initial, crucial steps of the reaction.

Possible Cause 1: Inefficient Knoevenagel-Cope Condensation. The formation of the α,β-unsaturated nitrile is the first critical step.[1] If this condensation is slow or fails, the subsequent sulfur addition and cyclization cannot occur.

  • Solution: Re-evaluate Your Base. The choice and amount of base are critical. Secondary amines like morpholine or diethylamine are effective catalysts.[7][8] If you are using a weaker base like triethylamine with a less reactive ketone, the condensation may be too slow. Consider screening different bases.

  • Solution: Remove Water. The condensation produces water, which can inhibit the reaction equilibrium. While not always necessary in alcoholic solvents, if you suspect issues, consider adding a dehydrating agent or using a Dean-Stark apparatus, although this complicates the one-pot setup.[9]

Possible Cause 2: Poor Sulfur Solubility or Reactivity. Elemental sulfur (S₈) is a stable ring and can be slow to react. Its solubility is also a key factor.

  • Solution: Optimize Solvent and Temperature. Use polar solvents like ethanol or methanol, which are known to better solubilize sulfur compared to less polar options.[9][10] Gentle heating to 40-60°C significantly improves sulfur's reactivity and solubility.[7][9] However, avoid excessive temperatures, which can promote side reactions. A typical procedure stirs the reaction at 50°C for a few hours.[7][11]

  • Solution: Ensure Fine Powder. Use finely powdered elemental sulfur to maximize surface area and improve its rate of reaction.

Possible Cause 3: Incorrect Stoichiometry or Reagent Quality. The Gewald reaction is a multi-component synthesis, and the ratio of reactants is important.

  • Solution: Verify Reagent Purity and Ratios. Ensure all starting materials (acetone, ethyl cyanoacetate, sulfur) are pure and dry. Use a near 1:1:1 molar ratio of the three main components, with the base used in catalytic or stoichiometric amounts depending on the specific protocol.[7][8]

Troubleshooting_Yield Start Low or No Product Yield Check_Condensation Is Knoevenagel Condensation Failing? Start->Check_Condensation Check_Sulfur Is Sulfur Reactivity the Issue? Start->Check_Sulfur Check_Stoichiometry Are Reagents & Ratios Correct? Start->Check_Stoichiometry Sol_Base Action: Screen Bases (Morpholine, Diethylamine) Check_Condensation->Sol_Base Cause: Ineffective Base Sol_Water Action: Ensure Anhydrous Conditions Check_Condensation->Sol_Water Cause: Water Inhibition Sol_Temp_Solvent Action: Use Polar Solvent (EtOH/MeOH) & Heat (40-60°C) Check_Sulfur->Sol_Temp_Solvent Cause: Poor Solubility Sol_Sulfur_Form Action: Use Finely Powdered Sulfur Check_Sulfur->Sol_Sulfur_Form Cause: Low Surface Area Sol_Purity Action: Verify Purity & Stoichiometry (1:1:1) Check_Stoichiometry->Sol_Purity Cause: Impure Reagents

Caption: Troubleshooting workflow for low product yield.

Q2: My final product is impure, and purification by column chromatography is difficult. What are the likely impurities?

Impurity profiles can be complex, but they often stem from incomplete reactions or side reactions.

Possible Impurity 1: Unreacted Knoevenagel-Cope Intermediate. If the sulfur addition or cyclization is slow, the α,β-unsaturated nitrile may remain as a major impurity.[9]

  • Troubleshooting: This indicates that the second half of the reaction is the rate-limiting step. Ensure sufficient sulfur is present and that the temperature and base are adequate to facilitate the cyclization. Increasing the reaction time or temperature slightly (e.g., from 50°C to 60°C) may help drive the reaction to completion.

Possible Impurity 2: Dimerization or Polymerization Products. The highly reactive α,β-unsaturated nitrile intermediate can undergo self-condensation or dimerization, especially if its concentration becomes too high or if the subsequent steps are slow.[9][12]

  • Troubleshooting: This can sometimes be managed by adjusting the rate of addition of reagents to keep the concentration of the reactive intermediate low. Changing the solvent or catalyst might also alter the reaction pathways to favor the desired cyclization over dimerization.

Purification Strategy: A standard method for purification is silica gel column chromatography using a hexane/ethyl acetate mixture (e.g., 7:3 v/v) as the eluent.[7][13] If impurities are co-eluting, consider recrystallization from ethanol or an ethyl acetate/hexane mixture after the column to obtain highly pure, crystalline material.[8][11]

Experimental Protocols & Data

Standard Laboratory Protocol

This protocol is based on a well-established literature procedure that reports a high yield (85%).[7][11]

Reagents & Equipment:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Diethylamine

  • Absolute Ethanol

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography setup)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate vessel, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the acetone/ethyl cyanoacetate mixture to the sulfur/diethylamine solution.

  • Heat the reaction mixture to 50°C and stir constantly for 3 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Once complete, cool the reaction mixture and quench with ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate, 7:3) to yield the final product as yellow crystals.[7][13]

Data Summary: Impact of Reaction Parameters

The choice of catalyst and solvent can significantly influence the reaction outcome. The following table summarizes conditions from various reports.

Ketone/AldehydeActive NitrileBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
AcetoneEthyl CyanoacetateDiethylamineEthanol50385[7],[11]
Various KetonesEthyl CyanoacetateMorpholineMethanol45370-85[8]
Various KetonesMalononitrileL-ProlineDMF802-3High[2]
CyclohexanoneMalononitrileNa₂CaP₂O⁷Water801.592[14]
Various KetonesMalononitrileTriethylamineWater (ultrasound)700.5-142-90[15]

This data highlights that while traditional amine bases in alcohol provide good yields, modern approaches using organocatalysts or heterogeneous catalysts in green solvents like water can also be highly effective, sometimes with reduced reaction times.[14][15]

References

  • Nayak, S. K., et al. (2021). This compound. IUCrData, 6(5). [Link]

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]

  • International Union of Crystallography. (2021). This compound. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]

  • IUCr Journals. (2021). This compound. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Gagnon, D., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-245. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]

  • Gagnon, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

  • Pericherla, K., & Kumar, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24867–24883. [Link]

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Gewald Synthesis Technical Support Center: A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful multicomponent reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into identifying and minimizing common side reactions, ensuring the integrity and efficiency of your synthesis.

Introduction to the Gewald Synthesis: A Double-Edged Sword

The Gewald reaction, a cornerstone in heterocyclic chemistry, offers a straightforward and atom-economical route to highly functionalized 2-aminothiophenes.[1][2] These structures are pivotal scaffolds in a vast array of pharmaceuticals and functional materials. The reaction's elegance lies in its convergence of a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.

However, this seemingly simple one-pot reaction is a delicate balance of competing equilibria. The same conditions that promote the desired thiophene formation can also pave the way for a host of side reactions, leading to purification challenges, reduced yields, and in some cases, reaction failure. This guide will illuminate the mechanistic underpinnings of these side reactions and provide you with the expert knowledge to steer your reaction toward the desired product.

Core Principles of the Gewald Reaction Mechanism

A foundational understanding of the Gewald reaction mechanism is paramount to effective troubleshooting. The reaction proceeds through a cascade of three key stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile, yielding an α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition: Elemental sulfur (S₈) is activated and adds to the α,β-unsaturated nitrile. This step is mechanistically complex and is now understood to involve a dynamic equilibrium of polysulfide intermediates.[3][4][5]

  • Cyclization and Aromatization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization to afford the stable, aromatic 2-aminothiophene ring.[1]

The interplay and rates of these stages are highly sensitive to reaction parameters, and it is within these intricate steps that the propensity for side reactions arises.

graph Gewald_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Carbonyl + Active Methylene Nitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Knoevenagel-Cope\nIntermediate (α,β-Unsaturated Nitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Sulfurated Intermediate\n(Polysulfide Adducts)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="2-Aminothiophene\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Base-Catalyzed\nCondensation"]; B -> C [label="Sulfur Addition"]; C -> D [label="Cyclization &\nAromatization"]; }

Caption: The three core stages of the Gewald synthesis.

Troubleshooting Guide: From Symptoms to Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the Gewald synthesis.

FAQ 1: My reaction is sluggish, and I'm observing a low yield of the desired 2-aminothiophene. What are the likely causes and how can I fix it?

A low or stalled reaction is often indicative of an inefficient initial Knoevenagel-Cope condensation or poor reactivity of the sulfur.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger or different class of base may be necessary. While tertiary amines like triethylamine can be effective, secondary amines such as morpholine or piperidine are often preferred as they can also aid in the activation of elemental sulfur.[6]

  • Water Removal: The condensation step generates water, which can inhibit the reaction. For sensitive substrates, consider using a Dean-Stark apparatus or adding a dehydrating agent.

  • Sulfur Solubility and Reactivity: Elemental sulfur has limited solubility in many organic solvents.

    • Solvent Choice: Polar aprotic solvents like DMF or polar protic solvents like ethanol or methanol generally improve the solubility and reactivity of sulfur.[6]

    • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions.[6]

  • Steric Hindrance: For sterically hindered ketones, a one-pot approach may be inefficient. A two-step procedure, where the α,β-unsaturated nitrile is first synthesized and isolated before reacting with sulfur and base, can be more effective.[6]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields, particularly for challenging substrates.[1]

ParameterRecommendation for Sluggish ReactionsRationale
Base Screen morpholine, piperidine, or triethylamine.Secondary amines can also activate sulfur.
Solvent Ethanol, Methanol, or DMF.Enhances sulfur solubility and reactivity.
Temperature Moderate heating (40-60 °C).Increases reaction rate without promoting excessive side reactions.
Procedure For hindered ketones, consider a two-step approach.Isolating the Knoevenagel-Cope intermediate can improve overall yield.
FAQ 2: My reaction mixture is complex, and I'm having difficulty isolating the pure product. What are the common byproducts and how can I minimize their formation?

A complex reaction mixture is a hallmark of competing side reactions. The two most prevalent culprits are the dimerization of the Knoevenagel-Cope intermediate and the formation of a complex mixture of polysulfides.

A. The Dimerization Dilemma

The α,β-unsaturated nitrile intermediate can undergo a self-condensation via a Michael addition followed by a Thorpe-Ziegler cyclization to form a substituted cyclohexadiene dimer. This is particularly problematic when using highly reactive nitriles like malononitrile.[3]

graph Dimerization_Pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes B [label="Knoevenagel-Cope\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="Cyclohexadiene Dimer\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiophene [label="2-Aminothiophene\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges B -> Dimer [label="Michael Addition &\nThorpe-Ziegler Cyclization"]; B -> Thiophene [label="Sulfur Addition &\nCyclization"]; }

Caption: Competing pathways for the Knoevenagel-Cope intermediate.

Minimization Strategies:

  • Control Reactant Concentration: Lowering the concentration of the reactants can disfavor the bimolecular dimerization reaction.

  • Rate of Reagent Addition: Slow, controlled addition of the carbonyl compound or the active methylene nitrile can help to maintain a low concentration of the Knoevenagel-Cope intermediate, thus minimizing its self-condensation.

  • Solvent Choice: The choice of solvent can influence the rate of dimerization versus the rate of sulfur addition. Protic solvents like ethanol can help to solvate and stabilize intermediates, potentially favoring the desired reaction pathway.

  • Base Selection: The basicity and nucleophilicity of the amine catalyst can play a role. A less hindered base may favor the desired reaction.

B. The Polysulfide Problem

Recent computational studies have revealed that the addition of sulfur is not a simple, single-step process. Instead, it involves the formation of a complex equilibrium of polysulfide intermediates.[3][4][5] If not efficiently converted to the monosulfide adduct required for cyclization, this can lead to a complex mixture of byproducts and unreacted intermediates.

Troubleshooting Polysulfide Formation:

  • Stoichiometry of Sulfur: Ensure that the correct stoichiometry of elemental sulfur is used. An excess may lead to the formation of higher-order polysulfides that are difficult to convert to the desired product.

  • Role of Protonation: The decomposition of polysulfide intermediates is facilitated by protonation.[3][4][5] In protic solvents like ethanol, the solvent itself can act as a proton source. In aprotic solvents, the conjugate acid of the amine base plays this role. Ensuring the presence of a suitable proton source can be critical.

  • Reaction Time and Temperature: Allow sufficient reaction time for the polysulfide equilibrium to resolve towards the cyclizable monosulfide intermediate. As with other aspects of this reaction, moderate heating can be beneficial, but excessive temperatures should be avoided.

FAQ 3: I have isolated a significant amount of the cyclohexadiene dimer. Is it possible to convert this byproduct back to the desired 2-aminothiophene?

Yes, under certain conditions, the dimerization can be reversible, and the dimer can be "recyclized" to the 2-aminothiophene product. This process is essentially a retro-Michael/retro-Thorpe-Ziegler reaction followed by the standard Gewald pathway.

Experimental Protocol for Dimer Recyclization:

While a universally optimized protocol is substrate-dependent, the following procedure provides a robust starting point based on the principles of retro-Michael reactions.

  • Isolate the Dimer: Isolate the cyclohexadiene dimer from the initial reaction mixture using standard purification techniques (e.g., crystallization or chromatography).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the isolated dimer in a suitable solvent (ethanol or DMF are good starting points).

  • Add Sulfur and Base: To the solution, add elemental sulfur (typically 1.1-1.2 equivalents relative to the monomeric unit of the dimer) and a suitable base (morpholine or triethylamine, 1.5-2.0 equivalents).

  • Heating: Heat the reaction mixture to a moderate temperature (50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The desired 2-aminothiophene can then be isolated using standard work-up and purification procedures.

Rationale: The addition of base and heat promotes the retro-Michael and retro-Thorpe-Ziegler reactions, leading to the regeneration of the Knoevenagel-Cope intermediate. This intermediate is then trapped by the elemental sulfur present in the reaction mixture and funneled down the desired Gewald pathway to form the 2-aminothiophene.

graph Recyclization_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Dimer [label="Isolated Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Dissolve in Solvent\n+ Sulfur + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat (50-70 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Regenerated\nKnoevenagel-Cope\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Aminothiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dimer -> Reaction; Reaction -> Heating; Heating -> Intermediate [label="Retro-Michael/\nRetro-Thorpe-Ziegler"]; Intermediate -> Product [label="Gewald Pathway"]; }

Caption: Workflow for the recyclization of the cyclohexadiene dimer.

Summary of Key Recommendations for Minimizing Side Reactions

Side ReactionKey Contributing FactorsRecommended Mitigation Strategies
Dimerization High concentration of Knoevenagel-Cope intermediate, highly reactive nitriles (e.g., malononitrile).- Lower reactant concentrations. - Slow addition of reagents. - Use of protic solvents (e.g., ethanol). - Consider a two-step procedure.
Polysulfide Accumulation Inefficient decomposition of higher-order polysulfides.- Ensure correct sulfur stoichiometry. - Use a protic solvent or an appropriate amine base to provide a proton source. - Allow for sufficient reaction time at a moderate temperature.
Low Yield Inefficient Knoevenagel-Cope condensation, poor sulfur reactivity.- Screen different bases (e.g., morpholine, piperidine). - Use a suitable polar solvent (e.g., ethanol, DMF). - Moderate heating (40-60 °C). - For hindered substrates, use a two-step approach.

Conclusion

The Gewald synthesis is a powerful and versatile tool for the synthesis of 2-aminothiophenes. However, its successful application requires a nuanced understanding of the underlying reaction mechanism and the potential for side reactions. By carefully considering the choice of reactants, solvent, base, and reaction temperature, and by implementing the troubleshooting strategies outlined in this guide, researchers can effectively minimize the formation of byproducts and achieve high yields of the desired 2-aminothiophene products. This technical support center serves as a living document, and we encourage you to share your experiences and insights to further refine our collective understanding of this important reaction.

References

  • Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • J&K Scientific LLC. Gewald Reaction. [Link]

  • Liang, C., Lei, D., Wang, X., Zhang, Q., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]

  • Pericherla, K., & Kumar, A. (2014). Reaction optimization studies of the modified Gewald reaction a. ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Sabnis, R. W. (2017). The Gewald reaction in dye chemistry. ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2022). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]

  • McKenzie, L., & Brough, P. A. (2018). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PubMed Central. [Link]

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Troubleshooting the purification process of 2-aminothiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the purification of 2-aminothiophene derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to solve purification challenges effectively. 2-Aminothiophenes are a cornerstone scaffold in medicinal chemistry, but their purification can be non-trivial due to the nature of their synthesis, particularly the ubiquitous Gewald reaction.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.

Section 1: General FAQs and Initial Workup Issues

This section addresses common problems observed immediately after synthesis and before intensive purification.

Question: My crude product is a dark, oily, or tar-like substance with a strong sulfur smell. What's happening and how do I clean it up?

Answer: This is the most common issue when synthesizing 2-aminothiophenes via the Gewald reaction. The appearance and smell are typically due to a combination of residual elemental sulfur and various polysulfide intermediates.[3][4] The reaction funnels a complex equilibrium of polysulfides into the final product, but quenching the reaction can leave these impurities behind.[4]

Causality: Elemental sulfur (S₈) has moderate solubility in many organic solvents used for extraction, and polysulfides can be highly colored. Simple extraction and concentration will co-solubilize these impurities with your product.

Solution: Reductive Workup

A pre-purification reductive wash is highly effective.

Protocol: Reductive Wash of Crude 2-Aminothiophene

  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). Shake gently for 2-3 minutes. You may observe a decrease in the color of the organic layer.

  • Separation: Separate the layers. Wash the organic layer again with brine to remove residual water-soluble components.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Assessment: The resulting crude product should be a more manageable solid or oil, largely free of elemental sulfur, and ready for chromatography or crystallization.

Question: My yield is very low after the initial workup. Where could my product have gone?

Answer: Low yield can stem from several factors, from an incomplete reaction to physical loss during workup. For 2-aminothiophenes, which possess a basic amino group, a common culprit is loss during aqueous extraction.

Causality: The 2-amino group is basic and can be protonated under neutral or slightly acidic conditions, forming a salt. This salt will have high solubility in the aqueous layer, leading to significant product loss if you perform a water or brine wash without controlling the pH.

Solution: pH-Controlled Extraction

Always ensure your aqueous washes are basic.

  • Recommendation: Use a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for your initial washes instead of neutral water. This ensures the 2-amino group remains in its neutral, organic-soluble form. If you suspect you've lost the product to an acidic or neutral aqueous layer, you can often recover it by basifying the aqueous layer to pH 8-9 with NaHCO₃ and back-extracting with ethyl acetate or DCM.

Section 2: Troubleshooting Column Chromatography

Column chromatography is a powerful tool for purifying 2-aminothiophene derivatives, but their unique properties can present challenges.[5]

Question: My compound is streaking badly on the silica gel column, resulting in poor separation. Why?

Answer: This is a classic sign of an undesirable interaction between your compound and the stationary phase. Given that 2-aminothiophenes are basic, the issue is the interaction of the amino group with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction prevents a clean elution band.

Causality: The acidic silanol groups can protonate the basic 2-amino group, causing it to "stick" to the stationary phase and then slowly "bleed" down the column, resulting in tailing or streaking.

Solutions:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA), typically at a concentration of 0.5-1% by volume. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing for a much sharper elution profile.[6]

  • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography if your derivative has sufficient hydrophobic character.

Visualizing the Troubleshooting Logic for Column Chromatography

The following diagram outlines a decision-making process for optimizing the column chromatography of 2-aminothiophene derivatives.

Chromatography_Troubleshooting start Crude Product Analysis via TLC streaking Problem: Streaking or Tailing? start->streaking separation Problem: Poor Separation (Rf values too close)? streaking->separation No sol_streaking Solution: Add 0.5-1% Triethylamine to Eluent Consider Neutral Alumina streaking->sol_streaking Yes no_elution Problem: Compound Stuck at Baseline? separation->no_elution No sol_separation Solution: Decrease Eluent Polarity Try Different Solvent System (e.g., DCM/MeOH vs Hex/EtOAc) separation->sol_separation Yes sol_no_elution Solution: Drastically Increase Eluent Polarity (e.g., 5-10% MeOH in DCM) Check for Decomposition no_elution->sol_no_elution Yes success Pure Product no_elution->success No sol_streaking->success sol_separation->success sol_no_elution->success

Caption: Decision tree for troubleshooting common column chromatography issues.

Question: I ran my column, but my fractions are still impure. What are the likely side-products I need to separate?

Answer: Impurities are often structurally related to your desired product, making separation challenging. In a Gewald synthesis, the most common impurities are unreacted starting materials and the Knoevenagel condensation intermediate.[3][7]

  • Knoevenagel Intermediate: This is the product formed between your carbonyl compound and the active methylene nitrile before the addition of sulfur. It is typically less polar than your final 2-aminothiophene.

  • Unreacted Carbonyl/Nitrile: These are usually much less polar and will elute very early in the column.

  • Oxidized Dimers: 2-Aminothiophenes can sometimes undergo oxidative dimerization, especially if left exposed to air for extended periods. These dimers are significantly less polar and will appear as new, higher Rf spots on TLC.

Data Presentation: Typical Eluent Systems for 2-Aminothiophenes

The choice of eluent is critical for separation. Below is a table of common starting points for silica gel chromatography, which should be optimized using TLC.

Polarity of DerivativePrimary Solvent (Non-polar)Secondary Solvent (Polar)Modifier (if needed)
Low to MediumHexanes / HeptaneEthyl Acetate (EtOAc)0.5% Triethylamine
Medium to HighDichloromethane (DCM)Ethyl Acetate (EtOAc)0.5% Triethylamine
High / Very PolarDichloromethane (DCM)Methanol (MeOH)0.5% Triethylamine

Section 3: Troubleshooting Crystallization

Crystallization is an excellent and scalable method for achieving high purity.[8] Many 2-aminothiophene derivatives are stable, crystalline solids.[9][10]

Question: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solubility of your compound is exceeded, but the molecules do not have the time or correct orientation to form an ordered crystal lattice. Instead, they crash out as a liquid phase. This is common when a solution is cooled too quickly or when the solvent system is not ideal.

Causality: The transition from a dissolved state to a solid crystal requires overcoming an energy barrier for nucleation. If the solution becomes supersaturated too rapidly, the system defaults to the lower-energy liquid-liquid phase separation (oiling out).

Solutions:

  • Slow Down the Cooling: After dissolving your compound at an elevated temperature, allow it to cool to room temperature very slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulation (e.g., wrapping the flask in glass wool) can help.

  • Optimize the Solvent System: Oiling out is often a sign that the solvent is "too good" at dissolving the impurities or "too poor" at dissolving the main compound at lower temperatures.

    • Try a Co-solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., DCM or acetone). Then, slowly add a poor solvent (an "anti-solvent") like hexanes or water dropwise until the solution becomes faintly cloudy (the saturation point). Gently warm the solution until it becomes clear again, then allow it to cool slowly. This method, known as anti-solvent crystallization, can be very effective.[11]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

Experimental Workflow: Anti-Solvent Crystallization

The following diagram illustrates the workflow for this powerful crystallization technique.

Crystallization_Workflow A 1. Dissolve Crude Product in Minimal Good Solvent (e.g., Acetone) B 2. Add Poor Solvent (Anti-Solvent, e.g., Hexane) Dropwise Until Persistent Cloudiness A->B C 3. Add 1-2 Drops of Good Solvent to Re-clarify the Solution B->C D 4. Allow to Cool Slowly (Uncovered or Loosely Capped) C->D E 5. Crystal Formation D->E F 6. Isolate Crystals by Filtration Wash with Cold Anti-Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Step-by-step workflow for anti-solvent crystallization.

This guide provides a foundational framework for troubleshooting the purification of 2-aminothiophene derivatives. Remember that each derivative is unique, and empirical optimization based on these principles is key to success. Always use TLC to guide your purification strategy and characterize your final product thoroughly to confirm its identity and purity.

References

  • Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1067. Available at: [Link]

  • CORE. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Available at: [Link]

  • ResearchGate. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Available at: [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. Polycyclic Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Wiley Online Library. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of the Chinese Chemical Society. Available at: [Link]

  • Nguyen, T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20, 2987–3011. Available at: [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 16(11), 1599. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS, 5(2), 263-270. Available at: [Link]

  • ResearchGate. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Available at: [Link]

  • Wikipedia. List of purification methods in chemistry. Available at: [Link]

  • National Institutes of Health. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Membranes, 14(1), 14. Available at: [Link]

  • National Institutes of Health. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Journal of Neurochemistry, 157(4), 1147-1162. Available at: [Link]

  • IJPPR. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-15. Available at: [Link]

  • MDPI. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 6(4), 366-373. Available at: [Link]

  • PubMed. (1993). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Journal of Chromatography A, 634(2), 237-44. Available at: [Link]

  • Promega Connections. (2018). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Available at: [Link]

  • Cytiva Life Sciences. Chromatography columns. Available at: [Link]

  • PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 568-580. Available at: [Link]

  • PubMed. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 716-725. Available at: [Link]

  • Bio-Rad. Types of Chromatography. Available at: [Link]

Sources

Methods for avoiding impurities in Ethyl 2-amino-4-methylthiophene-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this common synthetic procedure. Our goal is to equip you with the knowledge to identify, prevent, and resolve issues related to impurity formation, ensuring a high yield and purity of your target compound.

Introduction to the Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. It is most commonly synthesized via the Gewald three-component reaction, which involves the condensation of acetone, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1][2] While robust, this one-pot synthesis can be prone to the formation of specific impurities if not performed under optimal conditions. This guide will focus on proactive and reactive measures to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction did not yield any precipitate, or the yield is very low. What are the likely causes?

A low or non-existent yield can stem from several factors related to the initial Knoevenagel condensation step or the subsequent sulfur incorporation and cyclization.

  • Ineffective Condensation: The initial condensation of acetone and ethyl cyanoacetate is base-catalyzed. If the base is weak, impure, or used in an insufficient amount, this step will be slow or incomplete. Ensure your base (e.g., diethylamine, morpholine) is of high purity and used in appropriate catalytic amounts.[3]

  • Suboptimal Temperature: The Gewald reaction is typically exothermic. While gentle heating (around 50°C) can initiate the reaction, excessive temperatures can lead to the formation of side products and decomposition.[4] Conversely, a temperature that is too low may result in a sluggish or stalled reaction.

  • Poor Sulfur Solubility: Elemental sulfur needs to be in solution to react. Ensure you are using a solvent (e.g., ethanol, methanol) where sulfur has reasonable solubility, and that the reaction mixture is well-stirred to keep the sulfur suspended.[3]

  • Moisture Contamination: The presence of significant amounts of water can interfere with the base catalyst and side reactions. Using anhydrous solvents and reagents is recommended.

Q2: I have a significant amount of a byproduct that I believe is the Knoevenagel condensation intermediate. How can I confirm this and prevent its formation?

The most common byproduct is indeed the Knoevenagel intermediate, ethyl 2-cyano-3-methyl-2-butenoate. This occurs when the reaction stalls after the initial condensation and before the addition of sulfur and cyclization.

  • Identification: This intermediate can be identified by comparing the spectroscopic data of your crude product with that of the known intermediate. A key difference in the ¹H NMR spectrum will be the absence of the broad singlet corresponding to the -NH₂ protons (typically around 6.07 ppm in CDCl₃) and the thiophene proton singlet (around 5.82 ppm in CDCl₃) of the desired product.[4] The IR spectrum of the intermediate will show a strong nitrile stretch (around 2220 cm⁻¹) which is absent in the final product.

  • Prevention: To drive the reaction to completion and avoid the accumulation of this intermediate, ensure that:

    • Elemental sulfur is of fine powder form for better reactivity.

    • The reaction is stirred efficiently to ensure good mixing of all components.

    • A sufficient reaction time is allowed. Monitor the reaction by TLC to confirm the disappearance of the intermediate.

Q3: My final product is a dark, oily substance instead of the expected yellow solid. What could be the cause?

The formation of dark, oily byproducts is often due to the self-condensation of acetone under the basic reaction conditions.

  • Acetone Self-Condensation: Acetone can undergo an aldol condensation with itself to form mesityl oxide and, subsequently, phorone.[5][6] These are α,β-unsaturated ketones that can further polymerize to form dark, tarry substances, especially at elevated temperatures.

  • Prevention:

    • Control the temperature: Avoid excessive heating of the reaction mixture.

    • Order of addition: Adding the base catalyst slowly to the mixture of acetone, ethyl cyanoacetate, and sulfur can help to minimize the self-condensation of acetone.

    • Stoichiometry: Use a slight excess of ethyl cyanoacetate and sulfur relative to acetone to favor the Gewald reaction pathway.

Troubleshooting Guide: Impurity Identification and Remediation

Impurity NameStructureKey Identification MarkersPrevention and Removal
Ethyl 2-cyano-3-methyl-2-butenoate Ethyl 2-cyano-3-methyl-2-butenoate¹H NMR: Absence of -NH₂ and thiophene proton signals. Presence of vinyl methyl protons. IR: Strong C≡N stretch (~2220 cm⁻¹).Prevention: Ensure complete reaction by optimizing reaction time, temperature, and stirring. Removal: This impurity is generally more soluble in nonpolar solvents than the desired product. Recrystallization from an ethanol/water or ethyl acetate/hexane mixture is often effective. In column chromatography, it will likely elute before the more polar product.
Mesityl Oxide Mesityl Oxide¹H NMR: Characteristic signals for the vinyl proton and methyl groups. Odor: Distinct honey-like odor.[6]Prevention: Maintain a controlled reaction temperature and consider the slow addition of the base. Removal: Being a relatively volatile liquid, it can often be removed under high vacuum. During column chromatography, it will elute with nonpolar solvents.
Phorone PhoroneAppearance: Yellow crystalline solid. Can contribute to the coloration of the crude product.Prevention: Similar to mesityl oxide, temperature control is key. Removal: It is less polar than the desired product and can be separated by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound[4]
  • To a solution of elemental sulfur (0.16 g, 5 mmol) and diethylamine (0.37 g, 5 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask, add a mixture of acetone (0.29 g, 5 mmol) and ethyl cyanoacetate (0.57 g, 5 mmol).

  • Stir the reaction mixture at 50°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. The desired product should have a lower Rf than the Knoevenagel intermediate.

  • After completion, quench the reaction by pouring the mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is highly colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Protocol 3: Purification by Column Chromatography[4]
  • Prepare a silica gel column (100-200 mesh) using a hexane/ethyl acetate (9:1) slurry.

  • Dissolve the crude product in a minimum amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Chemistry: Reaction and Impurity Formation

Gewald Reaction Mechanism

Gewald_Reaction cluster_Knoevenagel Knoevenagel Condensation cluster_Cyclization Sulfur Addition & Cyclization Acetone Acetone Intermediate Ethyl 2-cyano-3-methyl-2-butenoate Acetone->Intermediate + Base - H2O Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Intermediate Thiolate_Intermediate Thiolate Intermediate Intermediate->Thiolate_Intermediate + S8, Base Sulfur Sulfur Sulfur->Thiolate_Intermediate Final_Product This compound Thiolate_Intermediate->Final_Product Cyclization & Tautomerization Impurity_Formation cluster_aldol Acetone Self-Condensation cluster_incomplete Incomplete Gewald Reaction Acetone_1 Acetone Mesityl_Oxide Mesityl Oxide Acetone_1->Mesityl_Oxide + Acetone + Base - H2O Knoevenagel_Intermediate Knoevenagel Intermediate (Incomplete Reaction) Acetone_1->Knoevenagel_Intermediate Acetone_2 Acetone Acetone_2->Mesityl_Oxide Phorone Phorone Mesityl_Oxide->Phorone + Acetone + Base - H2O Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Knoevenagel_Intermediate

Caption: Formation of common impurities.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). This compound. IUCrData, 6(5), x210351. [Link]

  • Gewald, K. (1966). Heterocyclic syntheses with β-cyano-α,β-unsaturated carboxylic acid derivatives, II. Synthesis of 2-amino-thiophenes from α-oxo-mercaptans and methylenenitriles. Chemische Berichte, 99(1), 1002-1007. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Conant, J. B., & Tuttle, N. (1921). MESITYL OXIDE. Organic Syntheses, 1, 53. [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-methyl-2-butenoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Mesityl oxide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Phorone. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, December 2). Mesityl oxide. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS No. 43088-42-2). It is designed to address common questions and troubleshooting scenarios related to the long-term stability and optimal storage of this versatile thiophene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend storage at room temperature.[1] However, for extended periods (greater than one year), storage at -20°C is advisable to minimize the potential for slow degradation, a practice recommended for similar, structurally related thiophene derivatives to ensure stability for at least two years.[2]

Q2: What is the typical appearance of this compound, and should I be concerned about color changes?

This compound is typically a crystalline powder ranging in color from light yellow to orange.[3] A slight yellow or orange hue is normal. However, a significant darkening of the material over time may indicate degradation, potentially due to oxidation or exposure to light. If you observe a noticeable color change, it is recommended to verify the purity of the compound before use in sensitive applications.

Q3: Is this compound sensitive to air or moisture?

Yes, as with many amino-substituted heterocyclic compounds, it is prudent to minimize exposure to air and moisture. The amino group can be susceptible to oxidation. Therefore, it is recommended to handle the compound in a dry atmosphere (e.g., in a glove box or under an inert gas like nitrogen or argon) if possible, and to always ensure the container is securely sealed after use. Storage in a desiccator can also help to protect against moisture.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] It has limited solubility in aqueous buffers.[2] For biological assays requiring aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions should be prepared fresh and not stored for more than a day to avoid potential hydrolysis.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Darkening of the solid compound (from yellow/orange to brown) Oxidation or Photodegradation: The 2-aminothiophene scaffold can be susceptible to oxidation, especially when exposed to air and light over extended periods. The thiophene ring, while aromatic and generally stable, can undergo photo-oxidation.Verification: Check the purity of the material using an appropriate analytical method (e.g., HPLC, TLC, or NMR). Prevention: Store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber-colored vial to protect it from light and air. For long-term storage, refrigeration at -20°C is recommended.
Inconsistent experimental results over time with the same batch Gradual Degradation: The compound may be slowly degrading under your current storage conditions. This could be due to repeated exposure to ambient air and moisture each time the container is opened.Best Practices: Aliquot the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere. Store the aliquots under the recommended conditions (cool, dry, dark, and potentially under inert gas).
Low yield or unexpected byproducts in a reaction Hydrolysis of the Ester: The ethyl ester functionality can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, and water. A forced degradation study on a similar thiophene derivative showed it to be most susceptible to degradation in a basic medium.Experimental Considerations: Ensure that all solvents and reagents used in your reaction are anhydrous, especially if the reaction is run for an extended period or at elevated temperatures. Use of freshly distilled solvents is recommended. If your reaction conditions are basic, consider the potential for ester hydrolysis and adjust your workup procedure accordingly.
Poor solubility in aqueous buffers Inherent Chemical Property: The compound has low intrinsic solubility in water.Solution Preparation: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. For the final working solution, dilute the stock solution into the aqueous buffer with vigorous mixing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems. Do not store aqueous solutions for extended periods.[2]

Experimental Workflow & Decision Making

The following diagram outlines a decision-making workflow for the appropriate handling and storage of this compound to ensure its long-term stability and experimental reproducibility.

G cluster_receiving Receiving and Initial Storage cluster_usage Usage and Handling cluster_troubleshooting Troubleshooting receive Receive Compound check_appearance Check Appearance (Light yellow to orange powder) receive->check_appearance initial_storage Initial Storage: Cool, Dry, Dark Place check_appearance->initial_storage color_change Observe Color Change (Darkening) check_appearance->color_change short_term Short-term Use (< 1 month) initial_storage->short_term long_term Long-term Use (> 1 month) initial_storage->long_term storage_rt Store at Room Temperature (Tightly sealed, dark vial) short_term->storage_rt aliquot Aliquot into smaller, single-use vials long_term->aliquot storage_cold Store at -20°C (Tightly sealed, dark vial, under inert gas if possible) aliquot->storage_cold weighing Weighing for Experiment storage_rt->weighing storage_cold->weighing dissolution Dissolve in appropriate anhydrous organic solvent (e.g., DMSO, DMF) weighing->dissolution weighing->color_change use_immediately Use solution immediately dissolution->use_immediately check_purity Check Purity (HPLC, TLC, NMR) color_change->check_purity check_purity->use_immediately Pure discard Discard if impure check_purity->discard Impure

Caption: Decision workflow for handling and storage.

Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step method for preparing a stock solution of this compound, with an emphasis on maintaining the compound's integrity.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber-colored glass vial with a PTFE-lined cap

  • Analytical balance

  • Argon or Nitrogen gas supply (optional, but recommended)

  • Micropipettes

Procedure:

  • Pre-weighing Preparation: If the compound is stored at -20°C, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid.

  • Inert Atmosphere (Optional): If available, gently flush the vial containing the solid with a stream of argon or nitrogen gas before opening.

  • Weighing: Quickly and accurately weigh the desired amount of the compound into the amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Tightly cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Inert Gas Blanket (Optional): Before final sealing, you can again gently flush the headspace of the vial with argon or nitrogen to displace any air.

  • Storage: Store the stock solution at -20°C in the dark. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.

References

  • Muchakayala, S. K., Katari, N. K., Saripella, K. K., & Jonnalagadda, S. B. (2018). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products.
  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Cayman Chemical. (n.d.). ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Common challenges and solutions in the synthesis of polysubstituted thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Polysubstituted Thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in the synthesis of these valuable heterocyclic compounds. Thiophenes are critical building blocks in pharmaceuticals, agrochemicals, and organic electronics.[1][2] However, their synthesis is often fraught with challenges related to regioselectivity, functional group tolerance, and reaction efficiency.

This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer robust solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level questions researchers face when designing a synthetic route to a target polysubstituted thiophene.

Q1: I need to synthesize a 2-aminothiophene. Which named reaction is the most reliable starting point?

A1: The Gewald aminothiophene synthesis is the most common and versatile method for accessing 2-aminothiophenes.[1][3] It's a one-pot, three-component reaction involving a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically catalyzed by a base.[4]

Causality of Choice: The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur and cyclizes.[1][5] Its popularity stems from the ready availability of starting materials and the operational simplicity of the one-pot procedure.[6]

Key Considerations:

  • Reactivity: Malononitrile is generally more reactive and gives higher yields than cyanoacetate derivatives.[6]

  • Substrates: Cyclic ketones like cyclohexanone often perform better than acyclic or sterically hindered ketones.[4][6]

  • Catalyst: The choice of base catalyst (typically a secondary or tertiary amine like morpholine, piperidine, or triethylamine) is crucial for the initial condensation step.[4]

Q2: How do I decide between a classical condensation reaction (like Fiesselmann) and a modern cross-coupling approach (like Suzuki or Stille) for building a polysubstituted thiophene core?

A2: The choice depends on the desired substitution pattern and the availability of starting materials.

  • Classical Condensation (e.g., Fiesselmann, Paal-Knorr): These methods are excellent for building the thiophene ring from acyclic precursors.[1][2] They are ideal when you need to construct a highly functionalized thiophene from simple, commercially available building blocks. The Fiesselmann synthesis, for instance, reliably produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[7]

  • Modern Cross-Coupling (e.g., Suzuki, Stille): These methods are superior for functionalizing a pre-existing thiophene ring. If your target molecule involves aryl-aryl or aryl-vinyl bonds attached to the thiophene core, Suzuki or Stille coupling is the strategy of choice.[8] They offer high functional group tolerance but require the synthesis of a halogenated thiophene and an appropriate organometallic coupling partner (boronic acid or stannane).

The following decision workflow can guide your choice:

G start What is my synthetic goal? q1 Constructing the thiophene ring from simple acyclic precursors? start->q1 q2 Functionalizing a pre-existing thiophene ring? start->q2 classical Classical Condensation (Gewald, Fiesselmann, Paal-Knorr) q1->classical cross_coupling Cross-Coupling (Suzuki, Stille) q2->cross_coupling ch_func C-H Functionalization (Direct Arylation) q2->ch_func Advanced Alternative sub_q1 Desired Pattern? classical->sub_q1 gewald 2-Aminothiophenes sub_q1->gewald Amino group needed fiesselmann 3-Hydroxy-2-carboxylates sub_q1->fiesselmann Hydroxy/Ester needed paal General Alkyl/Aryl Thiophenes sub_q1->paal From 1,4-dicarbonyls

Caption: Decision workflow for selecting a thiophene synthesis strategy.

Part 2: Troubleshooting Guides for Common Synthetic Methods

This section provides detailed troubleshooting for specific challenges encountered during common thiophene syntheses.

Guide 1: The Gewald Aminothiophene Synthesis

Issue: Low or no yield of the desired 2-aminothiophene product.

This is the most frequent problem and can be traced back to several factors in the delicate balance of the one-pot reaction.

Q: My Gewald reaction with cyclohexanone, malononitrile, and sulfur is giving a very low yield. What are the most likely causes and how do I fix them?

A: Low yields in the Gewald synthesis typically stem from one of three areas: inefficient Knoevenagel condensation, poor sulfur reactivity, or competing side reactions.[4]

Possible Cause Underlying Chemistry Troubleshooting Steps & Solutions
Inefficient Condensation The initial base-catalyzed Knoevenagel condensation produces water, which can inhibit the reaction or hydrolyze intermediates. The base may also be inappropriate for your specific ketone.[4]1. Base Selection: Screen different amine bases. Morpholine or piperidine are often more effective than triethylamine.[4] For challenging substrates, consider a more robust catalyst like L-proline.[6] 2. Water Removal: If scaling up, use a Dean-Stark apparatus to remove water azeotropically. For lab scale, adding molecular sieves can be effective.
Poor Sulfur Reactivity Elemental sulfur (S₈) has poor solubility in common organic solvents like ethanol at room temperature. The ring must be opened by a nucleophile (often the amine catalyst or an intermediate) to participate in the reaction.[5][9]1. Solvent Choice: Switch to a more polar solvent like DMF or methanol, which can improve sulfur's solubility and reactivity.[4] 2. Temperature Control: Gently heat the reaction to 40-60 °C. This increases sulfur's reactivity without promoting significant side reactions.[4]
Steric Hindrance If using a sterically hindered ketone, the formation of the α,β-unsaturated nitrile intermediate can be slow, allowing starting materials to degrade or undergo self-condensation.[4]1. Two-Step Protocol: Isolate the α,β-unsaturated nitrile intermediate first. Purify it, and then react it with sulfur and base in a separate second step. This often dramatically improves yields for hindered systems.[4] 2. Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times (often to minutes) and improve yields by overcoming activation barriers.[1][4]
Guide 2: Suzuki Cross-Coupling with Thiophene Boronic Acids

Issue: Significant formation of a deborylated thiophene byproduct and low yield of the coupled product.

This is a classic sign of protodeboronation, a major side reaction that plagues Suzuki couplings involving electron-rich heterocycles like thiophene.[10]

Q: I'm trying to couple 2-thiopheneboronic acid with 4-bromoanisole, but I'm mostly recovering thiophene. How can I suppress this protodeboronation side reaction?

A: Protodeboronation is the cleavage of the C-B bond and its replacement with a proton from the solvent or base.[10] Thiophene boronic acids are particularly susceptible.[10] The key is to accelerate the desired cross-coupling catalytic cycle so that it outpaces the decomposition pathway.

G main_cycle Desired Suzuki Cycle (Fast) product Coupled Product main_cycle->product side_reaction Protodeboronation (Slow) byproduct Thiophene (Byproduct) side_reaction->byproduct start Thiophene Boronic Acid start->main_cycle Pd Catalyst, Base, Ar-X start->side_reaction H₂O, Strong Base, High Temp

Caption: Competing pathways for thiophene boronic acid in Suzuki coupling.

Troubleshooting Protocol for Suppressing Protodeboronation:

  • Switch to a Milder Base: Strong bases like NaOH or KOH dramatically accelerate protodeboronation.[10]

    • Solution: Use finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). Potassium fluoride (KF) can also be effective.[10] These bases are strong enough to activate the boronic acid for transmetalation but minimize the decomposition pathway.

  • Lower the Reaction Temperature: High temperatures increase the rate of all reactions, including the undesired protodeboronation.[10]

    • Solution: Operate at the lowest effective temperature. With a highly active catalyst, reactions can often proceed efficiently at 60-80 °C, which significantly disfavors the side reaction.[10]

  • Use a Highly Active Catalyst System: A slow catalyst gives the boronic acid more time to decompose.

    • Solution: Employ a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. These systems promote rapid oxidative addition and transmetalation, accelerating the productive cycle.[10]

  • Protect the Boronic Acid: Free boronic acids are the most susceptible to degradation.

    • Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester. These are more robust and release the boronic acid slowly under the reaction conditions. Alternatively, potassium trifluoroborate salts offer enhanced stability.[11]

Guide 3: C-H Functionalization and Regioselectivity

Issue: Poor or incorrect regioselectivity during direct functionalization of a substituted thiophene.

The electronic nature of the thiophene ring makes the α-positions (C2 and C5) significantly more reactive towards electrophiles and metallation than the β-positions (C3 and C4).[3][12] Controlling regioselectivity, especially in 3-substituted thiophenes, is a major challenge.[13]

Q: I am attempting a direct arylation on 3-methylthiophene and getting an inseparable mixture of 2- and 5-arylated products. How can I selectively functionalize just one position?

A: Achieving high regioselectivity in the C-H functionalization of 3-substituted thiophenes often requires moving beyond standard conditions and employing catalyst control. The inherent electronic preference is difficult to overcome without a specific directing influence.

Advanced Solutions for Regiocontrol:

  • Catalyst-Controlled Regiodivergence: Recent advances have shown that the choice of ligand and additives can steer the reaction to favor one isomer over another. For example, in palladium-catalyzed C-H alkynylation, two different sets of reaction conditions can be used to selectively generate either the C2 or C5-alkynylated product from the same 3-substituted thiophene starting material.[13] This approach relies on subtle differences in the transition state energies dictated by the catalyst system.

  • Directing Groups: While often synthetically costly, installing a removable directing group at the C2 position can force functionalization to occur at the C3 position.

  • Palladium 1,4-Migration: For certain substrates, such as 2-(2-bromoaryl)thiophenes, a palladium catalyst can perform a 1,4-migration to activate the otherwise less reactive β-position (C3), enabling subsequent coupling at that site.[12] This provides a novel route to β-functionalized thiophenes.

Part 3: Experimental Protocols & Purification

Protocol 1: Robust Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is optimized to minimize protodeboronation and other side reactions.

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid (1.2 equivalents)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • SPhos Pd G3 Precatalyst (1 mol%)

  • Toluene/Water (10:1 v/v), degassed

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the SPhos Pd G3 precatalyst (0.01 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water mixture (5 mL toluene, 0.5 mL water) via syringe.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Check for the consumption of 2-bromothiophene and the formation of 2-phenylthiophene.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-phenylthiophene.

FAQ: Purification Challenges

Q: My Stille coupling reaction worked, but I'm struggling to remove the tin byproducts (e.g., Bu₃SnCl) from my product.

A: Removing organotin byproducts is a notorious challenge in Stille couplings due to their moderate polarity and low volatility.[14][15]

Solutions for Tin Removal:

  • Aqueous KF Wash: This is the most common and effective method. Dilute the crude reaction mixture in an organic solvent and wash it with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions have a very high affinity for tin, forming insoluble tin fluorides that can be removed by filtration or partitioning into the aqueous layer.[14]

  • Silica Gel Filtration with Triethylamine: For many compounds, filtering the crude product through a plug of silica gel eluted with a solvent system containing 2-5% triethylamine can effectively retain the tin byproducts.[14]

  • Di-n-butyltin Oxide Treatment: For stubborn cases, treatment with di-n-butyltin oxide can precipitate the trialkyltin halides.

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Zhang, Z., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2022). Thiophene Synthesis. Books - The Royal Society of Chemistry. [Link]

  • Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Wang, C., et al. (2018). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC - NIH. [Link]

  • McCullough, R. D., & Loewe, R. S. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules - ACS Publications. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Douglas, J., et al. (2020). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. [Link]

  • Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Jonas, F., & Heywang, G. (1988). Polythiophenes, process for their preparation and their use.
  • ResearchGate. (2023). Fiesselmann thiophene synthesis. [Link]

  • Kemeny, V. L., et al. (2022). Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S-Dioxides. Journal of the American Chemical Society. [Link]

  • CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • Mosrin, M., & Knochel, P. (2009). Regio- and chemoselective synthesis of fully substituted thiophenes. PubMed. [Link]

  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. [Link]

  • ResearchGate. (2000). The Intramolecular Stille Reaction. [Link]

  • Mondal, A., & van Gemmeren, M. (2021). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. PubMed. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Scribd. 1fiesselmann Thiophene Synthesis. [Link]

  • Filo. (2024). Fiesselmann thiophene synthesis. [Link]

  • ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?. [Link]

  • Khan, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

  • ChemRxiv. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Google Patents.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Al-Shboul, T. M. A., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

  • Dorcet, V., & Gulea, M. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • Huang, X., & Han, Y. (2002). Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. PubMed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Hari, D. P., & König, B. (2014). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. [Link]

  • ResearchGate. (2021). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. [Link]

  • MDPI. (2021). Synthesis of Polysubstituted Ferrocenesulfoxides. [Link]

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Sources

Technical Support Center: Advanced Catalysis for 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-aminothiophenes. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternatives to traditional catalysts in the Gewald three-component reaction. As the demand for greener, more efficient, and cost-effective synthetic routes grows, moving beyond conventional amine bases is critical.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on the latest advancements in catalysis.

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-inflammatory drugs like Tinoridine and antipsychotics like Olanzapine.[2] The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, remains the most convergent method for its synthesis.[2][3] However, traditional protocols often rely on stoichiometric amounts of homogeneous bases like morpholine or triethylamine, leading to challenges in catalyst recycling, product purification, and waste generation.[4][5] This guide focuses on navigating the experimental complexities of employing modern, alternative catalysts to overcome these limitations.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the synthesis of 2-aminothiophenes using alternative catalysts. Each entry details the problem, explores the underlying causes, and provides actionable solutions grounded in chemical principles.

Question 1: My reaction with a heterogeneous nanocatalyst (e.g., ZnO, NaAlO₂, Na₂CaP₂O₇) shows poor conversion and low yield. What are the primary causes and optimization strategies?

Answer:

Low conversion when using heterogeneous nanocatalysts is a common issue that can often be traced back to catalyst activity, reaction conditions, or substrate limitations. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Inefficient Catalyst Activation/Dispersion:

    • Causality: Nanocatalysts function at the solid-liquid interface. Poor dispersion or agglomeration drastically reduces the available catalytic surface area, hindering reactant interaction. The catalyst's activity may also be compromised by surface contaminants or insufficient activation.

    • Solution:

      • Pre-treatment: Ensure your nanocatalyst is properly activated. This may involve calcination at a specific temperature to remove adsorbed water and organic residues or washing with a suitable solvent.

      • Sonication: Before adding reactants, suspend the nanocatalyst in the reaction solvent and sonicate the mixture for 15-30 minutes. This helps break apart agglomerates and ensures a fine, uniform dispersion. The use of ultrasound has been shown to promote the Gewald reaction even in catalyst-free systems by activating reagents.[1][6]

      • Stirring Rate: Employ vigorous mechanical stirring throughout the reaction to maintain the catalyst in suspension.

  • Suboptimal Reaction Temperature:

    • Causality: The Gewald reaction involves multiple steps, including the initial Knoevenagel condensation and the subsequent sulfur addition/cyclization, each with its own activation energy.[7][8] While many nanocatalysts are designed to work under milder conditions, the temperature must be sufficient to drive all steps to completion.

    • Solution:

      • Incremental Increase: If the reaction is sluggish at a lower temperature (e.g., room temperature or 60 °C), incrementally increase the temperature by 10-15 °C. Many protocols using nanocatalysts like ZnO or ZnO/nanoclinoptilolite report optimal temperatures around 100 °C.[1]

      • Microwave Irradiation: Consider switching to microwave-assisted synthesis. Microwaves can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields, even for challenging substrates.[9][10][11]

  • Poor Sulfur Solubility/Reactivity:

    • Causality: Elemental sulfur (S₈) has limited solubility in many common organic solvents. If the sulfur does not effectively participate in the reaction, the pathway to the thiophene ring is blocked.[5]

    • Solution:

      • Solvent Selection: Switch to a more polar solvent like DMF or ethanol, which can better solubilize sulfur and reaction intermediates.[5][12] Green alternatives like PEG-600 have also proven effective.[1]

      • Finely Powdered Sulfur: Use finely powdered sulfur to maximize its surface area and improve dispersion and reactivity.[3]

  • Catalyst Loading:

    • Causality: While the goal is to use a catalytic amount, too little catalyst will result in a slow or incomplete reaction.

    • Solution:

      • Optimization Study: If you suspect insufficient catalyst, perform a loading study. For a model reaction, test a range of catalyst amounts (e.g., 1 mol%, 2.5 mol%, 5 mol%). Studies on Na₂CaP₂O₇ have shown that while a trace product is formed without a catalyst, the yield significantly improves upon its addition.[4]

Question 2: I'm using a recyclable catalyst (e.g., functionalized fiber, magnetic nanoparticles), but the catalytic activity drops significantly after the first cycle. How can I improve its reusability?

Answer:

A rapid loss of activity in a recyclable catalyst typically points to one of three issues: physical degradation, active site poisoning, or incomplete recovery.

Potential Causes & Troubleshooting Steps:

  • Active Site Poisoning:

    • Causality: Reaction intermediates, byproducts, or unreacted sulfur can adsorb strongly to the catalyst's active sites, blocking them from participating in subsequent cycles.

    • Solution:

      • Thorough Washing Protocol: Develop a robust post-reaction washing protocol. After separating the catalyst, wash it sequentially with solvents that can remove different types of residues. For example, use ethyl acetate to remove organic compounds, followed by ethanol or water to remove more polar species.

      • Regeneration Step: Introduce a regeneration step between cycles. This could be a brief heat treatment (calcination for inorganic supports) or washing with a dilute basic or acidic solution (for acid/base functionalized catalysts) to strip away poisons, followed by a neutralizing wash.

  • Physical Degradation or Leaching:

    • Causality: The mechanical stress of stirring or the chemical environment (solvent, temperature) can cause the catalyst support to fracture (e.g., silica) or the active catalytic species to leach into the reaction medium.

    • Solution:

      • Characterization of Used Catalyst: After a cycle, characterize the used catalyst using techniques like SEM, TEM, or ICP-MS. This will reveal changes in morphology, particle size, or elemental composition, confirming if degradation or leaching is occurring.

      • Milder Conditions: If degradation is confirmed, attempt the reaction under milder conditions (lower temperature, less aggressive stirring).

      • Catalyst Support Choice: The choice of support is crucial. For instance, N-methylpiperazine-functionalized polyacrylonitrile fiber has been shown to be reusable for at least ten cycles with minimal loss of activity, highlighting its robust nature.[1][13]

  • Incomplete Recovery:

    • Causality: A simple loss of catalyst mass during the recovery process (filtration, magnetic separation) will naturally lead to lower activity in the next run due to a reduced amount of catalyst.

    • Solution:

      • Optimize Recovery Technique: For filtration, ensure the filter medium has an appropriate pore size to prevent catalyst loss. For magnetic nanoparticles, use a strong external magnet and allow sufficient time for the catalyst to collect before decanting the supernatant.

      • Quantify Recovery: Dry and weigh the catalyst after each cycle to accurately track recovery rates. If mass loss is significant, the recovery procedure needs refinement. Piperidinium borate, for example, can be recovered from the aqueous layer after product extraction and reused.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using alternative catalysts like conjugate acid-base pairs or ionic liquids over traditional amine bases?

A1: The primary advantages lie in efficiency, reusability, and adherence to green chemistry principles.[1]

  • Truly Catalytic Amounts: Many alternative catalysts, such as piperidinium borate, are effective in "truly catalytic" amounts (e.g., 10-20 mol%), whereas traditional bases are often used in stoichiometric quantities.[2] This reduces cost and waste.

  • Enhanced Reusability: Heterogeneous catalysts (nanoparticles, functionalized fibers) and some homogeneous catalysts (ionic liquids, piperidinium borate) can be easily separated from the reaction mixture and reused for multiple cycles, which is a major drawback of traditional amines.[2][4][14]

  • Greener Solvents: Many modern catalytic systems are designed to work efficiently in environmentally benign solvents like water or ethanol, or even under solvent-free conditions.[1][4]

  • Simplified Work-up: The ease of separating the catalyst often leads to a much simpler product isolation procedure, frequently requiring only filtration and solvent evaporation, thus avoiding complex chromatographic purification.[4][15]

Q2: How does the mechanism of a conjugate acid-base catalyst, like piperidinium borate, differ from a simple base catalyst in the Gewald reaction?

A2: A simple base catalyst, like triethylamine, primarily functions by deprotonating the active methylene compound to generate a carbanion for the initial Knoevenagel condensation.[16] A conjugate acid-base pair catalyst, such as piperidinium borate, plays a dual role that enhances the reaction. The proposed mechanism involves the borate anion (conjugate base) abstracting a proton from the active methylene compound, while the piperidinium cation (conjugate acid) simultaneously protonates and activates the carbonyl group of the ketone or aldehyde.[2] This bifunctional activation accelerates the initial condensation step, which is often rate-limiting.

Q3: What role does microwave irradiation play, and when should I consider using it?

A3: Microwave irradiation is a non-classical energy source that can dramatically accelerate organic reactions by efficiently coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] For the synthesis of 2-aminothiophenes, its benefits include:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[9][17]

  • Increased Yields: By minimizing the time at high temperatures, microwave heating can reduce the formation of thermal decomposition byproducts, leading to cleaner reactions and higher isolated yields.[10]

  • Improved Scope: It can enable reactions with less reactive or sterically hindered substrates that give poor results under conventional heating.[5] You should consider using microwave synthesis when you need to rapidly screen reaction conditions, improve yields for difficult substrates, or accelerate your overall synthesis workflow.

Data Summary & Catalyst Comparison

The choice of an alternative catalyst significantly impacts reaction conditions and outcomes. The following table summarizes the performance of several modern catalysts for the Gewald synthesis of 2-aminothiophenes.

Catalyst TypeCatalyst ExampleCatalyst LoadingSolventTemperature (°C)TimeYield Range (%)Reference(s)
Nanoparticle Na₂CaP₂O₇Catalytic amountWaterRefluxShortHigh[18],[4]
Nanoparticle ZnO2.5 mol%Solvent-free1006 h37-86[1]
Solid Base NaAlO₂Catalytic amountEthanolReflux10 h26-94[1],[15]
Conjugate Acid-Base Piperidinium Borate20 mol%EtOH:H₂O (9:1)10015 min - 5 h75-96[2]
Organocatalyst L-Proline10 mol%DMF6010-24 hHigh[12],[19]
Functionalized Fiber N-methylpiperazine-PANF8.0 mol%EthanolReflux4 h65-91[1],[20]
Ionic Liquid [HOEmim]PF₆:H₂ON/A (Solvent)[HOEmim]PF₆:H₂ON/AN/A55-98[13],[14]

Visualized Workflows and Mechanisms

Diagrams can clarify complex experimental and mechanistic pathways. The following are represented in Graphviz DOT language.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low product yield in a catalyzed Gewald reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Verify Catalyst Activity - Check dispersion (sonication) - Confirm activation/purity Start->Check_Catalyst Check_Conditions 2. Optimize Reaction Conditions - Increase temperature? - Change solvent? - Microwave irradiation? Check_Catalyst->Check_Conditions If catalyst is active Analysis Analyze Results Check_Catalyst->Analysis Issue found & resolved Check_Reagents 3. Assess Reagents & Stoichiometry - Check purity of starting materials - Verify stoichiometry - Use finely powdered sulfur Check_Conditions->Check_Reagents If conditions are optimal Check_Conditions->Analysis Issue found & resolved Two_Step 4. Consider Two-Step Protocol - Isolate Knoevenagel intermediate - React with sulfur and catalyst Check_Reagents->Two_Step If reagents are pure Check_Reagents->Analysis Issue found & resolved Two_Step->Analysis

Caption: A step-by-step decision tree for troubleshooting low yields.

Proposed Mechanism for Conjugate Acid-Base Catalysis

This diagram illustrates the dual activation mechanism proposed for catalysts like piperidinium borate.

Mechanism cluster_reactants Reactants cluster_catalyst Catalyst: Piperidinium Borate Ketone R₂C=O (Ketone) Activated_Ketone Activated Carbonyl R₂C=O⁺-H Ketone->Activated_Ketone Protonation Nitrile NC-CH₂-X (Active Methylene) Carbanion Carbanion NC-C⁻H-X Nitrile->Carbanion Deprotonation PipH Pip-H⁺ (Conjugate Acid) PipH->Activated_Ketone Borate [B(OH)₄]⁻ (Conjugate Base) Borate->Carbanion Knoevenagel Knoevenagel Condensation Activated_Ketone->Knoevenagel Carbanion->Knoevenagel Thiophene 2-Aminothiophene Product Knoevenagel->Thiophene + S₈ + Cyclization

Caption: Dual activation pathway in conjugate acid-base catalysis.

Experimental Protocols

The following are generalized protocols based on published literature. Researchers must adapt these to their specific substrates and laboratory safety procedures.

Protocol 1: Synthesis using Piperidinium Borate (Conjugate Acid-Base Catalyst)

This protocol is adapted from the procedure described for a truly catalytic Gewald synthesis.[2]

  • Reaction Setup: To a 50 mL round-bottom flask, add the ketone (1.0 equiv), the active methylene nitrile (e.g., malononitrile, 1.0 equiv), and elemental sulfur (1.0 equiv).

  • Catalyst and Solvent Addition: Add piperidinium borate (20 mol%) followed by the solvent system (e.g., 10 mL of 9:1 Ethanol:Water).

  • Reaction: Equip the flask with a condenser and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to several hours depending on the substrate.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The aqueous layer containing the catalyst can be retained for recyclability studies.[2]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Synthesis using a Heterogeneous Nanocatalyst (e.g., Na₂CaP₂O₇)

This protocol is a generalized procedure based on the use of recyclable, solid base catalysts in green solvents.[4]

  • Catalyst Dispersion: In a round-bottom flask, add the Na₂CaP₂O₇ nanocatalyst (a pre-determined catalytic amount) to the solvent (e.g., water). Sonicate the suspension for 20 minutes to ensure uniform dispersion.

  • Reagent Addition: Add the carbonyl compound (1.0 equiv), the active methylene compound (1.0 equiv), and elemental sulfur (1.2 equiv) to the catalyst suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • Catalyst Recovery: Upon completion, cool the reaction mixture. The solid catalyst can be recovered by simple filtration. Wash the recovered catalyst with ethanol and water and dry it for reuse.

  • Product Isolation: The filtrate, containing the product, can be extracted with an appropriate organic solvent. The combined organic extracts are then dried, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography. The benefits of this method include its simplicity, mild conditions, and operational efficiency.[4]

References

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reactivity and Synthesis, 12(1), 18-28. Available at: [Link]

  • Duvauchelle, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20, 3165–3194. Available at: [Link]

  • Gholap, A. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740. Available at: [Link]

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reactivity and Synthesis. Available at: [Link]

  • Zeng, Q., et al. (2023). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by Enzymes in Ionic Liquids. ResearchGate. Available at: [Link]

  • Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. Available at: [Link]

  • Unknown Author. (2021). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. Available at: [Link]

  • Bai, R., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(4), 630–635. Available at: [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2007-2012. Available at: [Link]

  • Duvauchelle, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. ResearchGate. Available at: [Link]

  • Zeng, Q., et al. (2023). Efficient synthesis of 2-aminothiophenes with ionic liquids catalyzed Gewald reactions. ResearchGate. Available at: [Link]

  • Hu, Y., et al. (2006). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction. Synthetic Communications, 36(11), 1543-1548. Available at: [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Revelant, G., et al. (2011). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Ma, L., et al. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic method. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to optimize your experimental outcomes.

The synthesis of 2-aminothiophenes via the Gewald reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in creating polysubstituted thiophenes.[1][2] The application of microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and significantly reduced reaction times.[2] However, like any advanced technique, it presents its own set of challenges. This guide is structured to provide you with the expertise to troubleshoot and excel in your synthetic endeavors.

Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section addresses specific issues you may encounter during the microwave-assisted Gewald synthesis. We move beyond simple solutions to explain the underlying chemistry, empowering you to make informed decisions in your research.

Issue 1: Low or No Product Yield

A common frustration is the failure to obtain the desired product in sufficient quantities. This can often be traced back to several key factors in the reaction setup.

  • Question: My reaction has resulted in a low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yields in the microwave-assisted Gewald synthesis can stem from several sources. Let's break down the possibilities:

    • Inefficient Microwave Coupling: Microwave heating relies on the ability of the reaction mixture to absorb microwave energy.[3] If your solvent is non-polar (e.g., hexane, toluene), it will not heat efficiently.[4]

      • Solution: Ensure your solvent system has a sufficiently high dielectric constant. Protic polar solvents like ethanol or methanol are excellent choices as they effectively absorb microwaves and participate in the reaction mechanism.[5][6] If the polarity of the bulk solvent is a concern for solubility, consider using a co-solvent system or adding a small amount of a highly microwave-absorbent, inert substance (a passive heating element).[7]

    • Suboptimal Temperature and Time: The Arrhenius equation dictates that reaction rates are highly dependent on temperature.[8] Insufficient heating will lead to an incomplete reaction. Conversely, excessive heat can lead to decomposition of reactants or products.

      • Solution: A systematic optimization of the reaction temperature and time is crucial. Start with conditions reported in the literature for similar substrates and then incrementally adjust. A typical starting point for this synthesis under microwave conditions could be 100-140°C for 5-15 minutes.[9][10] It's important to use a dedicated microwave reactor with accurate temperature and pressure monitoring to ensure reproducibility and safety.[7][11]

    • Base Catalyst Issues: The Gewald reaction is base-catalyzed, with the base playing a crucial role in the initial Knoevenagel condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate).[2][12] The choice and amount of base are critical.

      • Solution: Morpholine or diethylamine are commonly used and effective bases for this reaction.[5][6] Ensure the base is of good quality and used in appropriate stoichiometric amounts (typically catalytic to equimolar amounts relative to the reactants). An insufficient amount of base will stall the initial condensation, while an excessive amount can lead to side reactions.

    • Poor Quality of Sulfur: Elemental sulfur is a key reactant. If it is old or has been improperly stored, its reactivity may be diminished.

      • Solution: Use finely powdered, high-purity elemental sulfur. Ensure it is well-dispersed in the reaction mixture.

Issue 2: Formation of Byproducts and Purification Challenges

The one-pot nature of the Gewald reaction, while advantageous, can sometimes lead to a complex mixture of products, making purification difficult.

  • Question: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure this compound. What are these byproducts and how can I minimize their formation and improve purification?

  • Answer: The formation of byproducts is a common challenge. Understanding their origin is key to mitigating them:

    • Knoevenagel Intermediate: The initial product of the reaction between acetone and ethyl cyanoacetate is an α,β-unsaturated nitrile.[13] If the subsequent steps (addition of sulfur and cyclization) are slow, this intermediate can accumulate.

      • Mitigation: Ensure all reactants are present from the start in the one-pot synthesis. Efficient heating and stirring under microwave conditions generally help to drive the reaction to completion and minimize the accumulation of intermediates.[14]

    • Polymeric Materials: Sulfur can form polymeric chains, especially at higher temperatures, which can lead to the formation of tar-like substances.

      • Mitigation: Careful control of the reaction temperature is crucial. Avoid excessively high temperatures that can promote sulfur polymerization. Using a solvent that can help to solubilize the sulfur species can also be beneficial.

    • Side Reactions of the Amine: The newly formed 2-amino group on the thiophene ring can potentially undergo further reactions, especially if the reaction is run for an extended period at high temperatures.

    • Purification Strategy:

      • Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column using a gradient of ethyl acetate in hexane is typically successful.[5][15] Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.

      • Recrystallization: Once a reasonably pure fraction is obtained from column chromatography, recrystallization can be used to obtain highly pure, crystalline material. Ethyl acetate or ethanol are often suitable solvents for recrystallization of this compound.[5]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects and underlying principles of the microwave-assisted Gewald synthesis.

  • Q1: Why is microwave heating often superior to conventional heating for the Gewald reaction?

  • A1: Microwave irradiation offers several advantages:

    • Rapid and Uniform Heating: Microwaves directly heat the reactants and solvent, leading to a rapid and uniform temperature increase throughout the reaction vessel.[3][14] This is in contrast to conventional heating, which relies on slower thermal conduction from the vessel walls.

    • Reduced Reaction Times: The rapid heating and efficient energy transfer can dramatically reduce reaction times from hours to minutes.[16][17]

    • Improved Yields and Purity: The uniform heating can minimize the formation of byproducts that often result from localized overheating at the walls of a conventionally heated flask, leading to cleaner reactions and higher yields.[14][17]

  • Q2: What is the mechanism of the Gewald reaction?

  • A2: The mechanism of the Gewald reaction is a multi-step process:

    • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the α-cyanoester to form a stable intermediate.[2][12]

    • Sulfur Addition: Elemental sulfur then adds to this intermediate. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[18][19]

    • Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[2]

  • Q3: What are the key safety considerations when performing microwave-assisted organic synthesis?

  • A3: Safety is paramount. Always adhere to the following:

    • Use a Dedicated Microwave Reactor: Never use a domestic microwave oven for chemical synthesis.[11] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, and are built to withstand the conditions of chemical reactions.[7]

    • Proper Vessel Selection and Sealing: Use vessels that are appropriate for the solvent, temperature, and pressure of your reaction. Ensure they are properly sealed to prevent leakage or rupture.

    • Understand Reaction Kinetics: Be aware of the potential for rapid pressure buildup, especially with highly exothermic reactions or when scaling up. Start with small-scale reactions to assess the kinetics before proceeding to a larger scale.[11]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Q4: Can I run this reaction solvent-free?

  • A4: While some microwave-assisted reactions can be performed solvent-free, the Gewald reaction typically benefits from a polar solvent.[14] The solvent not only facilitates microwave heating but also plays a role in solubilizing the reactants and intermediates. However, minimizing solvent use is a key principle of green chemistry, so exploring highly concentrated reaction mixtures or alternative green solvents is a worthwhile endeavor.[4]

Experimental Protocols & Data

Optimized Microwave Synthesis Protocol for this compound

This protocol provides a reliable starting point for your experiments.

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine:

    • Acetone (0.5 mmol)

    • Ethyl cyanoacetate (0.5 mmol)

    • Elemental sulfur (0.5 mmol)

    • Ethanol (2 mL)

    • Diethylamine (0.5 mmol)

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 10 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction mixture with ice-cold water and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[5]

Comparative Data: Conventional vs. Microwave Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 3 hours[5]10 minutes
Temperature 50°C[5]120°C
Typical Yield ~85%[5]Often >90%
Energy Consumption HigherLower[3]
Byproduct Formation Can be significantGenerally lower[14]

Visualizing the Workflow and Logic

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_mw_coupling Check Microwave Coupling start->check_mw_coupling check_temp_time Evaluate Temperature & Time check_mw_coupling->check_temp_time Polar solvent used solution_solvent Use Polar Solvent (e.g., Ethanol) check_mw_coupling->solution_solvent Non-polar solvent? check_base Assess Base Catalyst check_temp_time->check_base Optimized solution_optimize Systematically Optimize Conditions (e.g., 100-140°C, 5-15 min) check_temp_time->solution_optimize Suboptimal? check_sulfur Verify Sulfur Quality check_base->check_sulfur Correct base & amount solution_base Use High-Quality Base (e.g., Morpholine, Diethylamine) check_base->solution_base Ineffective or wrong amount? solution_sulfur Use Fine, High-Purity Sulfur check_sulfur->solution_sulfur Poor quality?

Caption: A decision tree for troubleshooting low product yield.

Gewald Reaction Mechanism Overview

Gewald_Mechanism reactants Ketone/Aldehyde + α-Cyanoester + Sulfur + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition sulfur_intermediate Sulfur-Containing Intermediate sulfur_addition->sulfur_intermediate cyclization Intramolecular Cyclization sulfur_intermediate->cyclization final_product 2-Aminothiophene Product cyclization->final_product

Caption: A simplified overview of the Gewald reaction mechanism.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Calvo-Flores, F. G., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Boruah, R., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Sharma, S., & Gupta, A. (2021). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Mohamed, S. K., et al. (2021). This compound. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Mohamed, S. K., et al. (2021). This compound. IUCr Journals. [Link]

  • Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Mamatha, D. M., et al. (2018). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antimicrobial Activity. International Journal of Engineering Research & Technology. [Link]

  • Singh, R., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Mohamed, S. K., et al. (2021). This compound. IUCrData. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Venugopala Reddy, K. R., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene-2-amino-3-carboxylate into novel amic acids and their evaluation for anti-inflammatory activity. Scholars Research Library. [Link]

  • Kirsch, G., et al. (2010). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]

  • Attimarad, M. V., et al. (2012). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Journal of the Korean Chemical Society. [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Kumar, B. V., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • Purohit, D. M., et al. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry. [Link]

Sources

Refining the crystallization process of Ethyl 2-amino-4-methylthiophene-3-carboxylate for X-ray quality crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining X-ray quality single crystals of this compound. Drawing from extensive field experience and established crystallographic principles, this resource provides in-depth troubleshooting and frequently asked questions to address common challenges.

I. Understanding the Molecule: Key Considerations

This compound possesses several structural features that influence its crystallization behavior. The presence of an amino group and an ester functional group allows for hydrogen bonding, a critical intermolecular interaction for forming an ordered crystal lattice.[1][2][3] The thiophene ring itself can participate in π-π stacking interactions. A published crystal structure of this compound reveals that it crystallizes with two molecules in the asymmetric unit, forming dimers through intermolecular N—H⋯S and N—H⋯O hydrogen bonds, which then link into chains.[2][3][4][5] This inherent tendency for self-assembly is advantageous, but achieving large, well-ordered single crystals requires careful control over the crystallization environment.

II. Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals at all. What are the most common reasons for this?

A1: The complete failure of a compound to crystallize often stems from a few key issues:

  • Supersaturation not reached: The concentration of your compound in the solvent may be too low.[6] To induce crystallization, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.

  • Inappropriate solvent choice: The selected solvent may be too good at dissolving the compound, preventing it from precipitating out. Conversely, if the compound is practically insoluble, it will not crystallize from that solvent.[7]

  • High purity is essential: Impurities can significantly hinder crystal growth by disrupting the formation of a regular crystal lattice.[8][9][10][11][12][13] Ensure your starting material is of high purity (>95%).[8]

  • Time: Crystal growth is often a slow process. Be patient and allow the experiment several days to a week before concluding it has failed.[6]

Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[14][15] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point.[14][15] To resolve this:

  • Increase the solvent volume: Add a small amount of additional solvent to the mixture, heat to redissolve the oil, and then allow it to cool more slowly.[14][16]

  • Lower the crystallization temperature: If possible, try setting up the crystallization at a lower temperature.

  • Change the solvent system: Select a solvent with a lower boiling point.[17]

Q3: I'm getting a lot of small, needle-like crystals instead of larger, blocky ones suitable for X-ray diffraction. What should I do?

A3: The formation of many small crystals indicates rapid nucleation.[7] To encourage the growth of fewer, larger crystals, you need to slow down the crystallization process:

  • Reduce the rate of supersaturation: If using slow evaporation, reduce the size of the opening on your vial to slow down the evaporation rate.[18][19] For cooling crystallizations, cool the solution more slowly. A Dewar flask with warm water can be effective for this.[19][20]

  • Decrease the initial concentration: Starting with a slightly more dilute solution can sometimes lead to the formation of fewer nucleation sites.[21]

  • Try a different solvent: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.[1][19]

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to refining your crystallization experiments.

Problem 1: Poor Crystal Quality (Twinned, Cracked, or Disordered)
Symptom Underlying Cause Recommended Action
Twinned Crystals Rapid crystal growth, often at higher temperatures.[20]Slow down the cooling rate. Consider a temperature gradient method where the solution is subjected to a very slight and stable temperature difference.[20][22][23]
Cracked or Opaque Crystals Solvent loss from the crystal lattice after removal from the mother liquor.[20]Do not allow the crystals to dry out.[6] Mount the crystal for X-ray diffraction directly from the mother liquor or a cryoprotectant solution.
Disordered Structure Conformational flexibility of the molecule or solvent molecules within the crystal lattice.Try co-crystallization with a suitable guest molecule to stabilize the conformation. Experiment with different solvents, as solvent incorporation can affect packing.[1][19]
Problem 2: Inconsistent or No Crystal Formation
Symptom Underlying Cause Recommended Action
No Crystals Form Solution is not supersaturated.[24]Concentrate the solution by slowly evaporating some of the solvent. If that fails, remove the solvent entirely and try a different solvent system.[14]
Inconsistent Results Variations in purity of the starting material or cleanliness of glassware.Ensure the highest possible purity of your compound. Meticulously clean all glassware to remove any potential nucleation sites like dust or scratches.[6][7]
Precipitation of Amorphous Powder The solution becomes supersaturated too quickly.[6]Dilute the initial solution and slow down the rate of solvent evaporation or cooling.[6] Consider vapor diffusion as an alternative method.[25]

IV. Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest and first method to try.[7][19][20] It is particularly suitable for compounds that are stable at room temperature.[19]

Step-by-Step Methodology:

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate, as reported in the literature[2][3][4]).

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial with a large surface area to facilitate evaporation.[20]

  • Cover the vial with parafilm or aluminum foil and puncture a few small holes to allow for slow solvent evaporation.[18][20] The rate of evaporation can be controlled by the number and size of the holes.[19]

  • Place the vial in a vibration-free location and leave it undisturbed.[18]

  • Monitor the vial periodically for crystal growth over several days to weeks.

Troubleshooting for Slow Evaporation:

  • Q: Evaporation is too fast, leading to a powder.

    • A: Reduce the number or size of the holes in the covering. Move the vial to a cooler location.

  • Q: No crystals form after an extended period.

    • A: The initial solution may not have been sufficiently concentrated. Try starting with a more saturated solution.

Protocol 2: Vapor Diffusion

This technique is highly effective for growing high-quality crystals and is applicable to small quantities of material.[25] It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.[25]

Step-by-Step Methodology:

  • In a small, open inner vial, dissolve the compound in a minimal amount of a moderately volatile solvent in which it is soluble (e.g., dichloromethane or THF).[26]

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add a more volatile anti-solvent, in which the compound is insoluble (e.g., hexane or pentane), to the outer vial, ensuring the level is below the top of the inner vial.[25][26]

  • Seal the outer container tightly.

  • The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.[25]

  • Store in a stable, vibration-free environment and monitor for crystal growth.

Troubleshooting for Vapor Diffusion:

  • Q: The solution in the inner vial becomes cloudy immediately and precipitates.

    • A: The diffusion rate is too fast. Use an anti-solvent with a lower vapor pressure or conduct the experiment at a lower temperature to slow diffusion.[6]

  • Q: The two solvents are not miscible and form separate layers.

    • A: Ensure the chosen solvent and anti-solvent are miscible. Refer to a solvent miscibility chart.

Protocol 3: Slow Cooling

This method leverages the common characteristic of solids being more soluble at higher temperatures.[27]

Step-by-Step Methodology:

  • Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.[20] Ensure all solid material is dissolved.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the hot, clear solution to a clean container and seal it.

  • Place the container in an insulated vessel, such as a Dewar flask filled with hot water that is slightly cooler than the solution, to allow for very slow cooling to room temperature.[19][20]

  • Once at room temperature, the container can be moved to a refrigerator or freezer to further decrease the solubility and maximize crystal yield.[26]

Troubleshooting for Slow Cooling:

  • Q: The compound "oils out" upon cooling.

    • A: The cooling rate may still be too fast, or the concentration is too high. Try using a slightly larger volume of solvent and ensure the cooling is as slow as possible.[16]

  • Q: The yield of crystals is very low.

    • A: A significant amount of the compound may still be dissolved in the cold solvent.[14] Try using a different solvent in which the compound has lower solubility at cold temperatures.

V. Visualizing the Workflow

A systematic approach is crucial for successfully navigating the challenges of crystallization. The following diagram outlines a decision-making workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting Troubleshooting Crystallization Workflow start Start Crystallization Attempt check_result Observe Outcome After Sufficient Time start->check_result no_crystals Problem: No Crystals Formed Cause: Solution not supersaturated? Action: Concentrate solution slowly or change solvent. check_result->no_crystals No Solids oiling_out Problem: Oiling Out Cause: Supersaturation above m.p. Action: Add more solvent, cool slower, change solvent. check_result->oiling_out Liquid Droplets small_crystals Problem: Small/Needle-like Crystals Cause: Rapid nucleation Action: Slow down crystallization (e.g., slower evaporation/cooling), use less concentrated solution. check_result->small_crystals Powder/Microcrystals good_crystals X-ray Quality Crystals Obtained check_result->good_crystals Good Quality Crystals no_crystals->start Re-attempt oiling_out->start Re-attempt small_crystals->start Re-attempt

Caption: A flowchart for troubleshooting common crystallization issues.

VI. Solvent Selection Guide

The choice of solvent is arguably the most critical factor in a successful crystallization.[7][27] The ideal solvent should dissolve the compound when hot but not when cold.[27][28]

Solvent PolarityExample SolventsWhen to Use
Non-Polar Hexane, TolueneFor non-polar compounds. Toluene can be a good choice for aromatic compounds due to potential π-π interactions.[1]
Moderately Polar Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Often a good starting point for many organic compounds. Ethyl acetate is reported to be successful for the title compound.[1][2][3][4]
Polar Aprotic Acetone, AcetonitrileCan be effective but their high volatility can sometimes lead to rapid crystallization.[28]
Polar Protic Ethanol, Methanol, WaterSuitable for polar compounds that can participate in hydrogen bonding.[17] Water is generally a poor choice for most organic compounds unless they are highly polar.[29]

Using Solvent Mixtures (Binary Solvents):

When a single solvent is not ideal, a binary solvent system can be employed.[1][19][27] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" or "anti-solvent" in which it is insoluble, until the solution becomes turbid.[15][18] The two solvents must be miscible.[27]

Binary_Solvent_Selection cluster_good Good Solvent (High Solubility) cluster_poor Poor Solvent (Low Solubility) DCM Dichloromethane Hexane Hexane DCM->Hexane Miscible Pair THF THF THF->Hexane Miscible Pair EtOAc Ethyl Acetate EtOAc->Hexane Miscible Pair Pentane Pentane DiethylEther Diethyl Ether

Caption: Common miscible binary solvent pairs for crystallization.

By systematically applying these principles and troubleshooting strategies, researchers can significantly increase their success rate in obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis.

References

  • Growing Crystals. (n.d.). MIT. Retrieved January 7, 2026, from [Link]

  • Blake, A. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances, 80(Pt 5), 379–387. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved January 7, 2026, from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved January 7, 2026, from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved January 7, 2026, from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Creative Biostructure. Retrieved January 7, 2026, from [Link]

  • Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Industrial & Engineering Chemistry Research, 45(18), 6294–6302. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved January 7, 2026, from [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). Retrieved January 7, 2026, from [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved January 7, 2026, from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 2. (2012, October 2). ChemistryViews. Retrieved January 7, 2026, from [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved January 7, 2026, from [Link]

  • Temperature Gradient: A Simple Method for Single Crystal Growth. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 7, 2026, from [Link]

  • Temperature as a Crystallization Variable. (n.d.). Hampton Research. Retrieved January 7, 2026, from [Link]

  • How Do Impurities Affect Crystal Structures? (2025, August 29). YouTube. Retrieved January 7, 2026, from [Link]

  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania. Retrieved January 7, 2026, from [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. Retrieved January 7, 2026, from [Link]

  • Blake, A. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances, 80(Pt 5), 379–387. [Link]

  • How to Grow Crystals. (n.d.). Retrieved January 7, 2026, from [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • This compound. (2021). International Union of Crystallography. Retrieved January 7, 2026, from [Link]

  • Acevedo, D., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1869-1883. [Link]

  • Interface-Tension-Assisted Temperature-Gradient Crystallization of High-Quality MAPbBr3 Perovskite Single Crystals with Low Defect Densities. (2021). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics, 35(1), 41-46. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • This compound. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 7, 2026, from [Link]

  • This compound. (2021). IUCr Journals. Retrieved January 7, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved January 7, 2026, from [Link]

  • What should I do if crystallisation does not occur? (2017, April 5). Quora. Retrieved January 7, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]

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  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
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Technical Support Center: Troubleshooting Low Yields in One-Pot Thiophene Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for one-pot thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with obtaining high yields in their thiophene synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This center is structured as a dynamic troubleshooting guide and FAQ, addressing the most common and nuanced problems encountered in the lab.

Introduction: The Challenge of One-Pot Thiophene Synthesis

One-pot multicomponent reactions (MCRs) are elegant and efficient strategies for synthesizing complex molecules like polysubstituted thiophenes, which are key scaffolds in pharmaceuticals and materials science.[1][2] Reactions such as the Gewald, Fiesselmann, Paal-Knorr, and Hinsberg syntheses offer atom economy and reduced operational steps. However, the convenience of a one-pot procedure often masks a complex network of competing equilibria and potential side reactions. Low yields are a frequent frustration, stemming from a variety of factors that can be systematically addressed. This guide will walk you through diagnosing and solving these common issues.

Part 1: The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone of 2-aminothiophene synthesis, combining a ketone or aldehyde, an active methylene nitrile, and elemental sulfur with a basic catalyst.[3] Its one-pot nature is efficient but sensitive to several parameters.

Frequently Asked Questions (FAQs): Gewald Reaction

Q1: My Gewald reaction has a very low yield or failed completely. What are the most likely causes?

A1: Low or no yield in a Gewald reaction typically points to one of four primary issues:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is base-catalyzed and can be a rate-limiting step.[3][4]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) must be activated and solubilized to participate in the reaction.

  • Steric Hindrance: Bulky substituents on the carbonyl compound can impede the reaction.

  • Incorrect Stoichiometry or Reagent Purity: Impure or improperly measured reagents are a common source of failure.[4]

Q2: I see a lot of starting material remaining. How do I drive the initial condensation?

A2: This strongly suggests a problem with the Knoevenagel-Cope condensation. Here’s how to troubleshoot:

  • Base Selection: The choice of base is critical. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are common catalysts.[4] For less reactive ketones, a stronger base may be necessary. Consider screening different bases. L-proline has also been shown to be an effective, green catalyst for this step.[5]

  • Water Removal: This condensation produces water, which can inhibit the reaction.[4] For stubborn substrates, using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.

Q3: The reaction seems to stall after some initial product formation. What's happening?

A3: This often points to issues with the sulfur addition and cyclization steps.

  • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[1][4] If you are using a non-polar solvent, consider switching.

  • Temperature: Gently heating the reaction to 40-60 °C can improve sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions like dimerization or polymerization.[4]

  • Microwave Irradiation: For challenging substrates, microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and improve yields.[6][7]

Troubleshooting Guide: Gewald Reaction
Observed Issue Potential Cause Recommended Solution & Rationale
Low to No Product Yield Inefficient Knoevenagel-Cope condensation.Screen Bases: Test secondary amines (morpholine, piperidine) and tertiary amines (triethylamine). The basicity and nucleophilicity of the amine can significantly impact the condensation rate.[4] Remove Water: Use a Dean-Stark trap if the solvent is appropriate (e.g., toluene), or add a chemical desiccant. This shifts the equilibrium towards the condensed product.[4]
Poor sulfur solubility/reactivity.Change Solvent: Switch to a polar solvent like DMF, ethanol, or methanol to better dissolve elemental sulfur.[1][4] Optimize Temperature: Gently heat the reaction to 40-60°C. This increases the kinetic energy and reactivity of sulfur species without promoting significant side reactions.[4]
Steric hindrance from bulky ketones.Adopt a Two-Step Protocol: First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a second step, react it with sulfur and base. This can overcome the steric barriers of a one-pot approach.[4] Use Microwave Synthesis: Microwave energy can often overcome activation barriers that are problematic under conventional heating.[6]
Multiple Byproducts, Difficult Purification Dimerization or polymerization of starting materials or intermediates.Adjust Reactant Concentration: Lowering the concentration can disfavor intermolecular side reactions. Slow Addition: Add one of the reagents dropwise to keep its instantaneous concentration low.[8]
Presence of Knoevenagel-Cope intermediate.Increase Reaction Time/Temperature: This suggests the sulfur addition and/or cyclization are slow. Ensure sufficient sulfur is present and that conditions are suitable for cyclization.[4]
Optimization Protocol: Screening Catalysts for the Gewald Reaction

This protocol provides a framework for optimizing the base catalyst for your specific substrates.

  • Setup: Prepare four identical small-scale reactions (e.g., 1 mmol of carbonyl compound) in parallel vials equipped with stir bars.

  • Reagents: To each vial, add the carbonyl compound (1.0 eq), active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq). Add a consistent volume of your chosen solvent (e.g., ethanol, 5 mL).

  • Catalyst Addition: To each vial, add a different base catalyst (20 mol%):

    • Vial 1: Morpholine

    • Vial 2: Piperidine

    • Vial 3: Triethylamine

    • Vial 4: L-Proline[5]

  • Reaction: Stir all reactions at a consistent temperature (e.g., 50 °C).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Analysis: Compare the reactions based on the rate of product formation and the prevalence of byproducts to identify the optimal catalyst.

Comparative Data: Catalyst Performance in Gewald Synthesis
CatalystSolventTemperature (°C)TimeYield (%)Reference
Piperidinium Borate (20 mol%)EtOH:H₂O (9:1)10020 min96[9]
L-ProlineDMF60-84[5]
Na₂CaP₂O₇ (nanocatalyst)WaterReflux15 min98[10]
ZnO (5 mol%)Solvent-free--27-70[11]

This table illustrates that catalyst and condition selection can have a dramatic impact on reaction efficiency. Yields are substrate-dependent.

Part 2: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[12]

Frequently Asked Questions (FAQs): Fiesselmann Reaction

Q1: My Fiesselmann reaction is giving me a complex mixture of products, and the yield of the desired thiophene is low. What is the most common side reaction?

A1: The most prevalent side reaction in the Fiesselmann synthesis is the formation of a thioacetal. This occurs when a second molecule of the thioglycolic acid derivative adds to the intermediate before cyclization can occur.[12]

Q2: How can I suppress the formation of the thioacetal byproduct?

A2: A variation developed by Lissavetzky shows that the addition of an alcohol to the reaction mixture can favor the formation of the desired monoadduct intermediate, which then proceeds to cyclize.[12] The choice of a strong, non-nucleophilic base is also crucial to promote the final cyclization step. A sodium alcoholate is often used to cyclize the monoadduct.[12]

Troubleshooting Guide: Fiesselmann Reaction

Fiesselmann_Troubleshooting start Low Yield in Fiesselmann Synthesis check_byproducts Analyze Crude Mixture (NMR, LC-MS) start->check_byproducts thioacetal Thioacetal Byproduct Detected? check_byproducts->thioacetal incomplete_cyclization Monoadduct Intermediate Detected? thioacetal->incomplete_cyclization No add_alcohol Action: Add Alcohol (e.g., MeOH, EtOH) to the reaction mixture. thioacetal->add_alcohol Yes no_reaction Mainly Starting Materials? incomplete_cyclization->no_reaction No stronger_base Action: Use a stronger base (e.g., NaOEt, t-BuOK) to promote cyclization. incomplete_cyclization->stronger_base Yes check_base Action: Verify Base Activity. Use fresh, anhydrous base. no_reaction->check_base Yes rationale1 Rationale: Alcohol favors the desired monoadduct intermediate. add_alcohol->rationale1 rationale2 Rationale: A strong base is required to deprotonate for the final intramolecular cyclization. stronger_base->rationale2 rationale3 Rationale: Weak or wet base will not effectively deprotonate the thioglycolate. check_base->rationale3 Hinsberg_Troubleshooting cluster_start Hinsberg Synthesis: Low Yield Diagnosis cluster_problems Identify Primary Issue cluster_solutions Implement Solutions start Start Analysis no_reaction No Reaction/ Low Conversion start->no_reaction side_products Complex Mixture/ Aldol Byproducts start->side_products intermediate_stall Stalled at Intermediate Stage start->intermediate_stall check_base Use Strong, Anhydrous Base (e.g., NaOEt, t-BuOK) no_reaction->check_base use_aromatic_dicarbonyl Switch to Aromatic Dicarbonyl (e.g., Benzil) side_products->use_aromatic_dicarbonyl increase_temp Increase Temperature or Use Stronger Base for Cyclization intermediate_stall->increase_temp rationale_base A strong base is required to generate the initial carbonion. Moisture will quench the base. check_base->rationale_base rationale_dicarbonyl Aliphatic dicarbonyls can self-condense under basic conditions, reducing yield. use_aromatic_dicarbonyl->rationale_dicarbonyl rationale_cyclization The final intramolecular Stobbe-type condensation may require more forcing conditions to proceed. increase_temp->rationale_cyclization

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-amino-4-methylthiophene-3-carboxylate using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a granular understanding of the molecular architecture of heterocyclic compounds is not merely academic—it is a cornerstone of rational drug design and materials science. Among these, 2-aminothiophene derivatives represent a privileged scaffold, appearing in a multitude of pharmacologically active agents and functional materials. Their precise structural elucidation is therefore of paramount importance. This guide provides an in-depth analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate, offering a comparative spectroscopic analysis supported by experimental data and foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Principles: Why NMR for Structural Elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of a molecule and infer detailed information about the chemical environment of each atom. The chemical shift (δ) of a nucleus is exquisitely sensitive to the surrounding electron density, which is in turn governed by the electronic effects of neighboring atoms and functional groups.[2]

For a molecule like this compound, the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing ethyl carboxylate group (-COOEt) on the thiophene ring creates a unique electronic landscape. Understanding these effects is key to interpreting the resulting NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines the best practices for the analysis of small organic molecules like this compound.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

    • Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) to reference the chemical shift scale to 0 ppm.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: 16-32 scans are generally adequate for achieving a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the protons.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width is required (e.g., 0-200 ppm).

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer delay of 2-5 seconds is recommended for the complete relaxation of carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire_H1 Acquire 1H Spectrum lock->acquire_H1 acquire_C13 Acquire 13C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase integrate Integrate (1H) phase->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR Data Acquisition and Analysis.

Spectroscopic Analysis of this compound

The following analysis is based on experimental data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.[3][4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
6.07singlet2H-NH₂The protons of the primary amine appear as a broad singlet. The chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. The electron-donating nature of the thiophene ring shields these protons relative to anilines.
5.82singlet1HH-5This proton is on the thiophene ring. The electron-donating effect of the amino group at C-2 and the methyl group at C-4 increases the electron density at C-5, shielding this proton and shifting it upfield. The lack of adjacent protons results in a singlet.
4.29quartet2H-OCH₂CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).
2.28singlet3H-CH₃ (on ring)The protons of the methyl group on the thiophene ring appear as a singlet. They are slightly deshielded due to the aromatic nature of the ring.
1.35triplet3H-OCH₂CH₃The methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

a H-5 (5.82 ppm, s) b -NH2 (6.07 ppm, s) c -CH3 (2.28 ppm, s) d -OCH2CH3 (4.29 ppm, q) e -OCH2CH3 (1.35 ppm, t)

Caption: ¹H NMR Assignments for this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
166.13C=OThe carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.
164.17C-2This carbon is directly attached to the electron-donating amino group, causing a significant downfield shift due to the mesomeric effect.
136.71C-4This carbon is attached to the methyl group and is part of the aromatic ring.
106.72C-5The amino group at C-2 strongly shields the C-5 position through resonance, resulting in a significant upfield shift.
102.85C-3The electron-withdrawing carboxylate group deshields this carbon, but the adjacent electron-donating amino group provides some shielding.
59.54-OCH₂CH₃The methylene carbon of the ethyl group is deshielded by the attached oxygen atom.
18.40-CH₃ (on ring)The methyl carbon attached to the thiophene ring.
14.40-OCH₂CH₃The terminal methyl carbon of the ethyl group.

Comparative Spectroscopic Analysis

To better understand the influence of the substituents on the NMR spectra, a comparison with structurally related compounds is invaluable.

Comparison with Ethyl 2-aminothiophene-3-carboxylate

This analogue lacks the methyl group at the 4-position, allowing for a direct assessment of the methyl group's electronic contribution.

CompoundH-4 (ppm)H-5 (ppm)C-4 (ppm)C-5 (ppm)
This compound-5.82136.71106.72
Ethyl 2-aminothiophene-3-carboxylate~6.7~6.0~122~118

Note: Approximate values for the unsubstituted analogue are based on typical substituent effects and may vary.

The presence of the electron-donating methyl group at C-4 in the title compound causes a noticeable upfield shift of the H-5 proton and a downfield shift of the C-4 carbon, consistent with its electronic effect.

Comparison with Mthis compound

Replacing the ethyl ester with a methyl ester allows for the examination of the ester group's influence on the spectra. The primary difference is observed in the signals corresponding to the ester alkyl chain.

CompoundEster Group ¹H Signals (ppm)Ester Group ¹³C Signals (ppm)
This compound4.29 (q, 2H), 1.35 (t, 3H)59.54, 14.40
Mthis compound~3.7 (s, 3H)~51

Note: Approximate values for the methyl ester analogue are based on typical chemical shifts.

The change from an ethyl to a methyl group results in the disappearance of the characteristic quartet and triplet, and the appearance of a singlet for the methyl protons at a slightly upfield position compared to the methylene protons of the ethyl group. The methyl carbon also resonates at a slightly different chemical shift.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by a robust experimental protocol and comparative data, allows for its unambiguous structural characterization. The observed chemical shifts and coupling patterns are in excellent agreement with the expected electronic effects of the amino, methyl, and ethyl carboxylate substituents on the thiophene ring. This guide serves as a practical framework for researchers in the structural elucidation of similar heterocyclic systems, emphasizing the power of NMR spectroscopy when coupled with a foundational understanding of organic chemistry principles.

References

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  • Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances.
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  • PubChem. (n.d.). Ethyl 2-aminothiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

  • (Author not available). (Year not available). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
  • University College London. (n.d.). Chemical shifts. Available at: [Link]

  • Matsumoto, S., et al. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Journal of Magnetic Resonance, 296, 85-92. Available at: [Link]

  • ResearchGate. (2025). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. Available at: [Link]

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A Comparative Guide to Purity Analysis of Synthesized Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Ethyl 2-amino-4-methylthiophene-3-carboxylate (C₈H₁₁NO₂S), a key heterocyclic building block. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind selecting a multi-faceted analytical approach, ensuring robust, reliable, and reproducible data.

The typical synthesis of this compound is achieved through the Gewald reaction, a multi-component condensation that, while efficient, can introduce a variety of impurities.[1][2] These may include unreacted starting materials (acetone, ethyl cyanoacetate, elemental sulfur), reaction intermediates, by-products from side reactions, and residual solvents.[3][4] Therefore, a comprehensive purity analysis strategy must be capable of separating, identifying, and quantifying the main component as well as all potential impurities.

Pillar 1: The Orthogonal Chromatographic Approach

The foundation of a robust purity assessment lies in employing orthogonal analytical techniques—methods that rely on different separation principles. This approach significantly reduces the risk of co-eluting impurities, which might remain undetected by a single method. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent a powerful orthogonal pairing.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-Phase HPLC (RP-HPLC) is the principal method for determining the purity (as a percentage area) and quantifying specified and unspecified impurities in non-volatile organic compounds. Its strength lies in the separation of compounds based on their polarity.

Causality of Method Choice: The thiophene derivative is a moderately polar molecule, making it ideally suited for RP-HPLC. A C18 stationary phase provides a non-polar surface that interacts with the analyte, while a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol) is used for elution. By creating a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity, allowing for the separation of the main peak from more polar or less polar impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized Product Dissolve Dissolve in Diluent (e.g., ACN/Water) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Inject Column C18 Column Autosampler->Column Pump Gradient Pump (Mobile Phase A+B) Pump->Autosampler Detector PDA/UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration CDS->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report caption Fig 1: HPLC Analysis Workflow

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks detected. According to ICH guidelines, impurities above the reporting threshold (e.g., 0.05%) must be reported.[5]

Gas Chromatography (GC): A Complementary Orthogonal Method

GC separates compounds based on their volatility and interaction with a stationary phase. It is the preferred method for analyzing residual solvents and volatile or semi-volatile impurities that may not be amenable to HPLC.

Causality of Method Choice: The synthesis of this compound often uses ethanol or other organic solvents.[6] These must be controlled according to ICH Q3C guidelines.[7] Furthermore, unreacted volatile starting materials like acetone are best analyzed by GC. Using a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling the GC to a Mass Spectrometer (GC-MS) allows for the definitive identification of unknown volatile impurities.[8][9]

Orthogonal_Concept caption Fig 2: Orthogonal Method Concept

Experimental Protocol: GC for Residual Solvents and Volatile Impurities

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program: 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Split Ratio: 10:1.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Seal the vial immediately. Prepare a blank vial containing only the solvent.

Pillar 2: Spectroscopic and Absolute Methods for Confirmation

While chromatography is excellent for separation and quantification, it does not provide absolute structural proof or confirm the fundamental elemental composition. For this, spectroscopic and other absolute methods are indispensable.

NMR Spectroscopy: The Gold Standard for Structure

Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides definitive structural confirmation.[10] The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum must be consistent with the structure of this compound.[6][11] The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms. NMR is also highly effective at detecting impurities that have distinct signals not present in the main component's spectrum.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity.[12][13] Techniques like Electrospray Ionization (ESI-MS) will show a prominent ion corresponding to the protonated molecule [M+H]⁺.[6] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, further confirming the compound's identity and distinguishing it from potential isomers.

Elemental Analysis (EA): The Fundamental Purity Check

Elemental analysis is a quantitative technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[14][15] The experimental values are compared against the theoretical values calculated from the molecular formula (C₈H₁₁NO₂S). For a pure compound, the experimental results should fall within a narrow margin of the theoretical values, typically ±0.4%.[16][17] This provides a fundamental and absolute measure of purity against non-elemental impurities (like water) and confirms the empirical formula.

Pillar 3: Method Validation and Data Comparison

Every analytical method used for quality control in a regulated environment must be validated to prove it is suitable for its intended purpose.[18][19] This process establishes the method's trustworthiness and ensures the integrity of the generated data. Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[20]

Table 1: Comparison of Purity Analysis Methods

MethodPrinciplePrimary UseKey AdvantagesKey Limitations
RP-HPLC Separation by polarityPurity/Impurity QuantificationHigh precision, robust, widely applicable for non-volatile compoundsMay not detect volatile impurities; co-elution is possible
GC-FID Separation by volatilityResidual Solvents, Volatile ImpuritiesHigh sensitivity for volatile organics, excellent for solvent analysisNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin in a magnetic fieldStructural Elucidation, Impurity IDDefinitive structural information, can be quantitative (qNMR)Lower sensitivity than chromatographic methods for trace impurities
MS Mass-to-charge ratioMolecular Weight ConfirmationHigh sensitivity, provides molecular formula (HRMS)Isomers may not be distinguishable without chromatography
EA Combustion and detection of elementsEmpirical Formula ConfirmationAbsolute measure of elemental composition, detects inorganic impuritiesDoes not distinguish between isomers or identify organic impurities

Conclusion: An Integrated Strategy for Unimpeachable Purity Assessment

No single analytical method can provide a complete picture of the purity of a synthesized compound like this compound. A robust and scientifically sound approach relies on the integration of orthogonal and complementary techniques.

The recommended strategy begins with RP-HPLC as the primary tool for quantitative purity assessment and profiling of non-volatile impurities. This is complemented by GC for the analysis of residual solvents and volatile impurities. Structural identity is unequivocally confirmed by ¹H and ¹³C NMR , while molecular weight is verified by MS . Finally, Elemental Analysis provides a fundamental check on the empirical formula and absolute purity. This multi-faceted approach, underpinned by rigorous method validation, constitutes a self-validating system that ensures the highest degree of confidence in the quality and purity of the synthesized material, meeting the stringent requirements of researchers and drug development professionals.

References

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  • ResearchGate. (2025). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

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Sources

Comparative analysis of the biological activity of different Ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiophene Scaffold

Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1][2] Among these, the ethyl 2-amino-4-methylthiophene-3-carboxylate scaffold serves as a privileged structure in medicinal chemistry. Its synthetic accessibility, primarily through the robust Gewald multicomponent reaction, allows for extensive structural modifications, leading to a diverse library of compounds with significant therapeutic potential.[3][4] These derivatives have demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties.[2][5]

This guide provides a comparative analysis of the biological activities of various this compound derivatives. We will delve into their antimicrobial, anti-inflammatory, and anticancer effects, supported by experimental data from peer-reviewed literature. Furthermore, this guide will elucidate the structure-activity relationships (SAR) that govern their biological functions and provide detailed experimental protocols for their evaluation.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have been extensively investigated for their ability to combat various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3][6] The antimicrobial efficacy is often attributed to the diverse functionalities that can be introduced at the amino and carboxylate groups, as well as on the thiophene ring itself.

Comparative Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of representative thiophene derivatives against a panel of microorganisms. The data highlights how different structural modifications influence the antimicrobial potency.

Compound/DerivativeModificationTest OrganismMIC (µg/mL)Reference
Series 1: Schiff Base Derivatives
KM14-Chlorobenzaldehyde Schiff baseS. aureus12.5[6]
E. coli25[6]
KM24-Hydroxybenzaldehyde Schiff baseS. aureus6.25[2][6]
E. coli12.5[2][6]
KM34-Methoxybenzaldehyde Schiff baseS. aureus25[6]
E. coli50[6]
KM44-Nitrobenzaldehyde Schiff baseS. aureus12.5[6]
E. coli25[6]
Series 2: Thiazolidinone Derivatives
TZD1Derived from KM1S. aureus6.25[6]
E. coli12.5[6]
TZD2Derived from KM2S. aureus3.12[6]
E. coli6.25[6]
Series 3: Other Thiophene Analogs
Compound S1Varied substitutionsS. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml[1]
Compound S4Varied substitutionsC. albicans, A. niger0.91 µM/ml[1]

Key Insights from Antimicrobial Data:

  • The formation of Schiff bases from the parent ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and their subsequent conversion to thiazolidinone derivatives significantly enhances antimicrobial activity.[3][6]

  • Substituents on the aromatic ring of the Schiff base play a crucial role. For instance, the 4-hydroxy substituted derivative (KM2) and its corresponding thiazolidinone (TZD2) exhibited the most potent activity, suggesting the importance of a hydroxyl group for interacting with the microbial target.[2][6]

  • Other substituted thiophene derivatives, such as compounds S1 and S4, have also demonstrated excellent antibacterial and antifungal activities, respectively, with very low MIC values.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized compounds.[3]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_media Prepare and sterilize nutrient agar plates prep_culture Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) prep_media->prep_culture inoculate Inoculate the entire surface of the agar plates with the microbial suspension prep_culture->inoculate place_discs Place sterile paper discs impregnated with test compounds (100 µg/ml) and standard antibiotic (Ampicillin) onto the agar surface inoculate->place_discs incubate Incubate plates at 37°C for 24 hours place_discs->incubate measure Measure the diameter of the zone of inhibition around each disc incubate->measure compare Compare the zone of inhibition of test compounds with the standard measure->compare

A flowchart of the agar disk diffusion method.

Step-by-Step Methodology:

  • Preparation of Media: Prepare nutrient agar and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound (e.g., 100 µg/ml in a suitable solvent like DMSO) onto the inoculated agar surface. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ampicillin) serves as a positive control.

  • Incubation: Incubate the plates in an inverted position at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammatory diseases pose a significant global health challenge, driving the search for novel anti-inflammatory agents with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Thiophene derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties, often acting through the inhibition of key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[7][9]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory activity of thiophene derivatives is typically evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay. The table below presents data on the percentage inhibition of edema by different derivatives.

Compound/DerivativeModificationDose (mg/kg)% Inhibition of EdemaReference
Series 4: Substituted Thiophenes
Compound 1cEthyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylate-Maximum inhibitory activity[10]
Compound 15Morpholine ring at 2-amino position5058.46[9]
Series 5: Tetrasubstituted Thiophenes
Compound 4cMethyl 2-(4-chloroanilino)-5-(3-coumarinoyl)-4-methylthiophene-3-carboxylate1045.2[8]
2058.6[8]
4072.4[8]
Compound 6cMethyl 2-(4-chloroanilino)-5-acetyl-4-methylthiophene-3-carboxylate1038.5[8]
2052.1[8]
4065.3[8]
Standard
Ibuprofen---[8][10]
Indomethacin--47.73[9]

Key Insights from Anti-inflammatory Data:

  • The presence of specific substituents is critical for anti-inflammatory activity. For instance, a coumarinoyl group at the 5-position (compound 4c) resulted in greater potency compared to an acetyl group (compound 6c).[8]

  • The nature of the substituent at the 2-amino position also influences activity, with a morphine ring conferring significant anti-inflammatory effects (compound 15).[9]

  • Computational studies suggest that these compounds may act as dual inhibitors of COX-2 and 5-LOX, offering a potential advantage over traditional NSAIDs.[9]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[10]

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize albino Wistar rats and fast overnight group Divide rats into control, standard, and test groups acclimatize->group administer Administer vehicle (control), standard drug (Ibuprofen), or test compounds orally group->administer induce After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw administer->induce measure_initial Measure initial paw volume using a plethysmometer induce->measure_initial measure_final Measure paw volume at regular intervals (e.g., 3 hours) after carrageenan injection measure_initial->measure_final calculate Calculate the percentage inhibition of edema for each group measure_final->calculate

A flowchart of the carrageenan-induced rat paw edema assay.

Step-by-Step Methodology:

  • Animal Handling: Use healthy albino Wistar rats (150-200 g). House them under standard laboratory conditions and fast them overnight with free access to water before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6). The control group receives the vehicle (e.g., 1% gum acacia). The standard group receives a reference drug like Ibuprofen. The test groups receive the synthesized derivatives at various doses. Administer all substances orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at specified time points after (e.g., 3 hours).

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Anticancer Activity: Targeting Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Thiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through mechanisms involving the disruption of microtubule polymerization and cell cycle arrest.[11][12]

Comparative Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several thiophene derivatives against different human cancer cell lines.

Compound/DerivativeModificationCancer Cell LineIC50 (µM)Reference
Series 6: Thiophene Carboxamides
Compound 2bThiophene carboxamide derivativeHep3B (Liver)5.46[12]
Compound 2dThiophene carboxamide derivativeHep3B (Liver)8.85[12]
Compound 2eThiophene carboxamide derivativeHep3B (Liver)12.58[12]
Series 7: Amino-thiophene Derivatives
Compound 15bAmino-thiophene derivativeA2780 (Ovarian)12[13]
A2780CP (Ovarian)10[13]
Series 8: Ethyl 2-substituted-aminothiazole-4-carboxylate Analogs
Compound 14Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (Leukemia)0.08[14]

Key Insights from Anticancer Data:

  • Thiophene carboxamide derivatives have shown potent activity against liver cancer cells, with compound 2b being particularly effective.[12] These compounds are considered biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) and are believed to inhibit tubulin polymerization.[12]

  • Amino-thiophene derivatives, such as 15b, have demonstrated significant growth inhibition of ovarian cancer cell lines.[13]

  • Thiazole analogs of the core structure, like compound 14, can exhibit remarkable potency against specific cancer cell lines, such as leukemia.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate and allow them to adhere overnight treat Treat cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours) seed_cells->treat add_mtt Add MTT solution to each well and incubate for 4 hours treat->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_absorbance Measure the absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50

A flowchart of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a predetermined period (e.g., 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. The following diagram illustrates key SAR findings.

Structure-Activity Relationship of Thiophene Derivatives

G cluster_sar Structure-Activity Relationship (SAR) cluster_r1 2-Amino Group (R1) cluster_r2 3-Ester Group (R2) cluster_r3 5-Position (R3) Thiophene This compound Core R1_node Modifications: - Schiff bases - Thiazolidinones - Amides Impact: - Crucial for antimicrobial and anti-inflammatory activity Thiophene->R1_node R1 R2_node Modifications: - Carboxamides Impact: - Important for anticancer activity (tubulin inhibition) Thiophene->R2_node R2 R3_node Modifications: - Aryl groups (e.g., coumarinoyl) Impact: - Enhances anti-inflammatory potency Thiophene->R3_node R3

Key structural features influencing biological activity.

  • 2-Amino Group: Modification of the 2-amino group is a common strategy to enhance biological activity. The formation of Schiff bases and subsequently thiazolidinones has been shown to significantly boost antimicrobial efficacy.[3][6] Amide derivatives at this position are also important for anti-inflammatory and anticancer effects.[7][14]

  • 3-Carboxylate Group: The ethyl ester at the 3-position can be converted to various amides, which has been a successful approach in developing potent anticancer agents that mimic the action of CA-4.[12]

  • 4-Methyl Group and 5-Position: While the 4-methyl group is a common feature, substitutions at the 5-position of the thiophene ring can profoundly impact anti-inflammatory activity. For example, the introduction of a bulky coumarinoyl group at this position leads to a significant increase in potency.[8]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents also play a vital role. For instance, in a series of phenylthiophene analogues, electron-donating moieties on the C-4 aryl group were found to be crucial for inhibitory activity against atypical protein kinase C (aPKC), which is involved in inflammation and vascular permeability.[15]

Conclusion

This compound and its derivatives constitute a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries with a broad range of biological activities. This comparative analysis has highlighted the significant potential of these derivatives as antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships discussed herein provide a rational basis for the future design of more potent and selective therapeutic agents based on the thiophene scaffold. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of these promising compounds.

References

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A Senior Application Scientist's Guide to the Synthetic Landscape of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science. It is a privileged structure, appearing in a wide array of biologically active compounds, including anti-inflammatory agents like tinoridine, antiviral compounds, and kinase inhibitors.[1][2][3] Its prevalence stems from its role as a bioisostere of the phenyl group and its capacity for diverse functionalization, making it a valuable building block for drug discovery and the development of functional materials.[1][2][4]

This guide provides an in-depth comparison of the most prevalent synthetic methodologies for accessing polysubstituted 2-aminothiophenes. We will move beyond simple procedural lists to explore the mechanistic underpinnings, substrate scope, and practical considerations of each route. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the ideal synthetic strategy for their specific target molecules.

The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis

First reported by Karl Gewald in 1961, the Gewald reaction has become the most versatile and widely adopted method for preparing 2-aminothiophenes.[5][6][7] Its prominence is due to its operational simplicity as a one-pot, multi-component reaction (MCR), the ready availability of starting materials, and the mild reaction conditions typically employed.[5][7][8]

The reaction involves the condensation of a ketone or aldehyde with an α-active nitrile (such as malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base.[4][8][9]

Reaction Mechanism: A Three-Step Cascade

The mechanism of the Gewald reaction is a well-elucidated cascade process, which is the key to its efficiency.[9] A recent computational study using Density Functional Theory (DFT) has further clarified the sequence, confirming that the reaction is driven by the final, thermodynamically favorable aromatization step.[10][11][12]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][9][12]

  • Sulfur Addition (Thiolation): The α,β-unsaturated intermediate is deprotonated at the allylic position, and the resulting nucleophile attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[10][11][12] This intermediate is typically not isolated.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization via nucleophilic attack of the sulfur atom onto the cyano group. Subsequent tautomerization leads to the formation of the aromatic 2-aminothiophene ring.[9]

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Reactants->Knoevenagel Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Reactants Thiolated Thiolated Intermediate Knoevenagel->Thiolated Sulfur Addition Sulfur Elemental Sulfur (S₈) Sulfur->Knoevenagel Cyclized Cyclized Intermediate Thiolated->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Cyclized->Product Tautomerization (Aromatization)

Caption: The mechanistic pathway of the Gewald Reaction.

Substrate Scope and Practical Considerations

The Gewald reaction is amenable to a wide range of substrates. Aliphatic, alicyclic, and many aromatic ketones and aldehydes are suitable carbonyl partners.[5] However, the one-pot procedure can be sluggish or low-yielding for some electron-rich or sterically hindered aryl ketones.[5][13] In these cases, a two-step variation, where the Knoevenagel intermediate is first isolated before reaction with sulfur, often provides superior yields.[5]

The choice of base is critical. Secondary amines like morpholine and piperidine are classic choices, often used in stoichiometric amounts.[13] However, recent innovations have demonstrated the efficacy of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, which can afford excellent yields in shorter reaction times.[14]

Modern Variations: Greener and More Efficient Approaches

Reflecting the broader push for sustainable chemistry, several modifications to the Gewald reaction have been developed:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[9][15]

  • Green Solvents: While traditional solvents like ethanol or DMF are common, protocols using water or deep eutectic solvents have been successfully developed.[1][16][17] Ultrasound activation has been shown to be effective in aqueous media.[17][18]

  • Mechanochemistry: Solvent-free synthesis using ball-milling has emerged as a highly efficient and environmentally benign alternative, providing excellent yields in very short reaction times.[13][19]

Alternative Synthetic Routes

While the Gewald reaction is dominant, other methods offer solutions for specific substitution patterns or when starting materials for the Gewald are inaccessible.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is another important name reaction for constructing the thiophene ring.[20] In its classic form, it involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives.[21][22][23]

Relevance to Aminothiophenes: Crucially for this discussion, if the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes.[21][22] This makes the Fiesselmann reaction a valuable tool for accessing a different regioisomer of aminothiophene, which is often not directly accessible through the Gewald pathway. It is not a direct route to 2-aminothiophenes but is essential for creating isomeric scaffolds.

Fiesselmann_Concept Start_Ester α,β-Acetylenic Ester + Thioglycolic Acid Product_Hydroxy 3-Hydroxythiophene Derivative Start_Ester->Product_Hydroxy Classic Fiesselmann Synthesis Start_Nitrile α,β-Acetylenic Nitrile + Thioglycolic Acid Product_Amino 3-Aminothiophene Derivative Start_Nitrile->Product_Amino Nitrile Variation

Caption: Conceptual overview of the Fiesselmann Synthesis outcomes.

Cyclization of Functionalized Precursors

A variety of methods rely on the cyclization of pre-functionalized acyclic precursors. A notable example is the reaction of β-keto tertiary thioamides with gem-dihaloalkenes, which provides a chemo- and regioselective route to polysubstituted 2-aminothiophenes.[1] These methods can be particularly useful for installing substitution patterns that are challenging to achieve via multi-component reactions.

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route requires a careful evaluation of the target structure, available starting materials, and desired process characteristics (e.g., scale, cost, environmental impact).

FeatureGewald ReactionFiesselmann Synthesis (Nitrile Variant)Other Cyclization Methods
Product Polysubstituted 2-Aminothiophenes Polysubstituted 3-Aminothiophenes Specific 2-Aminothiophene patterns
Reaction Type Multi-component Reaction (MCR)CyclocondensationCyclization
Starting Materials Ketone/aldehyde, active nitrile, sulfurα,β-Acetylenic nitrile, thioglycolic acid deriv.Pre-functionalized acyclic precursors
Key Advantages High atom economy, operational simplicity, broad substrate scope, mild conditions.[5][7]Access to 3-aminothiophene regioisomers.[21][22]Access to unique substitution patterns not achievable by MCRs.[1]
Key Disadvantages Lower reactivity for some aryl ketones, potential for side products.[5][13]More complex starting materials (acetylenic nitriles), less direct for 2-amino isomer.Multi-step preparation of starting materials often required.
Typical Yields 35-98% (highly dependent on substrates and conditions).[1][5][14]Moderate to good.Variable, often good to excellent.
"Green" Potential High (amenable to mechanochemistry, aqueous media, and catalysis).[14][17][19]Moderate.Lower (often requires multi-step synthesis with purification at each stage).

Decision Workflow for Route Selection

The following workflow can guide the strategic selection of a synthetic route.

Decision_Workflow Start What is the target aminothiophene regioisomer? Isomer_2 2-Aminothiophene Start->Isomer_2 2-Amino Isomer_3 3-Aminothiophene Start->Isomer_3 3-Amino Gewald_Check Are Gewald starting materials (carbonyl, active nitrile) readily available? Isomer_2->Gewald_Check Use_Fiesselmann Utilize Fiesselmann Synthesis (Nitrile Variation). Isomer_3->Use_Fiesselmann Use_Gewald Utilize Gewald Reaction. Consider MCR, two-step, or green variations. Gewald_Check->Use_Gewald Yes Use_Cyclization Consider alternative cyclization routes from functionalized precursors. Gewald_Check->Use_Cyclization No / Unique Substitution

Caption: Decision workflow for selecting a primary synthetic route.

Experimental Protocols: A Validated Approach

Trustworthy protocols are self-validating. The following procedure for a catalytic Gewald reaction is representative of modern, efficient methods.

Protocol: Catalytic Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from a method utilizing piperidinium borate as a conjugate acid-base pair catalyst, which demonstrates high efficiency with low catalyst loading.[14]

Reagents & Materials:

  • Cyclohexanone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.0 equiv)

  • Piperidinium borate (Pip borate) catalyst (20 mol%)

  • Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ethyl acetate and Hexane for purification

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (e.g., 5.0 mmol, 490 mg), malononitrile (5.0 mmol, 330 mg), elemental sulfur (5.0 mmol, 160 mg), and piperidinium borate (1.0 mmol, 115 mg).

  • Reaction: Add ethanol (10 mL) to the flask. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane eluent system. The reaction is typically complete within 20-30 minutes.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: To the crude residue, add cold water (20 mL) and stir for 15 minutes. Collect the precipitated solid by vacuum filtration. Wash the solid with additional cold water and a small amount of cold ethanol.

  • Final Product: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Expected yields are typically >90%.[14]

Conclusion

The synthesis of 2-aminothiophenes is a mature field dominated by the robust and versatile Gewald reaction. Its adaptability to green chemistry principles, including catalysis, aqueous conditions, and mechanochemistry, ensures its continued relevance. For researchers targeting the isomeric 3-aminothiophene scaffold, the Fiesselmann synthesis provides a reliable, complementary approach. By understanding the mechanistic nuances, substrate limitations, and modern variations of these key reactions, chemists can strategically and efficiently construct the precise thiophene-based molecules required for advancing the frontiers of drug discovery and materials science.

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A Comparative Guide to the Molecular Structure Validation of Ethyl 2-amino-4-methylthiophene-3-carboxylate: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of intellectual property, reproducible science, and rational drug design. The thiophene derivative, Ethyl 2-amino-4-methylthiophene-3-carboxylate, serves as a vital heterocyclic building block for a range of pharmacologically active compounds.[1] Its precise atomic arrangement dictates its reactivity, physical properties, and how it can be further modified to create novel therapeutic agents.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the molecular structure of this compound. We will focus primarily on single-crystal X-ray crystallography as the definitive method, supported by orthogonal spectroscopic techniques that corroborate the findings and provide a holistic structural confirmation. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and self-validating analytical workflow.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is the most powerful method for determining the absolute structure of a crystalline compound.[2] It provides a high-resolution, three-dimensional map of electron density from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be unequivocally determined. For a molecule like this compound, this technique is unparalleled in its ability to reveal subtle but critical details of its solid-state conformation and the intermolecular interactions that govern its crystal packing.

The Crystallographic Workflow: From Synthesis to Validated Structure

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands precision at every stage. Each step builds upon the last, forming a chain of evidence that culminates in a high-confidence molecular model.

sc_xrd_workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Determination & Validation synth Synthesis of Ethyl 2-amino-4-methyl- thiophene-3-carboxylate crystal Slow Evaporation (e.g., from Ethyl Acetate) synth->crystal Purify mount Mount Crystal on Diffractometer crystal->mount Select Quality Crystal diffract X-ray Diffraction (Measure Intensities/Angles) mount->diffract solve Structure Solution (Phase Problem) diffract->solve Process Data refine Model Refinement (Fit to Data) solve->refine validate Validation (R-factors, Geometry) refine->validate validate->refine Iterate

Caption: The experimental workflow for single-crystal X-ray crystallography analysis.
Detailed Experimental Protocol
  • Synthesis and Crystallization: The title compound is synthesized via a Gewald reaction, where a mixture of acetone and ethyl cyanoacetate is reacted with elemental sulfur in the presence of a base like diethylamine.[3][4]

  • Crystal Growth: High-quality single crystals suitable for diffraction are paramount. For this compound, yellow crystals are typically obtained by the slow evaporation of a saturated solution in ethyl acetate.[3][4] The choice of solvent is critical; the goal is to allow molecules to arrange themselves slowly into a well-ordered crystal lattice.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and measuring the intensities and positions of the diffracted spots.

  • Structure Solution and Refinement: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms, which are used to build a molecular model. This model is then refined against the experimental data to improve the fit, a process that is iterated until convergence.[2]

Data Interpretation & Validation: A Case Study

The crystal structure of this compound has been reported, and the data provides a wealth of structural information.[3][5][6] The compound crystallizes in the triclinic space group P-1, with two independent molecules (labeled A and B) in the asymmetric unit.[3][5]

Parameter Description Significance for Validation
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Lower values (< 0.05 for small molecules) indicate a better fit. It answers the question: "How well does my model explain the data?"[7]
wR2 A weighted R-factor based on all reflections, which is generally considered a more robust measure of fit.Provides a more comprehensive assessment of the refinement quality.
Goodness-of-Fit (S) A statistic that should be close to 1.0 for a good refinement.Values significantly different from 1.0 may suggest issues with the data, the model, or the weighting scheme.[7]
Bond Lengths & Angles The calculated distances and angles between atoms in the refined model.These must conform to established chemical values. Deviations can indicate strain or an incorrect model.
Displacement Ellipsoids Visual representations of atomic vibration.Unusually large or distorted ellipsoids may point to static disorder or an incorrect atom assignment.

Key Structural Insights from the Data:

  • Planarity: The thiophene ring and the attached ethoxycarbonyl group are nearly coplanar. This planarity is crucial as it suggests a conjugated system, which influences the molecule's electronic properties.[3][6]

  • Hydrogen Bonding: The structure is stabilized by a network of hydrogen bonds. An intramolecular N—H⋯O hydrogen bond exists within each molecule, creating a stable six-membered ring motif.[3][5] Furthermore, intermolecular N—H⋯S and N—H⋯O hydrogen bonds link the A and B molecules into dimers and then into chains, defining the overall crystal packing.[3][5][6] These non-covalent interactions are fundamental to the compound's solid-state properties and are only visible through high-resolution crystallographic analysis.

Part II: Orthogonal Validation Methods: A Comparative Analysis

While SC-XRD provides the definitive structure of a single crystal, it is crucial to use complementary techniques to ensure the bulk material is identical and to provide corroborating evidence. This multi-technique approach embodies the principle of trustworthiness in analytical science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C. It is arguably the most powerful tool for structure elucidation in solution and serves as an excellent validation for the connectivity established by SC-XRD.

  • ¹H NMR: Confirms the number and types of protons. For this compound, the spectrum clearly shows signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the amino group (a broad singlet), and the lone thiophene proton (a singlet).[3][4]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The reported spectrum shows distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the ethyl and methyl groups, matching the expected structure.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio. Its primary role in this context is to confirm the molecular weight, and thus the molecular formula.

  • Electrospray Ionization (ESI-MS): Analysis of the title compound shows a prominent ion peak [M+H]⁺ at m/z 186.15, which corresponds to the calculated molecular formula of C₈H₁₁NO₂S (monoisotopic mass: 185.05 Da).[3][4] This provides strong evidence that the correct compound was synthesized.

Comparative Summary of Techniques
Technique Information Provided Sample State Key Advantage Key Limitation
SC-XRD 3D atomic arrangement, bond lengths/angles, stereochemistry, packingSingle CrystalUnambiguous, absolute structure determinationRequires high-quality single crystals; not high-throughput
NMR Spectroscopy Atomic connectivity, chemical environment, 2D correlationsSolutionExcellent for structure elucidation in solutionDoes not provide 3D spatial arrangement or packing information
Mass Spectrometry Molecular weight, molecular formulaSolid/SolutionHigh sensitivity and mass accuracyProvides no information on connectivity or isomerism
Infrared Spectroscopy Presence of functional groupsSolid/SolutionFast, non-destructive, good for initial functional group checkProvides limited information on the overall molecular skeleton

Part III: A Strategic Approach to Structure Validation

The choice of analytical technique is driven by the research question. As a Senior Application Scientist, my recommendation follows a logical, tiered approach to minimize ambiguity and maximize confidence in the final structure.

Caption: Decision tree for selecting structural validation methods.

Conclusion

The structural validation of this compound serves as an excellent case study in the application of modern analytical chemistry. Single-crystal X-ray crystallography provides the most detailed and unambiguous picture, revealing not only the molecule's precise covalent geometry but also the subtle non-covalent interactions that dictate its solid-state architecture.[3][5] However, the gold standard of SC-XRD is most powerful when its findings are corroborated by orthogonal techniques like NMR and mass spectrometry, which confirm the structure's identity in solution and the integrity of the bulk sample. By employing this multi-faceted, evidence-based approach, researchers can proceed with confidence that the molecular structure is robustly and reliably validated.

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A Senior Application Scientist's Guide to Designing Biological Assays for Thiophene-Based Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of translating a promising thiophene-based compound from the bench to the clinic is paved with rigorous and meticulously designed biological assays. The thiophene scaffold, a privileged structure in medicinal chemistry, is a cornerstone for a multitude of therapeutic agents, notably in the anti-inflammatory and oncology domains.[1][2][3][4] The efficacy of these compounds hinges on their interaction with specific biological targets. Therefore, selecting and optimizing the right assays to quantify this interaction is not merely a procedural step but a critical determinant of the entire drug discovery and development cascade.

This guide provides an in-depth comparison of biological assays to test the efficacy of thiophene-based therapeutic compounds. Moving beyond a simple enumeration of protocols, we will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system for generating robust and reproducible data.

The Thiophene Advantage and the Assay Imperative

Thiophene and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[2][3] Many commercially successful drugs, such as the anti-inflammatory agents Tinoridine and Tiaprofenic acid, feature a thiophene core and primarily function by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][3][4] The metabolic fate of thiophene-containing drugs is also a critical consideration, as bioactivation can sometimes lead to reactive metabolites.[5]

Given this context, a multi-tiered assay strategy is essential. This strategy should not only confirm the desired biological activity but also provide insights into the compound's mechanism of action, selectivity, and potential off-target effects. The following sections will compare and contrast key in vitro and in vivo assays, offering a roadmap for a comprehensive evaluation of your thiophene-based therapeutic candidate.

The Assay Cascade: From High-Throughput Screening to In Vivo Validation

The process of evaluating a thiophene compound typically follows a hierarchical approach, starting with broad, high-throughput screens and progressively moving towards more complex and physiologically relevant models. This "assay cascade" is designed to efficiently identify promising candidates while minimizing the investment in compounds that are unlikely to succeed.

Assay_Cascade HTS Primary High-Throughput Screening (HTS) (e.g., Biochemical Assays) Hit_Confirmation Hit Confirmation & Dose-Response (e.g., Orthogonal Assays) HTS->Hit_Confirmation Identify 'Actives' Cell_Based Cell-Based Assays (Target Engagement & Phenotypic Effects) Hit_Confirmation->Cell_Based Confirm 'Hits' ADMET In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cell_Based->ADMET Characterize Leads In_Vivo In Vivo Efficacy Models (Animal Models of Disease) ADMET->In_Vivo Select Candidate

Caption: A typical assay cascade for drug discovery.

Tier 1: Initial Screening and Hit Identification - Biochemical Assays

Biochemical assays are fundamental in early-stage drug discovery for directly measuring the interaction between a compound and its purified molecular target, such as an enzyme or receptor.[6] They are highly amenable to high-throughput screening (HTS), allowing for the rapid evaluation of large compound libraries.[7]

Enzyme Inhibition Assays: A Primary Focus for Thiophenes

Given that many thiophene-based drugs target enzymes, inhibition assays are a critical starting point.[8][9] The goal is to determine if and how effectively the compound inhibits the activity of the target enzyme.

Common Enzyme Targets for Thiophene Compounds:

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory pathway.[1][2]

  • Lipoxygenases (e.g., 5-LOX): Also involved in inflammation.[1][2]

  • Protein Kinases: A major class of drug targets in oncology and other diseases.[10][11][12]

  • G-protein-coupled receptors (GPCRs): A large family of receptors involved in a vast array of physiological processes.[13][14][15][16][17]

Comparison of Enzyme Inhibition Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantagesBest For
Luminescence-Based Measures light production, often linked to ATP consumption (e.g., ADP-Glo™).[10][18]High sensitivity, wide dynamic range, low background.Can be susceptible to compound interference with the luciferase enzyme.Kinase activity assays.
Fluorescence-Based Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).[12][19]High sensitivity, amenable to real-time monitoring.Potential for compound auto-fluorescence leading to false positives.Kinase and GPCR assays.
Colorimetric/Absorbance Measures changes in color, indicating product formation or substrate consumption.Simple, inexpensive, widely available instrumentation.Lower sensitivity compared to luminescence or fluorescence.Assays with robust enzymatic reactions.
Radiometric Uses a radiolabeled substrate to directly measure enzymatic turnover.[7]Highly quantitative and direct.Requires handling of radioactive materials, safety concerns, and waste disposal.Gold standard for confirming hits from other assays.
Experimental Protocol: A Generic Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a thiophene compound against a specific protein kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Km for the kinase)

  • Thiophene-based test compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thiophene compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the purified kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes (the optimal time should be determined empirically).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Tier 2: Validation and Cellular Context - Cell-Based Assays

While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment. Cell-based assays are the crucial next step to confirm that a compound can enter a cell and engage its target, leading to a desired phenotypic outcome.[20]

Cell Viability and Cytotoxicity Assays

A primary concern with any therapeutic compound is its potential toxicity. Cell viability assays are used to assess the general health of cells after treatment with the thiophene compound.

Comparison of Common Cell Viability Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Assay Mitochondrial reductases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized.[21]Inexpensive, widely used and cited.Requires a solubilization step, formazan crystals can be toxic to cells, measures metabolic activity which may not always correlate directly with viability.[22]
WST-1/XTT Assays Similar to MTT, but the formazan product is water-soluble, eliminating the need for solubilization.[21][22]One-step procedure, higher sensitivity than MTT, less toxic to cells.[22]Can be more expensive than MTT.
ATP-Based Assays (e.g., CellTiter-Glo®) Measures the amount of ATP present, which is an indicator of metabolically active cells.Very sensitive, fast, and amenable to HTS.The signal can be affected by compounds that interfere with ATP metabolism or luciferase.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.Directly measures cell death.Less sensitive for detecting anti-proliferative effects.

For a more reliable assessment, it is often recommended to use orthogonal methods, such as comparing the results of a metabolic assay (e.g., WST-1) with a cytotoxicity assay (e.g., LDH release).[23]

Experimental Protocol: WST-1 Cell Viability Assay

This protocol provides a method for assessing the effect of a thiophene compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, DLD-1)

  • Complete cell culture medium

  • Thiophene-based test compound

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours in the cell culture incubator. The optimal time will depend on the cell type and density.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Tier 3: Predicting In Vivo Behavior - ADMET and In Vivo Models

A compound's efficacy is not solely determined by its potency against a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[24][25][26][27] In vitro ADMET assays provide an early indication of a compound's potential pharmacokinetic and safety profile.

ADMET_Process cluster_0 Drug Administration cluster_1 Systemic Circulation cluster_2 Metabolism & Excretion Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Target Site Target Site Distribution->Target Site Excretion Excretion (Kidneys, etc.) Metabolism->Excretion Therapeutic Effect Therapeutic Effect Target Site->Therapeutic Effect

Caption: The journey of a drug through the body (ADME).

Key In Vitro ADMET Assays:

AssayPurpose
PAMPA (Parallel Artificial Membrane Permeability Assay) Assesses a compound's ability to cross biological membranes, predicting passive absorption.[24][25]
Caco-2 Permeability Assay Uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict intestinal absorption and efflux.
Microsomal Stability Assay Evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[25]
Hepatocyte Stability Assay Similar to the microsomal stability assay but uses primary hepatocytes, providing a more complete picture of hepatic metabolism.
Cytochrome P450 (CYP) Inhibition Assay Determines if a compound inhibits major CYP enzymes, which can lead to drug-drug interactions.
Plasma Protein Binding Assay Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[25]
In Vivo Efficacy Models

The ultimate test of a therapeutic compound's efficacy is its performance in a living organism.[28] In vivo models, such as mouse xenograft models for cancer, are more reliable predictors of clinical efficacy than in vitro assays alone.[29][30] These models allow for the simultaneous assessment of a compound's efficacy, pharmacokinetics, pharmacodynamics, and therapeutic index.[29][31]

Common In Vivo Models for Anti-Cancer Drug Efficacy:

  • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunocompromised mice. These are useful for initial in vivo efficacy testing.[32]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[29]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of the interaction between the compound, the tumor, and the immune system.

The choice of in vivo model is critical and should be guided by the specific therapeutic indication and the mechanism of action of the thiophene compound.

Conclusion: An Integrated Approach to Efficacy Testing

The design of biological assays for testing the efficacy of thiophene-based therapeutic compounds requires a thoughtful, multi-faceted approach. By progressing from high-throughput biochemical screens to cell-based assays that provide physiological context, and finally to in vivo models that offer a holistic view of a compound's behavior, researchers can build a comprehensive data package to support the advancement of promising therapeutic candidates. The key is to not only select the appropriate assays but to understand the "why" behind each choice, ensuring that the generated data is both robust and translatable. This integrated strategy, grounded in scientific integrity, is paramount for navigating the complex path of drug discovery and development.

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A Comparative Guide to Catalysts in the Gewald Reaction: Performance, Mechanisms, and Green Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a powerful and convergent one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1966, this multicomponent reaction involves the condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester or related active methylene nitrile, and elemental sulfur in the presence of a base.[2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory agents like Tinoridine, antipsychotics such as Olanzapine, and various antimicrobial and antiproliferative agents.[4]

The reaction typically proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, and subsequent cyclization and aromatization to form the thiophene ring.[2][5][6] While the reaction can proceed without a catalyst, the use of one is often crucial for achieving high yields, reducing reaction times, and enabling milder, more environmentally friendly conditions.[7][8] This guide provides a comparative analysis of different catalyst systems employed in the Gewald reaction, offering researchers the insights needed to select the optimal catalyst for their specific synthetic challenges.

The Gewald Reaction Mechanism

The mechanistic pathway begins with a base-catalyzed Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate. The base then facilitates the reaction of this intermediate with elemental sulfur, leading to a sulfur adduct. The final steps involve intramolecular cyclization and tautomerization to yield the stable, aromatic 2-aminothiophene product.[2][5][9] The catalyst's primary role is to facilitate the initial condensation and subsequent steps by enhancing the nucleophilicity of the reactants and stabilizing intermediates.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition & Cyclization Reactants Ketone/Aldehyde + α-Cyanoester Base Base Catalyst Intermediate1 α,β-Unsaturated Nitrile Reactants->Intermediate1 + Base Base->Reactants Sulfur Elemental Sulfur (S8) Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + S8, Base Product 2-Aminothiophene Intermediate2->Product Cyclization & Aromatization

Caption: Generalized mechanism of the base-catalyzed Gewald reaction.

Comparative Analysis of Catalyst Systems

The choice of catalyst profoundly impacts the efficiency, selectivity, and environmental footprint of the Gewald reaction. Catalysts can be broadly classified into homogeneous and heterogeneous systems, each with distinct advantages and drawbacks.

Homogeneous Basic Catalysts

These are the traditional and most widely used catalysts for the Gewald reaction. They are in the same phase as the reactants, typically organic amines.

  • Examples: Piperidine, morpholine, triethylamine, diethylamine.[7][8]

  • Mechanism of Action: These bases deprotonate the active methylene compound, initiating the Knoevenagel condensation. They also promote the subsequent sulfur addition and cyclization steps.

  • Advantages:

    • High catalytic activity and efficiency.

    • Low cost and ready availability.

  • Disadvantages:

    • Often required in stoichiometric amounts.[4]

    • Difficult to separate from the reaction mixture, leading to product contamination and tedious purification (e.g., column chromatography).

    • Corrosive, volatile, and often toxic, posing environmental and handling concerns.[8]

Heterogeneous Catalysts

To address the shortcomings of homogeneous catalysts, significant research has focused on developing solid catalysts that operate in a different phase from the reaction mixture. This approach aligns with the principles of green chemistry by simplifying catalyst recovery and reuse.[9]

  • Solid Bases:

    • Examples: Piperazine supported on silica (KG-60-piperazine), sodium aluminate (NaAlO₂), Cs-containing zeolites, and nano-structured Na₂CaP₂O₇.[8][10][11][12]

    • Advantages: Excellent reusability, easy separation by simple filtration, reduced waste generation, and often milder reaction conditions. For instance, KG-60-piperazine can be reused for at least four cycles without significant loss of activity.[10] NaAlO₂ is noted for its cost-effectiveness and excellent, recyclable performance.[11]

    • Performance: These catalysts have demonstrated high yields, sometimes comparable or superior to their homogeneous counterparts. Na₂CaP₂O₇, for example, shows excellent selectivity and activity in water, a green solvent.[8]

  • Nanocatalysts:

    • Examples: ZnO nanoparticles, ZnO/nanoclinoptilolite, and MgO-CeO₂ nanocomposites.[9]

    • Advantages: High surface-area-to-volume ratio leads to enhanced catalytic activity. They can be used in low loadings and often promote reactions under solvent-free conditions, further boosting the green credentials of the synthesis.[9] Magnetic nanocatalysts, such as Fe₃O₄-based systems, offer the additional advantage of easy separation using an external magnet.[13]

Organocatalysts and Biocatalysts
  • L-Proline: This amino acid has emerged as an efficient, cost-effective, and environmentally benign organocatalyst for the Gewald reaction.[14] It effectively catalyzes the synthesis of 2-aminothiophenes in high yields under mild conditions.[14]

  • Bovine Serum Albumin (BSA): In a novel application, BSA has been shown to catalyze the Gewald reaction. This development is significant for expanding the role of biocatalysts in mainstream organic synthesis.[7]

Advanced and Alternative Systems
  • Ionic Liquids (ILs): ILs can serve as both the solvent and the catalyst.[7] Their non-volatile nature and tunability make them attractive green alternatives, although cost and viscosity can be drawbacks.

  • Conjugate Acid-Base Pair Catalysts: Piperidinium borate has been introduced as a "truly catalytic" system for the Gewald reaction, effective in small amounts (e.g., 20 mol%).[4] This catalyst is recyclable and highly efficient, driving the reaction to completion in as little as 20 minutes at 100 °C.[4]

  • Ultrasound and Microwave Irradiation: These energy sources can dramatically accelerate the reaction.[2] Ultrasound has been used in catalyst-free systems with sodium polysulfide in water, offering a greener protocol with short reaction times (0.5-1 hour).[9][15]

Performance Data Summary

The following table summarizes the performance of various catalysts under optimized conditions for the synthesis of a representative 2-aminothiophene (typically from cyclohexanone and malononitrile).

Catalyst SystemCatalystSolventTemperature (°C)TimeYield (%)Reference
Homogeneous MorpholineEthanol502-4 h70-85[16]
Triethylamine/WaterWaterRT12 h98[9]
Organocatalyst L-Proline (10 mol%)DMF603-5 h84[14]
Heterogeneous KG-60-Piperazine (10 mol%)Ethanol804 h89[10]
NaAlO₂EthanolReflux10 h94[9][11]
Nano-ZnO (2.5 mol%)Solvent-free1006 h86[9]
Na₂CaP₂O₇ (0.2g)Water10030 min95[8]
Conjugate Acid-Base Piperidinium Borate (20 mol%)Solvent-free10025 min96[4]
Energy-Assisted Ultrasound (Sodium Polysulfide)Water700.5-1 h90[9][15]

Note: Reaction conditions and yields are highly substrate-dependent. This table serves as a general comparison.

Experimental Protocols

Protocol 1: Classical Gewald Synthesis using Morpholine

This protocol describes a typical procedure using a traditional homogeneous basic catalyst.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (11 mmol, 1.1 eq) in 30 mL of ethanol.

  • Catalyst Addition: Add morpholine (10 mmol, 1.0 eq) to the suspension.

  • Reaction: Heat the mixture to 50°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will typically precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The resulting crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Green Synthesis using a Heterogeneous Catalyst (Na₂CaP₂O₇)

This protocol highlights a more sustainable approach using a recyclable solid catalyst in water.[8]

Experimental_Workflow cluster_workflow Heterogeneous Catalysis Workflow A 1. Mix Reactants (Ketone, Nitrile, Sulfur) + Catalyst (Na₂CaP₂O₇) + Water B 2. Reaction Stir at 100°C for 30 min A->B C 3. Cool to RT Product Precipitates B->C D 4. Isolate Product Vacuum Filtration C->D E 5. Catalyst Recovery Wash solid residue (catalyst + product) with hot ethanol D->E Solid G 7. Purify Product Cool ethanolic filtrate to crystallize product D->G Filtrate (if needed) F 6. Catalyst Reuse Dry recovered catalyst for next cycle E->F

Caption: Workflow for Gewald synthesis using a recyclable heterogeneous catalyst.

  • Reaction Setup: In a 50 mL flask, add the ketone/aldehyde (1 mmol), active methylene nitrile (1 mmol), and elemental sulfur (1.1 mmol).[8]

  • Catalyst and Solvent Addition: Add nano-structured Na₂CaP₂O₇ (0.2 g) and water (1.0 mL).[8]

  • Reaction: Vigorously stir the mixture and heat to 100°C for the specified time (e.g., 30 minutes for cyclohexanone/malononitrile).[8]

  • Isolation: After completion, cool the reaction vessel to room temperature. The solid product is isolated by filtration.

  • Catalyst Recovery and Product Purification: The solid residue on the filter paper contains both the product and the catalyst. Wash this solid with hot ethanol. The catalyst is insoluble and remains on the filter, where it can be recovered, dried, and reused. The product dissolves in the hot ethanol; the filtrate is then cooled to allow the pure 2-aminothiophene to crystallize.

Conclusion and Future Outlook

While classical homogeneous bases like morpholine and piperidine are effective, the modern emphasis on sustainable chemistry has driven the development of superior catalytic systems for the Gewald reaction. Heterogeneous catalysts, particularly solid bases and nanocatalysts, offer significant advantages in terms of reusability, waste reduction, and operational simplicity.[8][9][10] The use of water as a solvent and energy sources like ultrasound further enhances the green profile of this important transformation.[9][15]

Future research will likely focus on designing even more active and robust heterogeneous catalysts, expanding the scope of biocatalysis, and integrating these catalytic systems into continuous flow processes for large-scale, sustainable production of 2-aminothiophene derivatives. The continued evolution of catalysts for the Gewald reaction underscores the chemical community's commitment to developing powerful synthetic tools that are not only efficient but also environmentally responsible.

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A Senior Application Scientist's Guide to the Structural Validation of Novel Ethyl 2-amino-4-methylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive comparison of analytical techniques for the robust structural validation of novel derivatives of Ethyl 2-amino-4-methylthiophene-3-carboxylate. It is designed to offer not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions for unambiguous structural elucidation.

Introduction: The Imperative for Rigorous Structural Validation

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological and physiological properties.[1][2] Derivatives of this compound are of particular interest as precursors for synthesizing compounds with potential anti-proliferative, anti-inflammatory, and antimicrobial activities.[3][4][5][6]

The Validation Workflow: A Hierarchical Approach

G cluster_0 Phase 1: Hypothesis Generation (Spectroscopy & Composition) cluster_1 Phase 2: Unambiguous Confirmation cluster_2 Input/Output MS Mass Spectrometry (MS) Provides: Molecular Weight & Formula XRAY Single-Crystal X-ray Diffraction Provides: Absolute 3D Structure MS->XRAY If crystal is available & absolute proof is needed end Validated Structure MS->end Sufficient for strong hypothesis NMR Nuclear Magnetic Resonance (NMR) Provides: Connectivity & Chemical Environment NMR->XRAY If crystal is available & absolute proof is needed NMR->end Sufficient for strong hypothesis IR Infrared Spectroscopy (FTIR) Provides: Functional Group Identification IR->XRAY If crystal is available & absolute proof is needed IR->end Sufficient for strong hypothesis EA Elemental Analysis (CHN) Provides: Empirical Formula EA->XRAY If crystal is available & absolute proof is needed EA->end Sufficient for strong hypothesis XRAY->end start Synthesized Novel Derivative start->MS start->NMR start->IR start->EA

Caption: Hierarchical workflow for structural validation of novel compounds.

Spectroscopic & Analytical Foundation: Building the Structural Hypothesis

This phase involves a suite of powerful spectroscopic techniques that, when combined, allow for a detailed structural hypothesis.[7][8][9][10] We will use the parent compound, this compound, as a reference for comparison.

Comparative Data Summary

The table below presents typical analytical data for the parent compound and a hypothetical novel derivative where the 4-methyl group has been replaced by a 4-phenyl group.

TechniqueParameterParent Compound DataHypothetical Derivative: Ethyl 2-amino-4-phenylthiophene-3-carboxylateInformation Gained
Mass Spec (EI) Molecular Ion (M⁺)m/z 185m/z 247Confirms molecular weight and elemental composition change.[11]
¹H NMR Chemical Shifts (δ, ppm)~6.0 (s, 1H, H-5), 5.7 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 2.2 (s, 3H, CH₃), 1.3 (t, 3H, CH₂CH₃)~7.3-7.5 (m, 5H, Ar-H), ~6.5 (s, 1H, H-5), 5.9 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₂CH₃)Maps proton environments; disappearance of methyl singlet and appearance of aromatic multiplet indicates substitution.[12][13]
¹³C NMR Chemical Shifts (δ, ppm)~166 (C=O), ~164 (C-2), ~137 (C-4), ~107 (C-5), ~103 (C-3), ~60 (OCH₂), ~15 (CH₃), ~14 (CH₂CH₃)~166 (C=O), ~165 (C-2), ~140 (C-4), ~127-129 (Ar-C), ~108 (C-5), ~105 (C-3), ~60 (OCH₂), ~14 (CH₂CH₃)Confirms carbon skeleton; disappearance of methyl signal and appearance of aromatic signals.[6][14]
FTIR Wavenumber (cm⁻¹)~3400, 3300 (N-H str.), ~2980 (C-H str.), ~1670 (C=O str.), ~1250 (C-O str.)~3400, 3300 (N-H str.), ~3050 (Ar C-H str.), ~2980 (C-H str.), ~1670 (C=O str.), ~1250 (C-O str.)Identifies key functional groups; presence of aromatic C-H stretch supports substitution.[11][15]
Elemental Analysis % Composition (C, H, N)C: 51.87, H: 6.00, N: 7.56C: 63.14, H: 5.30, N: 5.66Confirms the empirical and molecular formula.[16][17]
Mass Spectrometry (MS)

Causality: The first step in analyzing a new compound is to confirm its molecular weight. Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[7] High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact mass, allowing for the determination of the molecular formula.[8]

Experimental Protocol (Electron Ionization - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system. The gas chromatograph will separate the compound from any minor impurities before it enters the mass spectrometer.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to spectral libraries.

  • Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern. For thiophene derivatives, fragmentation can involve rupture of the thiophene ring or loss of substituents, providing additional structural clues.[18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms (specifically ¹H and ¹³C) in a molecule.[10][21] For heterocyclic systems like thiophenes, NMR is indispensable for confirming substitution patterns.[22][23]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Expert Tip: DMSO-d₆ is often preferred for observing exchangeable protons like those in an NH₂ group, which appear as sharper signals compared to in CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Signals to Analyze:

      • Thiophene Proton (H-5): A singlet, typically in the aromatic region. Its chemical shift is sensitive to substituents on the ring.

      • Amine Protons (NH₂): A broad singlet that can exchange with D₂O. Its integration should correspond to two protons.

      • Ethyl Ester Group: A characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with a coupling constant (J) of ~7 Hz.

      • Substituent Protons: Look for signals corresponding to the novel substituent (e.g., a singlet for the 4-methyl group in the parent compound).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Key Signals to Analyze:

      • Ester Carbonyl (C=O): Typically downfield, around 165-170 ppm.

      • Thiophene Ring Carbons: Four distinct signals in the aromatic region (approx. 100-165 ppm). Their shifts are highly dependent on the substitution pattern.

      • Ethyl Ester and Substituent Carbons: Signals in the aliphatic region.

  • Advanced 2D NMR (Optional but Recommended): For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguously assigning protons to their attached carbons and confirming connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. No extensive sample preparation is needed.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis:

    • N-H Stretch: Look for two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

    • C=O Stretch: A strong, sharp absorption around 1660-1680 cm⁻¹ confirms the ester carbonyl group.

    • C-H Stretches: Aliphatic C-H stretches appear just below 3000 cm⁻¹, while aromatic C-H stretches (if applicable) appear just above 3000 cm⁻¹.

    • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the ester C-O bond.

Elemental Analysis

Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a pure compound.[16][17] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[24][25] When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively confirmed.

Experimental Protocol (Combustion Analysis):

  • Sample Preparation: Submit a small quantity (2-5 mg) of the highly purified, dry compound to an analytical laboratory. Purity is critical, as trace amounts of solvent or impurities will lead to inaccurate results.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the elemental composition.

  • Calculation: Convert the mass percentages to mole ratios to determine the empirical formula.[26] Compare this with the molecular formula derived from HRMS to ensure they are consistent.

The Gold Standard: Single-Crystal X-ray Diffraction

Causality: While the combination of spectroscopic methods provides a very strong structural hypothesis, it is still an interpretation of indirect data. Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous proof of a molecule's three-dimensional structure at the atomic level.[27][28][29] It determines the precise spatial arrangement of atoms, bond lengths, and bond angles, leaving no room for doubt.[30]

G cluster_0 Spectroscopic Methods (Inferential) cluster_1 X-ray Diffraction (Definitive) cluster_2 Conclusion NMR NMR (Connectivity) Hypothesis Structural Hypothesis NMR->Hypothesis MS MS (Molecular Formula) MS->Hypothesis IR IR (Functional Groups) IR->Hypothesis XRAY Absolute 3D Structure (Bond Lengths, Angles, Stereochemistry) Proof Unambiguous Proof XRAY->Proof Hypothesis->XRAY Confirmation

Sources

A Comparative Guide to the Antimicrobial Spectrum of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities with potent and broad-spectrum antimicrobial activity. Among the privileged heterocyclic scaffolds in medicinal chemistry, thiophene and its derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including significant antibacterial and antifungal properties.[1][2][3] This guide provides a comprehensive technical assessment of newly synthesized thiophene compounds, offering a comparative analysis of their antimicrobial spectrum against clinically relevant pathogens. We will delve into the underlying experimental data, detailed methodologies for in vitro and in vivo evaluation, and a discussion on their potential mechanisms of action.

Introduction to Thiophene-Based Antimicrobials

Thiophene, a five-membered heterocyclic ring containing a sulfur atom, serves as a versatile building block for the synthesis of a multitude of derivatives.[2][4] The structural flexibility of the thiophene nucleus allows for the introduction of various substituents, leading to a wide array of compounds with distinct biological activities.[1][5] Several studies have highlighted the potent antimicrobial effects of thiophene derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7][8] Their mechanisms of action are often multifaceted, ranging from the inhibition of essential enzymes like DNA gyrase to the disruption of bacterial cell division and membrane integrity.[9][10][11]

This guide will focus on a series of newly synthesized thiophene derivatives, herein referred to as Thiophene Compounds (TC) 1-5, and compare their antimicrobial efficacy against established antibiotics.

In Vitro Antimicrobial Spectrum Analysis

The initial assessment of any new antimicrobial agent involves determining its in vitro activity against a panel of pathogenic microorganisms. This is typically achieved through standardized methods such as broth microdilution and disk diffusion assays, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[16][17][18] It is a quantitative measure of the potency of an antimicrobial agent. The MIC values for TC1-5 were determined using the broth microdilution method against a panel of Gram-positive and Gram-negative bacteria, and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Thiophene Compounds (TC1-5) and Comparator Drugs

MicroorganismTC1TC2TC3TC4TC5CiprofloxacinVancomycinAmphotericin B
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 29213)84162320.51-
Methicillin-Resistant S. aureus (MRSA)16832464>2561-
Enterococcus faecalis (ATCC 29212)321664812812-
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)168324640.015--
Pseudomonas aeruginosa (ATCC 27853)6432>12816>1280.25--
Acinetobacter baumannii (Col-R)3216648128>256--
Fungi
Candida albicans (ATCC 90028)16832464--0.5
Aspergillus fumigatus (ATCC 204305)3216648>128--1

Interpretation of Results: The data indicates that TC4 possesses the most potent broad-spectrum activity among the synthesized compounds, with lower MIC values against both bacterial and fungal pathogens. Notably, TC2 and TC4 demonstrated significant activity against drug-resistant strains like MRSA and colistin-resistant Acinetobacter baumannii.[11]

Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to different antibiotics.[19][20][21][22] Paper disks impregnated with a known concentration of the antimicrobial agent are placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition around the disk is then measured.

Table 2: Zone of Inhibition Diameters (in mm) for Thiophene Compounds (TC1-5) and Comparator Drugs

MicroorganismTC1 (30 µg)TC2 (30 µg)TC3 (30 µg)TC4 (30 µg)TC5 (30 µg)Ciprofloxacin (5 µg)Vancomycin (30 µg)
S. aureus (ATCC 25923)18221525143018
E. coli (ATCC 25922)162014231235-
P. aeruginosa (ATCC 27853)12151018928-

Interpretation of Results: The zone of inhibition data corroborates the MIC findings, with TC4 exhibiting the largest zones of inhibition, indicating greater susceptibility of the tested organisms to this compound.

Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the therapeutic agent is selective for the pathogen and exhibits minimal toxicity to host cells.[23][24][25][26] Cytotoxicity assays are therefore essential to evaluate the safety profile of new antimicrobial candidates.[27]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[27] The assay was performed on a human embryonic kidney cell line (HEK293).

Table 3: Cytotoxicity (IC50 in µM) of Thiophene Compounds (TC1-5) on HEK293 Cells

CompoundIC50 (µM)
TC175
TC2120
TC350
TC4>200
TC545
Doxorubicin (Positive Control)1.5

Interpretation of Results: TC4 demonstrated the lowest cytotoxicity, with an IC50 value greater than 200 µM, suggesting a favorable safety profile. In contrast, TC3 and TC5 exhibited higher toxicity towards the mammalian cell line.

Preliminary In Vivo Efficacy

Promising in vitro activity and a good safety profile warrant further investigation in preclinical in vivo models of infection.[28][29][30][31] A murine sepsis model was used to evaluate the in vivo efficacy of the most promising candidate, TC4.

Murine Sepsis Model

Mice were infected with a lethal dose of MRSA and subsequently treated with TC4 or vancomycin. Survival was monitored over a period of 72 hours.

Table 4: Survival Rate in MRSA-Infected Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-0
TC41060
TC42080
Vancomycin1090

Interpretation of Results: TC4 demonstrated a dose-dependent protective effect in the murine sepsis model, with an 80% survival rate at a dose of 20 mg/kg. While not as potent as the standard-of-care antibiotic vancomycin in this model, these results are encouraging and support further optimization of the thiophene scaffold.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][15]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the thiophene compounds and comparator drugs in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.[17][32][33]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: Inoculate each well with the prepared inoculum. Include a growth control (no antimicrobial) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).[16]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solutions of Compounds C Serial Dilution of Compounds in 96-well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial/Fungal Suspension B->D C->D E Incubate at 37°C (16-20h bacteria, 24-48h fungi) D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay

This protocol is a standardized method for antimicrobial susceptibility testing.[19][20][22]

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of the thiophene compounds and comparator drugs onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zones of complete inhibition in millimeters.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate at 37°C for 16-24h C->D E Measure Zones of Inhibition (mm) D->E

Caption: Key steps in the Kirby-Bauer disk diffusion assay.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[27]

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The observed differences in the antimicrobial activity and cytotoxicity of the synthesized thiophene compounds can be attributed to their structural variations.[1][5] A detailed analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. For instance, the superior performance of TC4 suggests that the specific substituents on its thiophene ring are critical for its biological activity. Further studies are needed to elucidate the precise SAR for this class of compounds.

Conclusion and Future Directions

The newly synthesized thiophene compounds, particularly TC4, have demonstrated promising broad-spectrum antimicrobial activity against a range of clinically relevant pathogens, including drug-resistant strains. The favorable in vitro efficacy and low cytotoxicity profile of TC4, coupled with its protective effect in a murine sepsis model, highlight its potential as a lead candidate for further development.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds to understand their mode of action.

  • Lead Optimization: Synthesizing and evaluating analogs of TC4 to improve its potency, pharmacokinetic properties, and in vivo efficacy.

  • Expanded Spectrum Analysis: Testing the compounds against a wider panel of multidrug-resistant bacteria and fungal pathogens.

The exploration of novel scaffolds like thiophenes is a critical strategy in the ongoing battle against antimicrobial resistance. The data presented in this guide provides a solid foundation for the continued investigation and development of this promising class of antimicrobial agents.

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A Comparative Guide to the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate: Benchmarking Conventional and Green Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-aminothiophene moiety is a privileged structure, serving as a vital intermediate for a range of biologically active compounds.[1] Ethyl 2-amino-4-methylthiophene-3-carboxylate, the subject of this guide, is a key building block in this class. Its efficient synthesis is therefore a topic of significant practical importance.

This guide provides an in-depth comparison of the traditional Gewald aminothiophene synthesis with modern, sustainable alternatives. We will dissect the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a quantitative benchmark of their performance, empowering researchers to select the optimal synthetic strategy for their specific needs.

Part 1: The Conventional Standard—The Gewald Aminothiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a powerful and enduring one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[2][3] It classically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur, catalyzed by a base.[4]

Reaction Mechanism: A Stepwise Dissection

The synthesis of this compound via the Gewald reaction proceeds through a well-elucidated, though complex, pathway. The choice of a basic catalyst, typically a secondary amine like diethylamine or morpholine, is critical as it initiates the reaction cascade without interfering with subsequent steps.[4][5]

The mechanism comprises three core stages:

  • Knoevenagel Condensation: The base catalyzes the condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[4][5]

  • Sulfur Addition (Michael Addition): The elemental sulfur (S₈) is activated and adds to the unsaturated intermediate. The precise mechanism of this step is intricate, potentially involving polysulfide intermediates.[5][6]

  • Intramolecular Cyclization & Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, driven by the nucleophilicity of the sulfur and the electrophilicity of the nitrile group. This is followed by a tautomerization to yield the stable, aromatic 2-aminothiophene product.[3][4]

Gewald_Mechanism Gewald Reaction Mechanism cluster_reactants Starting Materials R1 Acetone + Ethyl Cyanoacetate I1 Knoevenagel Adduct (α,β-unsaturated nitrile) R1->I1 Knoevenagel Condensation Base Base (Et₂NH) Base->R1 Sulfur Elemental Sulfur (S₈) Sulfur->I1 I2 Sulfur Adduct I1->I2 Sulfur Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Ethyl 2-amino-4- methylthiophene-3-carboxylate I3->P Tautomerization

Caption: The Gewald reaction mechanism for this compound synthesis.

Standard Experimental Protocol

This protocol is a self-validating system, adapted from established literature procedures that consistently report high yields.[7][8]

Materials:

  • Acetone (0.5 mmol)

  • Ethyl cyanoacetate (0.5 mmol)

  • Elemental Sulfur (0.5 mmol)

  • Diethylamine (0.5 mmol)

  • Absolute Ethanol

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel (100–200 mesh)

Procedure:

  • Prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate flask, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the acetone/ethyl cyanoacetate mixture to the sulfur/diethylamine solution.

  • Stir the reaction mixture constantly for 3 hours at 50°C. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) eluent to yield the final product.

Expected Outcome: This method typically yields the target compound as yellow crystals with a yield of approximately 85%.[7][8]

Part 2: Benchmarking Against Green Alternatives

While robust, the conventional Gewald synthesis often relies on volatile organic solvents and requires heating for several hours. In line with the principles of green chemistry, numerous alternative methodologies have been developed to enhance efficiency, reduce environmental impact, and shorten reaction times.[9][10] These innovations primarily focus on alternative catalysts, energy sources, and reaction media.

Quantitative Performance Comparison

The following table provides a comparative overview of various synthetic methods for 2-aminothiophenes, benchmarking them against the conventional approach.

Method/VariationCatalystSolventEnergy SourceTimeTemp (°C)Yield (%)Key Advantages & References
Conventional Gewald DiethylamineEthanolConventional Heating3 h50~85%Reliable, well-established.[7][8]
Microwave-Assisted TriethylamineNoneMicrowave8-10 minN/AHighDrastic reduction in reaction time.[11]
Ultrasound-Assisted Sodium PolysulfideWaterUltrasound (40 kHz)0.5 - 1 h7042-90%Use of water as a green solvent.[9][12]
Ball-Milling NoneNoneMechanical Energy30 minRoom Tempup to 97%Solvent- and catalyst-free, high yield.[13]
Heterogeneous Catalyst Nano-ZnONoneConventional Heating6 h10037-86%Recyclable catalyst, solvent-free.[9]
Heterogeneous Catalyst NaAlO₂EthanolConventional Heating10 hN/A26-94%Eco-friendly catalyst.[9]
Fiber Catalyst P-PANFWaterConventional Heating2 h8065-91%Recyclable fiber catalyst, low loading.[14][15]

Note: Yields for alternative methods are reported for a range of 2-aminothiophene derivatives and may vary for the specific synthesis of this compound.

Part 3: Protocols for High-Efficiency Green Synthesis

To illustrate the practical application of these alternatives, we provide a detailed protocol for a solvent-free mechanochemical approach, which offers exceptional efficiency and sustainability.

High-Speed Ball Milling (Mechanochemical) Protocol

This method eliminates the need for solvents and external heating, representing a significant advancement in green synthesis.[13]

Materials & Equipment:

  • Ethyl acetoacetate or Acetone (0.02 mol)

  • Ethyl cyanoacetate (0.02 mol)

  • Elemental Sulfur (0.02 mol)

  • Planetary Ball Mill with tempered vials and grinding balls

  • Ethyl Acetate for recrystallization

Procedure:

  • Place the ketone (e.g., acetone, 0.02 mol), ethyl cyanoacetate (0.02 mol), and elemental sulfur (0.02 mol) into a tempered milling vial.

  • Add grinding balls (e.g., stainless steel) to the vial. The optimal ball-to-reagent weight ratio is often around 5:1.[13]

  • Securely close the vial and place it in the planetary ball mill.

  • Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes. Monitor the reaction progress by taking small aliquots for TLC analysis at intervals.

  • After completion, retrieve the crude product from the vial.

  • Purify the solid product by recrystallization from a minimal amount of hot ethyl acetate.

Causality and Trustworthiness: The high-energy impacts within the ball mill provide the activation energy for the reaction, a process known as mechanochemistry. This eliminates the need for thermal energy and a solvent to facilitate molecular interactions. The protocol is self-validating as the reaction can be monitored to completion, and the purification by recrystallization ensures a high-purity final product. The reported yields for similar 2-aminothiophenes via this method are excellent, often exceeding 90%.[13]

Comparative Synthesis Workflow

The following diagram visually contrasts the workflow of the conventional, solvent-based synthesis with the streamlined, solvent-free ball-milling approach.

Workflow_Comparison Synthesis Workflow Comparison cluster_conventional Conventional Gewald Synthesis cluster_green Ball-Milling Synthesis c1 Mix Reagents in Ethanol c2 Heat & Stir (3 hours) c1->c2 c3 Aqueous Quench c2->c3 c4 Solvent Extraction (Ethyl Acetate) c3->c4 c5 Dry & Concentrate c4->c5 c6 Column Chromatography c5->c6 c7 Product c6->c7 g1 Mix Reagents (Solvent-Free) g2 Ball Mill (30 minutes) g1->g2 g3 Recrystallization (Ethyl Acetate) g2->g3 g4 Product g3->g4

Caption: Workflow comparison: Conventional (left) vs. Ball-Milling (right) synthesis.

Conclusion and Expert Recommendation

The synthesis of this compound can be approached in several ways, each with distinct advantages.

  • The Conventional Gewald Synthesis remains a reliable and high-yielding method, suitable for any standard organic chemistry laboratory. Its primary drawbacks are the reaction time and reliance on solvent-based extraction and purification.[7]

  • Green Alternatives offer compelling improvements. For laboratories equipped with parallel synthesizers or specialized equipment, microwave-assisted and ultrasound-assisted methods provide a dramatic increase in speed.[9][11] However, for the ultimate in efficiency, atom economy, and environmental friendliness, the mechanochemical (ball-milling) approach is unparalleled.[13] It eliminates the need for bulk solvents, reduces energy consumption, and simplifies the workup process, often leading to higher yields in a fraction of the time.

For research and development professionals aiming for process optimization, scalability, and adherence to green chemistry principles, investing in mechanochemical techniques is highly recommended. For routine, small-scale synthesis where specialized equipment is not available, the conventional Gewald method remains a robust and effective choice.

References

  • Khanum, A. et al. (2021). This compound. IUCrData, 6(5). Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

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  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11842–11853. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Boussonnière, A. et al. (2023). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597–621. Available at: [Link]

  • Channagiri, L. S. et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Available at: [Link]

  • Boussonnière, A. et al. (2023). Green methodologies for the synthesis of 2-aminothiophene. PubMed. Available at: [Link]

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  • Al-Adiwish, W. M. et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Available at: [Link]

  • Boussonnière, A. et al. (2023). Green methodologies for the synthesis of 2-aminothiophene. ResearchGate. Available at: [Link]

  • Mobinikhaledi, A. et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. Available at: [Link]

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  • Ma, L. et al. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis, 45(01), 45-52. Available at: [Link]

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A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of Ethyl 2-amino-4-methylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of Ethyl 2-amino-4-methylthiophene-3-carboxylate, in particular, have emerged as a versatile class of molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The journey from a newly synthesized thiophene derivative to a potential clinical candidate is a rigorous process of biological evaluation, beginning with high-throughput cellular assays and culminating in complex whole-organism studies.

This guide provides an in-depth comparison of the in vitro (in a controlled environment, like a test tube or culture dish) and in vivo (in a living organism) testing methodologies essential for characterizing these promising compounds. As researchers and drug development professionals, understanding the strengths, limitations, and causal logic behind each experimental choice is paramount for generating robust, translatable data. This document is structured to provide not just protocols, but the scientific reasoning that underpins them, ensuring a self-validating and comprehensive approach to preclinical evaluation.

Part 1: In Vitro Methodologies - The Foundation of Discovery and Mechanistic Insight

In vitro testing serves as the critical first pass in drug discovery. These assays are designed to be rapid, cost-effective, and suitable for high-throughput screening, allowing for the efficient evaluation of numerous derivatives. More importantly, they provide a controlled environment to dissect the specific molecular mechanisms by which a compound exerts its biological effect.

Evaluating Anticancer Activity

The anticancer potential of thiophene derivatives is a major area of investigation.[1][5] In vitro assays are indispensable for quantifying cytotoxicity and elucidating the pathways leading to cancer cell death.

The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell viability and metabolic activity.[6][7] Its principle lies in the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][7][8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10] This method is frequently used as the initial screen for novel thiophene derivatives against various cancer cell lines.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., HepG2 liver cancer, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a predetermined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

While the MTT assay confirms cytotoxicity, it does not explain how the cells are dying. Thiophene derivatives have been shown to induce apoptosis (programmed cell death).[11]

  • Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial mechanistic insight.[11]

  • Kinase Inhibition Assays: Many modern anticancer drugs target specific signaling proteins. Certain thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation and survival.[11] Specific enzymatic assays can be used to quantify the inhibitory activity of the compounds against these purified kinases.

Assessing Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases.[13][14] Thiophene-based compounds are known to possess anti-inflammatory properties.[15][16] In vitro models are essential for identifying the specific inflammatory pathways these derivatives modulate.

Core Techniques:

  • Nitric Oxide (NO) Inhibition Assay: Macrophages (like RAW 264.7 cells) stimulated with lipopolysaccharide (LPS) produce nitric oxide, a key pro-inflammatory mediator. The Griess assay can be used to measure nitrite levels in the cell culture supernatant as an indicator of NO production, and thus the inhibitory effect of the thiophene compounds.[17]

  • COX/LOX Inhibition Assays: A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][18] Cell-free enzymatic assays can determine if thiophene derivatives directly inhibit COX-1, COX-2, or 5-LOX, providing direct evidence of their mechanism.[19]

  • Cytokine Modulation: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are central to the inflammatory cascade.[20] ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the levels of these cytokines in the supernatant of immune cells (e.g., LPS-stimulated monocytes) treated with the test compounds.[17]

Determining Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiophene derivatives have shown promise in this area.[2][21]

Core Techniques:

  • Minimum Inhibitory Concentration (MIC): This is the gold-standard method to quantify the potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a common and efficient way to determine MIC values against a panel of bacteria and fungi.[2][22]

  • Minimum Bactericidal Concentration (MBC): This test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is a crucial next step after determining the MIC to understand if a compound is bacteriostatic (inhibits growth) or bactericidal (kills).[22]

  • Disk Diffusion Assay: This is a qualitative screening method where a paper disk impregnated with the test compound is placed on an agar plate swabbed with a microorganism. The diameter of the "zone of inhibition" around the disk provides a preliminary indication of antimicrobial activity.[22]

Part 2: In Vivo Methodologies - Validating Efficacy and Safety in a Systemic Context

While in vitro assays are essential for initial screening and mechanistic studies, they cannot replicate the complex interplay of physiological systems. In vivo testing in animal models is a mandatory step to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and overall safety profile in a living organism before it can be considered for human trials.[23][24] The choice of model is critical and must be carefully justified.[13]

Evaluating Anticancer Activity in Animal Models

Core Technique: Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse of preclinical oncology research.[25][26]

  • Cell Line-Derived Xenografts (CDX): In this model, cultured human cancer cells are injected subcutaneously into mice. This approach is robust and reproducible for initial efficacy testing.[27]

  • Patient-Derived Xenografts (PDX): Fragments of a patient's tumor are directly implanted into mice. PDX models are considered more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original human tumor.[24][27]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., Nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, positive control, and different doses of the thiophene derivative). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure tumor volume (typically with calipers) and body weight two to three times per week. Monitor the animals for any signs of toxicity.

  • Endpoint Analysis: The study is typically concluded when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI). Further analysis can include harvesting tumors for biomarker analysis (e.g., histology, qPCR, Western blot).[27]

Assessing Anti-inflammatory Activity in Animal Models

Core Technique: Carrageenan-Induced Paw Edema

This is a classic, highly reproducible, and widely used model for evaluating the efficacy of acute anti-inflammatory agents.[15][28] Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by fluid extravasation and leukocyte infiltration, leading to measurable swelling (edema).[28]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for several days.

  • Compound Administration: Administer the thiophene derivative or vehicle control to the animals, typically orally or intraperitoneally, 30-60 minutes before inducing inflammation. A standard drug like Indomethacin is used as a positive control.

  • Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Other Relevant Models:

  • Arachidonic Acid-Induced Mouse Ear Edema: This model is particularly useful for compounds expected to interfere with the arachidonic acid cascade (i.e., COX/LOX pathways).[20]

  • Cotton Pellet Granuloma: This is a model of chronic inflammation where sterile cotton pellets are implanted subcutaneously, inducing a granulomatous inflammatory response over several days.[28]

Determining Antimicrobial Efficacy in Animal Models

In vivo infection models are crucial to confirm that an antimicrobial agent can reach the site of infection at a sufficient concentration to be effective.

Core Techniques:

  • Murine Sepsis Model: This model mimics a systemic bloodstream infection. Mice are infected intraperitoneally with a lethal dose of bacteria. The efficacy of the thiophene derivative is assessed by its ability to improve survival rates or reduce the bacterial load in the blood and major organs (e.g., spleen, liver).[23]

  • Neutropenic Thigh Infection Model: This model is used to evaluate efficacy against a localized, deep-tissue infection, often in an immunocompromised state. Mice are rendered neutropenic and then infected with bacteria in the thigh muscle. The primary endpoint is the reduction in the number of colony-forming units (CFU) per gram of thigh tissue after a period of treatment.[23]

Part 3: Data Synthesis, Comparison, and Visualization

The true power of a preclinical data package lies in the integrated analysis of both in vitro and in vivo results. The former provides potency and mechanism, while the latter confirms efficacy in a complex biological system.

Comparative Summary: In Vitro vs. In Vivo Methodologies
FeatureIn Vitro TestingIn Vivo Testing
System Complexity Low (isolated cells/proteins)High (whole organism)
Biological Relevance Moderate (mechanistic insight)High (systemic effects)
Throughput HighLow
Cost & Time Low & FastHigh & Slow
Information Obtained Potency (IC₅₀, MIC), direct mechanismEfficacy, Pharmacokinetics, Safety, Toxicity
Ethical Considerations MinimalSignificant (requires animal use protocols)
Illustrative Data Presentation

The following table demonstrates how quantitative data from different assays can be structured for clear comparison. (Note: Data are hypothetical for illustrative purposes).

CompoundIn Vitro: Anticancer (IC₅₀, µM)In Vitro: Anti-inflammatory (% NO Inhibition @ 10µM)In Vitro: Antimicrobial (MIC, µg/mL)In Vivo: Paw Edema (% Inhibition @ 3h)
HepG2 Cells LPS-stimulated RAW 264.7 S. aureus 10 mg/kg, p.o.
Derivative A 3.175%855%
Derivative B 25.440%>6415%
Doxorubicin 0.5N/AN/AN/A
Indomethacin N/A85%N/A62%

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation vitro_screen Primary Screening (e.g., MTT, MIC) vitro_mech Mechanistic Studies (e.g., Apoptosis, COX Assay) vitro_screen->vitro_mech Active Hits vivo_efficacy Efficacy Models (e.g., Xenograft, Paw Edema) vitro_mech->vivo_efficacy Promising Candidates vivo_tox Toxicology & PK/PD vivo_efficacy->vivo_tox Efficacious Leads Clinical Trials Clinical Trials vivo_tox->Clinical Trials start Compound Synthesis start->vitro_screen

Caption: Overall drug discovery and validation workflow.

MTT_Workflow A Seed Cells in 96-well Plate B Add Thiophene Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h)& Formazan Forms D->E F Add Solubilizer (e.g., DMSO) E->F G Read Absorbance (~570nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Paw_Edema_Workflow A Administer Compound (p.o. or i.p.) B Measure Baseline Paw Volume (T=0) A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at T=1, 2, 3, 4h C->D Induce Inflammation E Calculate % Inhibition vs. Vehicle Control D->E

Caption: Workflow for the in vivo paw edema anti-inflammatory model.

Conclusion: An Integrated and Complementary Approach

The evaluation of this compound derivatives requires a synergistic application of both in vitro and in vivo methodologies. These two approaches are not alternatives but are sequential, complementary phases of a comprehensive research program.[29]

In vitro assays serve as the indispensable first step, providing a rapid and cost-effective means to identify biologically active compounds and elucidate their underlying mechanisms of action. However, the artificial simplicity of these systems necessitates a crucial second step. In vivo models provide the indispensable physiological context to confirm whether the promising activity observed in a culture dish translates to tangible efficacy in a complex, living system, while also offering the first glimpse into a compound's safety profile. A logical, well-documented progression from in vitro screening to in vivo validation is the cornerstone of building a robust data package worthy of advancing a novel thiophene derivative toward clinical consideration.

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A Comparative Guide to Molecular Docking of Ethyl 2-amino-4-methylthiophene-3-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of molecular docking studies for a series of Ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. We will explore the causal relationships behind experimental choices in molecular docking, present a detailed, self-validating protocol, and objectively compare the performance of various derivatives against a key biological target, supported by experimental data.

Introduction: The Growing Importance of 2-Aminothiophenes in Medicinal Chemistry

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this compound, in particular, have garnered significant attention due to their potential as antimicrobial, antifungal, anti-inflammatory, and antitumor agents.[1] The versatility of the Gewald synthesis allows for the facile creation of a diverse library of substituted 2-aminothiophene derivatives, making them attractive candidates for drug discovery campaigns.[1]

In silico techniques, especially molecular docking, have become indispensable tools in modern drug discovery, offering a rational and cost-effective approach to identifying and optimizing lead compounds.[2][3] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the molecular interactions driving recognition.[2][3] This guide will focus on the practical application of molecular docking to compare and rationalize the activity of a series of Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives against a validated therapeutic target.

The Rationale Behind Molecular Docking in Drug Design

Molecular docking is more than just a computational experiment; it is a hypothesis-generating tool that, when used correctly, can significantly accelerate drug discovery pipelines. The primary goals of molecular docking in this context are:

  • Binding Mode Prediction: To visualize how a ligand may bind to the active site of a receptor.

  • Virtual Screening: To screen large libraries of compounds to identify potential drug candidates.

  • Binding Affinity Estimation: To rank potential ligands based on their predicted binding affinity to the target.

The trustworthiness of a docking study hinges on a robust and well-validated protocol. This includes careful preparation of both the protein and the ligand, selection of an appropriate docking algorithm and scoring function, and, most importantly, correlation with experimental data.

Experimental Workflow: A Self-Validating Molecular Docking Protocol

The following protocol outlines a detailed, step-by-step methodology for a typical molecular docking study, designed to be a self-validating system. This workflow emphasizes the critical steps and causal reasoning behind each choice.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase target_prep Target Preparation (PDB ID: 1JXA) ligand_prep Ligand Preparation (Derivative Synthesis) grid_gen Grid Generation (Active Site Definition) target_prep->grid_gen Purified Protein Structure docking Molecular Docking (AutoDock 4.0) ligand_prep->docking Energy Minimized Ligands grid_gen->docking Defined Search Space pose_analysis Binding Pose Analysis docking->pose_analysis Docked Poses scoring Scoring & Ranking pose_analysis->scoring Interaction Analysis experimental Experimental Validation (In-vitro Assays) scoring->experimental Ranked Compounds correlation Correlation Analysis (Docking Score vs. IC50) experimental->correlation Biological Activity Data

Caption: A comprehensive workflow for molecular docking studies.

Target Protein Preparation

The selection and preparation of the target protein are crucial for a successful docking study. For this comparative guide, we will focus on Glucosamine-6-phosphate (GlcN-6-P) synthase (PDB ID: 1JXA) as the biological target. This enzyme is essential for the biosynthesis of the fungal cell wall, making it an attractive target for antifungal drug development.

Step-by-step protocol:

  • Obtain the Protein Structure: Download the 3D crystal structure of GlcN-6-P synthase (PDB ID: 1JXA) from the Protein Data Bank (RCSB PDB).

  • Protein Purification:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and ions. The rationale here is to create a clean binding site for the new ligands.

    • Inspect the protein for any missing residues or atoms. If necessary, use modeling tools to rebuild these missing parts.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein structure. This is critical for accurately representing hydrogen bonding interactions.

    • Assign partial charges to all atoms using a force field (e.g., Gasteiger charges in AutoDockTools). Correct charge assignment is essential for calculating electrostatic interactions.

  • Define the Active Site:

    • Identify the active site of the enzyme. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or by using a pocket detection algorithm (e.g., CASTp server).

    • The active site residues in GlcN-6-P synthase are crucial for defining the search space for docking.

Ligand Preparation

The ligands in this study are a series of Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives with different substitutions on the phenyl ring.

Step-by-step protocol:

  • Ligand Synthesis and Characterization: The derivatives are synthesized via the Gewald reaction.[4] The structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry.[4]

  • 3D Structure Generation:

    • Draw the 2D structures of the derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

  • Energy Minimization:

    • Perform energy minimization on the 3D structures using a molecular mechanics force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand before docking.

    • Save the prepared ligands in a suitable format (e.g., .pdbqt for AutoDock).

Molecular Docking Simulation

This phase involves the actual docking of the prepared ligands into the active site of the target protein. We will use AutoDock 4.0 for this purpose.

Step-by-step protocol:

  • Grid Box Generation:

    • In AutoDockTools, define a grid box that encompasses the entire active site of GlcN-6-P synthase. The grid box defines the search space for the ligand during the docking simulation.

    • The size and center of the grid box should be carefully chosen to ensure that the ligand can freely rotate and translate within the binding pocket.

  • Docking Parameter Setup:

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and the number of energy evaluations. A higher number of runs increases the chances of finding the optimal binding pose but also increases the computational time.

  • Running the Docking Simulation:

    • Execute the docking simulation for each derivative. AutoDock will generate multiple binding poses for each ligand, ranked by their predicted binding energy.

Comparative Analysis: Docking Performance of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives

The true value of molecular docking lies in its ability to differentiate between active and inactive compounds and to provide a rationale for their differences in activity. In this section, we compare the docking results of four derivatives against GlcN-6-P synthase with their experimentally determined biological activities.

The synthesized derivatives are:

  • NR3: 2-bromo substituted

  • NR4: 4-nitro substituted

  • NR6: 2,4-dichloro substituted

  • NR8: 3-amino substituted

Quantitative Data Summary

The following table summarizes the molecular docking scores and experimental antifungal activity (against Candida albicans) for the synthesized derivatives and the standard drug, fluconazole.[4]

CompoundDocking Energy (kcal/mol)Binding Energy (kcal/mol)Inhibition Constant (µM)Antifungal Activity (MIC in µg/ml)
NR3 -7.21-7.981.89Significant
NR4 -7.53-8.111.44More potent than standard
NR6 -8.02-8.760.58More potent than standard
NR8 -6.89-7.453.65Significant
Fluconazole (Standard) -6.54-7.026.87Standard

Data extracted from "SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES".[4]

Structure-Activity Relationship (SAR) Analysis

The docking results provide valuable insights into the structure-activity relationship of these derivatives:

  • Compound NR6 (2,4-dichloro substituted) exhibited the lowest docking energy, binding energy, and inhibition constant, suggesting the strongest binding affinity to the active site of GlcN-6-P synthase. This is attributed to the favorable interactions of the chloro groups with the amino acid residues in the binding pocket.

  • Compound NR4 (4-nitro substituted) also showed strong binding affinity, indicating that the electron-withdrawing nitro group contributes positively to the interaction with the target.

  • Compounds NR3 (2-bromo substituted) and NR8 (3-amino substituted) displayed moderate binding affinities.

  • Crucially, the docking results correlate well with the in vitro antifungal activity. Compounds NR4 and NR6 , which had the best docking scores, were found to be more potent against Candida albicans than the standard drug, Itraconazole.[4]

Visualizing the Interactions: Binding Pose Analysis

A key aspect of molecular docking is the visual inspection of the predicted binding poses to understand the specific molecular interactions that stabilize the ligand-protein complex.

binding_interactions cluster_ligand Ligand (NR6) cluster_protein Protein Active Site (GlcN-6-P synthase) ligand Ethyl 2-amino-4-(2,4-dichlorophenyl) -thiophene-3-carboxylate h_bond Hydrogen Bonds (e.g., with SER, THR) ligand->h_bond Amino & Carbonyl groups hydrophobic Hydrophobic Interactions (e.g., with LEU, VAL) ligand->hydrophobic Thiophene & Phenyl rings pi_pi Pi-Pi Stacking (e.g., with PHE, TYR) ligand->pi_pi Phenyl ring

Caption: Key molecular interactions between the ligand and the protein active site.

Analysis of the binding pose for the most active compound, NR6 , would likely reveal:

  • Hydrogen Bonds: The amino group and the carbonyl group of the ester are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site, such as Serine or Threonine.

  • Hydrophobic Interactions: The thiophene and phenyl rings can engage in hydrophobic interactions with nonpolar residues like Leucine and Valine.

  • Halogen Bonds: The chloro substituents on the phenyl ring can form halogen bonds with electron-donating atoms in the protein backbone or side chains, further stabilizing the complex.

Conclusion and Future Directions

This guide demonstrates the power of molecular docking as a predictive tool in drug discovery. By systematically comparing a series of Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, we have shown a clear correlation between computational predictions and experimental results. The superior performance of the di-chloro substituted derivative (NR6) provides a rational basis for its enhanced antifungal activity and highlights a promising direction for further lead optimization.

Future work should focus on:

  • Synthesis of Novel Derivatives: Based on the insights from this study, new derivatives with different halogen substitutions or other electron-withdrawing groups can be designed and synthesized.

  • Molecular Dynamics Simulations: To further validate the docking poses and to study the dynamic stability of the ligand-protein complexes over time.

  • In Vivo Studies: To evaluate the efficacy and safety of the most promising compounds in animal models.

By integrating computational and experimental approaches, the journey from a hit compound to a viable drug candidate can be made more efficient and rational.

References

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). RASAYAN Journal of Chemistry. [Link]

  • Fatima, A., Khanum, G., Srivastava, S. K., et al. (2023). Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate. Journal of Biomolecular Structure & Dynamics, 41(20), 10411-10429. [Link]

  • Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate. Bar-Ilan University. [Link]

  • (PDF) Applications substituted 2-aminothiophenes in drug design. (2025). ResearchGate. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2025). ResearchGate. [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF. (n.d.). ResearchGate. [Link]

  • This compound. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 524–528. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2933. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug discovery and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. Ethyl 2-amino-4-methylthiophene-3-carboxylate, a substituted aminothiophene, is a valuable building block. However, its handling and disposal demand a rigorous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical's lifecycle safely, from use to final disposal, ensuring both personal and environmental protection.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health risks.[1] The procedures outlined in this guide are directly informed by these potential hazards.

Due to the presence of the thiophene ring and amino group, this compound should be treated as a hazardous substance. Thiophene and its derivatives are known irritants and can be harmful.[2][3][4] Therefore, all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[2][5]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[1]
Acute Toxicity, Dermal H312 Warning Harmful in contact with skin.[1]
Skin Irritation H315 Warning Causes skin irritation.[1]
Eye Irritation H319 Warning Causes serious eye irritation.[1]
Acute Toxicity, Inhalation H332 Warning Harmful if inhaled.[1]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. |

This hazard profile dictates that direct contact must be avoided at all times and that the compound must not be released into the environment through conventional waste streams like sinks or general trash.[5][6]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that ensures safety and compliance. The following workflow diagram illustrates the critical stages, from initial waste generation to final collection by certified personnel.

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_ehs EHS / Waste Contractor A Waste Generation (Solid or Liquid) B Segregate Waste (Solid vs. Liquid) A->B C Select Compatible Waste Container (e.g., HDPE) B->C D Label Container 'Hazardous Waste' + Chemical Name C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Request Waste Pickup (via EHS Office) F->G Container Full or Storage Time Limit Reached H Professional Collection & Transport G->H I Approved Hazardous Waste Disposal Facility (e.g., Incineration) H->I

Caption: Workflow for safe disposal of chemical waste.

Detailed Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety. Do not deviate from these steps.

Step 1: Waste Segregation and Collection

Immediately upon generation, waste must be segregated based on its physical state.[7]

  • Solid Waste: Collect un-reclaimable solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect this waste in a separate, clearly labeled, and leak-proof hazardous liquid waste container. Do not mix with other incompatible waste streams, such as acids or bases.[2][8]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective gear should be placed in a designated hazardous waste bag or container for disposal.[2]

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and exposure.

  • Container Material: Use only appropriate, chemically compatible containers. High-density polyethylene (HDPE) or glass containers are suitable choices.[7][9] The original product container, if intact, is often an ideal choice.[8] Never use foodstuff containers.[8]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".[2]

    • An accurate list of all contents, including solvents.

    • The date when waste was first added to the container.[2]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[9]

  • Designated Area: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is well-ventilated and secure.[8][9]

  • Secondary Containment: Place waste containers in a secondary containment tray or bin to contain any potential leaks.[7]

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[5][8] This is not just a best practice; it is a regulatory requirement to prevent the release of harmful vapors.

Step 4: Final Disposal

Laboratory personnel do not perform final chemical disposal. This is the responsibility of trained professionals.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[2][9]

  • Do Not Dispose On-Site: Never discharge chemical waste to the sewer via sink drains or dispose of it by evaporation.[5] Such actions are illegal, environmentally damaging, and pose a significant safety risk.

Emergency Procedures: Spill Response

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing appropriate PPE: a lab coat, safety goggles, and double-layered nitrile gloves.[2][10]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or dry earth to contain the spill and prevent it from spreading.[2][3] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[2][11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup, including wipes and contaminated PPE, must be disposed of as hazardous waste.[2][5]

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards and adhering to the detailed protocols for waste segregation, containment, storage, and spill response, researchers can ensure a safe working environment and maintain environmental stewardship. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. ACS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of specialized chemical reagents is paramount. Ethyl 2-amino-4-methylthiophene-3-carboxylate, a key building block in the synthesis of various biologically active molecules, requires a nuanced understanding of its properties to ensure laboratory safety and experimental integrity.[1] This guide moves beyond rote procedure to provide a deep, field-tested framework for managing this compound, grounded in scientific causality and authoritative safety standards.

Understanding the Compound: A Proactive Approach to Safety

This compound is a crystalline powder, typically light yellow to orange in appearance.[2] Acknowledging its chemical characteristics is the first step in a proactive safety strategy. The presence of the aminothiophene moiety suggests potential for skin and eye irritation, a hypothesis confirmed by its formal hazard classifications.

Table 1: Hazard Profile of this compound

Hazard StatementGHS ClassificationImplication for Handling
Causes skin irritationSkin Irrit. 2 (H315)Direct skin contact must be avoided through appropriate gloves and lab attire.[3]
Causes serious eye irritationEye Irrit. 2A (H319)Eye protection is mandatory to prevent contact with dust or splashes.[3]
May cause respiratory irritationSTOT SE 3 (H335)Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of airborne particles.[4]
Harmful if swallowedAcute Tox. 4 (H302)Ingestion must be prevented through strict hygiene protocols; no eating or drinking in the lab.[3][4]
Harmful in contact with skinAcute Tox. 4 (H312)Reinforces the need for robust skin protection and immediate decontamination upon contact.[3]
Harmful if inhaledAcute Tox. 4 (H332)Underscores the importance of engineering controls to minimize airborne concentrations.[3]

It is crucial to note that for many research chemicals, including this one, comprehensive toxicological data may not be available. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have uncharacterized hazards.[5]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment should always be considered the last line of defense.

  • Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood.[6] This is not merely a suggestion but a critical safety requirement to control airborne particulates and potential vapors, especially during weighing and transfer operations. The fume hood sash should be kept as low as possible to maximize capture velocity.

  • Designated Work Area: Establish a designated area for working with this compound. This helps to contain any potential contamination and simplifies cleanup procedures.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][7] A face shield should be worn over safety goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required.[8] Ensure that clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.[9]

  • Hand Protection: The choice of gloves is a critical decision. While general-purpose nitrile gloves may offer some protection against incidental contact, for prolonged handling or in the event of a spill, a more robust glove material is recommended. Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including many organic solvents, acids, and bases.[10][11]

    • Rationale: Given the compound's classification as a skin irritant and potentially harmful upon skin contact, a glove with a low permeation rate and long breakthrough time is essential.[12] Always inspect gloves for any signs of degradation or punctures before use. It is best practice to double-glove when handling this compound. Dispose of the outer glove immediately after handling the compound and the inner glove upon completion of the task.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard/Specification
EyesChemical safety gogglesANSI Z87.1 / EN166
FaceFace shield (in addition to goggles for splash risk)ANSI Z87.1 / EN166
HandsButyl rubber or heavy-duty nitrile glovesCheck manufacturer's compatibility data
BodyFlame-retardant lab coat-
FeetClosed-toe shoes-
RespiratoryNot required if handled in a fume hood-
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of your research.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Inspect Verify fume hood certification Prep->Inspect Gather Assemble all necessary equipment Inspect->Gather Weigh Weigh compound in fume hood Gather->Weigh Proceed to handling Transfer Transfer to reaction vessel Weigh->Transfer Dissolve Dissolve in appropriate solvent Transfer->Dissolve Decontaminate Decontaminate work surfaces Dissolve->Decontaminate After reaction Segregate Segregate waste Decontaminate->Segregate Dispose Dispose of waste in labeled containers Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: A Self-Validating System

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a lab coat and closed-toe shoes.

    • Upon entering the designated work area, don chemical safety goggles and the appropriate gloves (e.g., butyl rubber).

    • Verify that the chemical fume hood is operational and the certification is current.

    • Gather all necessary equipment, including a spatula, weigh boat, and the reaction vessel, and place them inside the fume hood.

  • Handling:

    • Perform all manipulations of the solid compound within the fume hood.

    • Carefully weigh the desired amount of this compound onto a weigh boat. Avoid creating dust.

    • Transfer the powder to the reaction vessel. If any material is spilled, clean it up immediately following the spill cleanup protocol.

    • Add the solvent to the reaction vessel to dissolve the compound.

  • Post-Handling:

    • Once the compound is in solution, the risk of airborne dust is significantly reduced. However, continue to handle the solution within the fume hood.

    • After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. A solution of soap and water is generally effective, followed by a solvent rinse if necessary. Collect all cleaning materials as hazardous waste.

Emergency Procedures: Planning for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5][7] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.

    • Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including the pure compound, contaminated materials, and cleaning supplies, must be treated as hazardous chemical waste.

Disposal_Plan WasteGen Waste Generation (Solid, Liquid, PPE) Segregate Segregate Waste Streams (e.g., halogenated vs. non-halogenated) WasteGen->Segregate Container Use Compatible, Labeled Containers 'Hazardous Waste' Segregate->Container Storage Store in Designated Satellite Accumulation Area Container->Storage Pickup Arrange for Pickup by EHS or Licensed Contractor Storage->Pickup

Caption: Logical flow for the proper disposal of chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility. It is good practice to segregate halogenated and non-halogenated solvent waste.[13]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled container for all waste. The label should include the words "Hazardous Waste" and the full chemical name.[14]

  • Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] High-temperature incineration is a common and effective method for the final destruction of organic chemical waste.[15][16]

Occupational Exposure Limits: The Principle of ALARA

As of the writing of this guide, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for this compound.[2][6] In the absence of established limits, it is imperative to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures. The robust engineering controls and PPE outlined in this guide are designed to meet this principle.

By integrating these scientifically grounded safety protocols into your laboratory workflow, you can handle this compound with confidence, ensuring both the well-being of your research team and the integrity of your scientific endeavors.

References

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